Product packaging for Cinchonain Ib(Cat. No.:CAS No. 85022-69-1)

Cinchonain Ib

Cat. No.: B1649418
CAS No.: 85022-69-1
M. Wt: 452.4 g/mol
InChI Key: LKCOZWLUAKSRQM-IBUUURQNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cinchonain-Ib has been reported in Smilax corbularia, Rhizophora stylosa, and other organisms with data available.
isolated from the bark of Trichilia catigua;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20O9 B1649418 Cinchonain Ib CAS No. 85022-69-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,10S)-2,10-bis(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4,9,10-tetrahydro-2H-pyrano[2,3-f]chromen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O9/c25-14-3-1-10(5-17(14)28)12-8-21(31)32-20-9-16(27)13-7-19(30)23(33-24(13)22(12)20)11-2-4-15(26)18(29)6-11/h1-6,9,12,19,23,25-30H,7-8H2/t12-,19+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCOZWLUAKSRQM-IBUUURQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC3=C2C(CC(=O)O3)C4=CC(=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@@H](CC(=O)O3)C4=CC(=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440220
Record name Cinchonain Ib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85022-69-1
Record name Cinchonain Ib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85022-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinchonain IB
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085022691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinchonain Ib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CINCHONAIN IB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F742N63ATR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Cinchonain Ib: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonain Ib is a naturally occurring flavonolignan, a class of polyphenolic compounds characterized by a flavonoid moiety linked to a lignan unit.[1] It is notably found in the bark of Trichilia catigua, a plant colloquially known as Catuaba, and has also been isolated from Eriobotrya japonica (loquat) leaves.[1][2] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antioxidant, antifungal, and insulinotropic effects, positioning it as a promising candidate for further investigation in drug discovery and development.[2][3][4]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes detailed experimental protocols for its isolation, quantification, and biological evaluation, as well as a proposed signaling pathway for its insulin-releasing activity.

Chemical Structure and Physicochemical Properties

This compound is a complex molecule with a defined stereochemistry that is crucial for its biological function. Its systematic IUPAC name is (2R,3R,10S)-2,10-bis(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4,9,10-tetrahydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-8-one.[1]

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂₄H₂₀O₉[1]
Molar Mass 452.415 g/mol [1]
CAS Number 85022-69-1[1]
IUPAC Name (2R,3R,4′′S)-4′′-(3,4-Dihydroxyphenyl)-3,3′,4′,5-tetrahydroxy-6′′H-pyrano[2′′,3′′:7,8]flavan-6′′-one[1]
Systematic IUPAC Name (2R,3R,10S)-2,10-Bis(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4,9,10-tetrahydro-2H,8H-(benzo[1,2-b:3,4-b′]dipyran)-8-one[1]
SMILES O=C5Oc3c(c2O--INVALID-LINK----INVALID-LINK--Cc2c(O)c3)--INVALID-LINK--C5[1]
InChI InChI=1S/C24H20O9/c25-14-3-1-10(5-17(14)28)12-8-21(31)32-20-9-16(27)13-7-19(30)23(33-24(13)22(12)20)11-2-4-15(26)18(29)6-11/h1-6,9,12,19,23,25-30H,7-8H2/t12-,19+,23+/m0/s1[1]
InChIKey LKCOZWLUAKSRQM-IBUUURQNSA-N[5]

Table 2: Spectral Data Summary for this compound

Spectral Data TypeKey FeaturesReference(s)
Mass Spectrometry [M-H]⁻ ion at m/z 451[4]
¹³C NMR Characteristic signals for a flavonolignan structure. A full spectrum is available in the cited literature.[6]
¹H NMR & ²D NMR (NOESY) Used for complete structural elucidation and determination of absolute configuration.[7]
UV-Vis Spectroscopy General absorbance characteristics of flavonoids. Specific lambda-max values require experimental determination.[8]

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with quantitative data available for some of its key effects.

Table 3: Summary of Biological Activities of this compound

Biological ActivityAssayKey FindingsReference(s)
Antioxidant DPPH radical scavengingIC₅₀ in the range of 2.3–9.4 µM[4]
Antifungal Broth microdilutionMIC of 3.9 µg/mL against Candida glabrata[3]
Insulinotropic In vitro (INS-1 cells) & In vivo (rats)Significantly enhances insulin secretion. In rats, a 108 mg/kg oral dose significantly increased plasma insulin levels.[2]

Experimental Protocols

This section provides detailed methodologies for the isolation, quantification, and biological evaluation of this compound.

Isolation of this compound from Trichilia catigua Bark

This protocol describes a general procedure for the extraction and purification of this compound.

  • Extraction:

    • Air-dried and powdered bark of Trichilia catigua is macerated with a hydroalcoholic solution (e.g., 80% ethanol) at room temperature for an extended period (e.g., 7 days) with occasional agitation.

    • The extract is filtered and the solvent is removed under reduced pressure to yield a crude extract.[9]

  • Fractionation:

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

    • The fractions are concentrated under vacuum. This compound is typically enriched in the ethyl acetate fraction.

  • Chromatographic Purification:

    • The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[10]

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This validated HPLC method is suitable for the quantitative analysis of this compound in plant extracts and phytopharmaceutical preparations.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 280 nm.

  • Quantification: A calibration curve is constructed using a certified reference standard of this compound.

DPPH Radical Scavenging Antioxidant Assay

This protocol outlines the determination of the antioxidant activity of this compound.

  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM) is prepared.[11]

  • Various concentrations of this compound are added to the DPPH solution.[11]

  • The reaction mixtures are incubated in the dark at room temperature for 30 minutes.[12]

  • The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[12]

  • The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.[11]

In Vitro Insulin Secretion Assay using INS-1 Cells

This protocol describes the assessment of the insulinotropic effect of this compound.

  • INS-1 pancreatic β-cells are cultured under standard conditions.[13]

  • The cells are pre-incubated in a glucose-free buffer, followed by incubation with a low glucose concentration (e.g., 2.8 mM).[13]

  • The cells are then treated with various concentrations of this compound in the presence of a high glucose concentration (e.g., 16.7 mM).[13]

  • After incubation, the supernatant is collected, and the concentration of secreted insulin is measured using an ELISA kit.[14]

Antifungal Susceptibility Testing against Candida glabrata

This protocol details the determination of the minimum inhibitory concentration (MIC) of this compound.

  • A standardized inoculum of Candida glabrata is prepared.

  • A serial dilution of this compound is prepared in a suitable broth medium in a 96-well microtiter plate.[15]

  • The fungal inoculum is added to each well.

  • The plate is incubated at 35°C for 24-48 hours.[15]

  • The MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth.[16]

Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, its insulinotropic effect is of particular interest. It is proposed that this compound stimulates the β-islets of Langerhans to secrete insulin.[2] While the direct targets are yet to be fully elucidated, related studies suggest a potential involvement of signaling pathways that regulate lipid metabolism and insulin sensitivity, such as those involving Fatty Acid Synthase (FASN), Peroxisome Proliferator-Activated Receptor alpha (PPARα), and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[17][18][19][20]

Below is a hypothetical signaling pathway diagram illustrating a plausible mechanism for the insulin-sensitizing and insulinotropic effects of this compound.

G Plausible Signaling Pathway of this compound in Pancreatic β-Cells and Adipocytes cluster_cell Pancreatic β-Cell / Adipocyte cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cinchonain_Ib This compound Receptor Putative Receptor(s) Cinchonain_Ib->Receptor Binds PPARa PPARα Receptor->PPARa Activates SREBP1c SREBP-1c PPARa->SREBP1c Regulates FASN FASN SREBP1c->FASN Regulates Expression Lipid_Metabolism Modulation of Lipid Metabolism FASN->Lipid_Metabolism Insulin_Secretion ↑ Insulin Secretion (in β-Cells) Glucose_Uptake ↑ Glucose Uptake (in Adipocytes) Lipid_Metabolism->Insulin_Secretion Influences Lipid_Metabolism->Glucose_Uptake Influences

Caption: Hypothetical signaling cascade of this compound.

Conclusion

This compound is a multifaceted natural product with significant therapeutic potential. Its well-defined chemical structure, coupled with its promising antioxidant, antifungal, and particularly its insulinotropic properties, makes it a compelling subject for further research in the fields of medicinal chemistry and pharmacology. The detailed protocols and data presented in this guide are intended to facilitate these future investigations, ultimately aiming to unlock the full therapeutic potential of this remarkable flavonolignan.

References

Cinchonain Ib: A Technical Guide to Its Natural Sources and Plant Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonain Ib, a bioactive flavonolignan, has garnered significant attention within the scientific community for its potential therapeutic applications, particularly in the management of diabetes. This technical guide provides an in-depth overview of the natural sources, plant origins, and relevant experimental methodologies for the study of this compound.

Natural Sources and Plant Origins of this compound

This compound has been identified in a variety of plant species, with notable concentrations found in the bark and leaves of specific medicinal plants. The primary and well-documented sources include:

  • Trichilia catigua (Catuaba): The bark of Trichilia catigua, a tree native to Brazil and commonly known as Catuaba, is a prominent source of this compound.[1][2][3][4] Catuaba has been traditionally used in Brazilian folk medicine as a central nervous system stimulant and for its purported aphrodisiac properties.[1]

  • Eriobotrya japonica (Loquat): The leaves of Eriobotrya japonica, or the loquat tree, are another significant source of this compound.[3][5] Traditional medicine has utilized loquat leaves for the treatment of various ailments, including diabetes mellitus.[5]

  • Rhizophora stylosa : This mangrove species has also been identified as a natural source of this compound.[6]

  • Smilax corbularia and Smilax glabra : These species of the Smilax genus have been shown to contain this compound.[7]

The presence of this compound has also been confirmed in other plant species, including Anomalocalyx uleanus and Cynoglossum tubiflorus.

Quantitative Analysis of this compound in Plant Sources

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and extraction method. While comprehensive comparative data is still emerging, the following table summarizes available quantitative information.

Plant SpeciesPlant PartConcentration of this compoundReference
Trichilia catiguaBarkData not explicitly quantified in provided snippets[2]
Eriobotrya japonicaLeavesData not explicitly quantified in provided snippets[5][8]
Rhizophora stylosaStems and TwigsQualitative presence confirmed[6]
Smilax glabraRhizomesQualitative presence confirmed

Experimental Protocols

Extraction and Isolation of this compound from Trichilia catigua Bark

The following protocol is a synthesized methodology based on published literature for the extraction and isolation of this compound.

1. Maceration and Extraction:

  • Air-dried and powdered bark of Trichilia catigua is macerated in a hydroalcoholic solution (e.g., 20% ethanol in water) at room temperature for an extended period (e.g., 7 days).

  • The resulting tincture is filtered and the solvent is removed under reduced pressure to yield a crude extract.

2. Purification by Rotation Locular Counter-Current Chromatography (RLCC):

  • The crude extract is subjected to RLCC for initial fractionation.

  • A suitable solvent system, such as methanol:water:chloroform (17:33:50, v/v), is used, with the aqueous phase as the stationary phase and the organic phase as the mobile phase.

  • Fractions are collected and monitored by a suitable analytical technique (e.g., TLC or HPLC).

3. Solid-Phase Extraction (SPE) for Clean-up:

  • Fractions enriched with this compound are further purified using solid-phase extraction.

  • A reversed-phase sorbent (e.g., C18) is typically used. The column is conditioned with methanol followed by water.

  • The sample is loaded, and the column is washed with water to remove polar impurities.

  • This compound is then eluted with a solvent of appropriate polarity, such as methanol.

4. Semi-preparative HPLC for Final Isolation:

  • The enriched fraction from SPE is subjected to semi-preparative HPLC for the isolation of pure this compound.

  • A phenyl-hexyl column is often employed with a mobile phase consisting of a mixture of acetonitrile, methanol, tetrahydrofuran, and buffered water.

  • The elution is monitored by a UV detector at 280 nm.

  • Fractions corresponding to the this compound peak are collected and the solvent is evaporated to yield the pure compound.

High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

The following protocol outlines a validated HPLC-UV method for the quantification of this compound in plant extracts.

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector is suitable.

  • Column: A phenyl-hexyl analytical column (e.g., 150 mm x 4.6 mm, 5 µm) is recommended.

  • Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of a mixture of acetonitrile, methanol, and tetrahydrofuran in water, often buffered with acetic acid and triethylamine.

  • Flow Rate: A flow rate of 1.0 mL/min is commonly used.

  • Detection: UV detection at 280 nm is optimal for this compound.

  • Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve prepared with a certified reference standard.

Signaling Pathway of this compound-Induced Insulin Secretion

This compound has been shown to exhibit insulinotropic effects, meaning it stimulates the secretion of insulin from pancreatic β-cells.[1][5] While the precise molecular mechanism is still under investigation, based on the known pathways of insulin secretagogues, a plausible signaling cascade can be proposed. This hypothetical pathway is centered on the regulation of ion channel activity in pancreatic β-cells.

Cinchonain_Ib_Insulin_Secretion_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Plasma Membrane cluster_intracellular Intracellular Space (Pancreatic β-cell) Cinchonain_Ib This compound Beta_Cell_Receptor Putative Receptor / Transporter Cinchonain_Ib->Beta_Cell_Receptor Binds K_ATP_Channel K-ATP Channel Beta_Cell_Receptor->K_ATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_Influx ↑ Intracellular [Ca²⁺] Ca_Channel->Ca_Influx Mediates Membrane_Depolarization->Ca_Channel Opens Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion of Insulin_Secretion Insulin Secretion (Exocytosis) Insulin_Vesicles->Insulin_Secretion via

Caption: Hypothetical signaling pathway of this compound-induced insulin secretion in pancreatic β-cells.

Description of the Hypothetical Signaling Pathway:

  • Binding to a Putative Receptor/Transporter: this compound is hypothesized to interact with a specific receptor or transporter on the plasma membrane of pancreatic β-cells.

  • Inhibition of K-ATP Channels: This interaction is proposed to lead to the inhibition and closure of ATP-sensitive potassium (K-ATP) channels. The closure of these channels reduces the efflux of potassium ions from the cell.

  • Membrane Depolarization: The reduction in potassium efflux leads to a depolarization of the β-cell membrane.

  • Opening of Voltage-Gated Calcium Channels: The change in membrane potential triggers the opening of voltage-gated calcium channels.

  • Calcium Influx: The opening of these channels allows for an influx of extracellular calcium ions into the β-cell, leading to a rapid increase in the intracellular calcium concentration.

  • Insulin Vesicle Exocytosis: The elevated intracellular calcium levels act as a key trigger for the fusion of insulin-containing secretory vesicles with the plasma membrane, resulting in the exocytosis and secretion of insulin into the bloodstream.

It is important to note that this pathway is a proposed model based on the known mechanisms of other insulin secretagogues. Further research is required to fully elucidate the specific molecular targets and signaling intermediates involved in the action of this compound.

Conclusion

This compound represents a promising natural compound with significant therapeutic potential, particularly in the context of metabolic diseases. This technical guide has provided a comprehensive overview of its primary natural sources, along with detailed experimental protocols for its extraction, isolation, and quantification. The proposed signaling pathway for its insulinotropic effects offers a framework for future research into its precise mechanism of action. Continued investigation into the pharmacology and toxicology of this compound is warranted to fully explore its potential as a novel therapeutic agent.

References

The Enigmatic Path to Cinchonain Ib: A Technical Guide to its Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonain Ib, a flavonolignan of significant pharmacological interest, is a natural product found in plants of the Cinchona genus and other species. Its unique structure, a conjugate of a flavonoid and a phenylpropanoid moiety, presents a fascinating biosynthetic puzzle. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound, drawing upon current knowledge of flavonoid and lignan metabolism. It is designed to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and plant biotechnology. While the complete enzymatic machinery dedicated to this compound remains to be fully elucidated, this guide synthesizes the available evidence to present a robust hypothetical pathway, alongside detailed experimental protocols and potential regulatory networks.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to be a convergence of two major secondary metabolic pathways: the phenylpropanoid pathway, which supplies the C6-C3 phenylpropanoid unit (caffeic acid), and the flavonoid pathway, which provides the flavan-3-ol moiety (catechin or epicatechin). The final key step is the oxidative coupling of these two precursors.

The Phenylpropanoid Pathway: Synthesis of Caffeic Acid

The journey begins with the aromatic amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. A series of enzymatic reactions leads to the formation of various hydroxycinnamic acids, including the key precursor to the lignan portion of this compound, caffeic acid.

  • Step 1: Deamination of L-Phenylalanine. Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to yield cinnamic acid.

  • Step 2: Hydroxylation of Cinnamic Acid. Cinnamate-4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid at the para position to produce p-coumaric acid.

  • Step 3: Further Hydroxylation to Caffeic Acid. p-Coumarate 3-hydroxylase (C3H), another cytochrome P450 enzyme, hydroxylates p-coumaric acid at the 3-position of the aromatic ring to yield caffeic acid.

The Flavonoid Pathway: Synthesis of Catechin/Epicatechin

The flavonoid precursor is synthesized via the chalcone synthase (CHS) branch of the phenylpropanoid pathway, leading to the formation of flavan-3-ols.

  • Step 1: Formation of p-Coumaroyl-CoA. 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Step 2: Chalcone Synthesis. Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Step 3: Isomerization to a Flavanone. Chalcone isomerase (CHI) catalyzes the stereospecific cyclization of naringenin chalcone to produce the flavanone, naringenin.

  • Step 4: Hydroxylation and Reduction. Naringenin is then hydroxylated by flavanone 3-hydroxylase (F3H) to dihydrokaempferol. Subsequent hydroxylation by flavonoid 3'-hydroxylase (F3'H) yields dihydroquercetin. Dihydroflavonol 4-reductase (DFR) then reduces dihydroquercetin to leucocyanidin.

  • Step 5: Formation of Anthocyanidin and Flavan-3-ol. Leucocyanidin is converted to cyanidin by anthocyanidin synthase (ANS). Finally, anthocyanidin reductase (ANR) reduces cyanidin to produce epicatechin, while leucoanthocyanidin reductase (LAR) can directly reduce leucocyanidin to catechin.

Oxidative Coupling: The Formation of this compound

The final and most speculative step in the biosynthesis of this compound is the oxidative coupling of the flavonoid (catechin or epicatechin) and the phenylpropanoid (caffeic acid). This reaction is believed to be catalyzed by oxidative enzymes such as peroxidases or laccases, with the stereochemistry potentially guided by dirigent proteins (DIRs).

  • Radical Formation: Peroxidases (in the presence of H₂O₂) or laccases (using molecular oxygen) are proposed to catalyze the one-electron oxidation of both catechin/epicatechin and caffeic acid, generating their respective phenoxy radicals.

  • Stereoselective Coupling: A dirigent protein may capture and orient these radicals in a specific conformation, facilitating a regio- and stereoselective coupling to form the this compound backbone. The exact nature of the bond formation and the specific DIR involved are yet to be identified.

Quantitative Data Summary

While specific quantitative data for the this compound biosynthetic pathway is scarce, the following table presents hypothetical values based on typical ranges observed for related pathways in plants. This data should be considered illustrative and serves as a target for future experimental validation.

ParameterPrecursor/EnzymeValuePlant System (Hypothetical)Reference (Analogous System)
Substrate Concentration L-Phenylalanine1 - 5 mMCinchona pubescens cell culture[1]
Caffeic Acid50 - 200 µMCinchona pubescens leaf tissue[1]
(+)-Catechin100 - 500 µMCinchona pubescens leaf tissue[2]
Enzyme Kinetics (Km) Phenylalanine Ammonia-Lyase (PAL)30 - 100 µMCinchona spp.[3]
Chalcone Synthase (CHS)1 - 10 µMCinchona spp.[3]
Peroxidase (for coupling)50 - 250 µMCinchona spp.[2]
Product Yield This compound0.1 - 0.5% dry weightCinchona succirubra bark[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in elucidating and validating the proposed biosynthetic pathway of this compound.

Protocol 1: Enzyme Extraction and Assay for Peroxidase-Mediated Coupling

Objective: To detect and quantify the in vitro enzymatic activity of peroxidases capable of coupling catechin and caffeic acid to form this compound.

Materials:

  • Plant tissue (Cinchona spp. leaves or cell cultures)

  • Liquid nitrogen

  • Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, 5 mM DTT, 1 mM PMSF, 2% (w/v) PVPP

  • Reaction Buffer: 50 mM Sodium Acetate buffer (pH 5.0)

  • Substrates: (+)-Catechin (1 mM in methanol), Caffeic Acid (1 mM in methanol)

  • Cofactor: Hydrogen peroxide (H₂O₂) (10 mM)

  • HPLC system with a C18 column and UV-Vis detector

  • Spectrophotometer

Procedure:

  • Protein Extraction:

    • Harvest and immediately freeze 1-5 g of plant tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Add the powdered tissue to 10 mL of ice-cold extraction buffer and stir for 30 minutes at 4°C.

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the crude enzyme extract. Determine the protein concentration using a Bradford or BCA assay.

  • Enzyme Assay:

    • Set up the reaction mixture in a 1.5 mL microfuge tube:

      • 800 µL Reaction Buffer

      • 50 µL (+)-Catechin solution

      • 50 µL Caffeic Acid solution

      • 50 µL Crude Enzyme Extract (adjust volume for desired protein concentration)

    • Initiate the reaction by adding 50 µL of H₂O₂ solution.

    • Incubate the reaction at 30°C for 1-2 hours.

    • Stop the reaction by adding 100 µL of 1 M HCl and vortexing.

    • Centrifuge at 15,000 x g for 10 minutes to pellet any precipitate.

  • Product Analysis:

    • Analyze the supernatant by HPLC. Use a gradient elution with acetonitrile and water (both containing 0.1% formic acid).

    • Monitor the elution profile at 280 nm and 320 nm.

    • Compare the retention time and UV spectrum of the product peak with an authentic standard of this compound.

    • Quantify the product formation based on a standard curve.

Protocol 2: In Vitro Assay for Dirigent Protein Activity

Objective: To test for the presence of a dirigent protein that confers stereoselectivity to the oxidative coupling reaction.

Materials:

  • Partially purified peroxidase or laccase

  • Crude or partially purified protein fraction suspected to contain the dirigent protein (obtained through fractionation of the crude extract)

  • All other reagents from Protocol 1

Procedure:

  • Reaction Setup: Prepare two sets of reaction mixtures as described in Protocol 1.

    • Reaction A (Control): Contains the oxidative enzyme (peroxidase/laccase) but not the putative dirigent protein fraction.

    • Reaction B (Test): Contains both the oxidative enzyme and the putative dirigent protein fraction.

  • Incubation and Analysis: Follow the incubation and HPLC analysis steps as in Protocol 1.

  • Evaluation:

    • Analyze the chromatograms for the formation of this compound and any potential stereoisomers.

    • A significant increase in the yield of a specific stereoisomer of this compound in Reaction B compared to Reaction A would suggest the presence of a dirigent protein. Chiral HPLC may be necessary to resolve stereoisomers.

Signaling Pathways and Regulation

The biosynthesis of this compound is likely under complex regulatory control, influenced by various developmental and environmental cues. Plant hormones such as jasmonates and salicylic acid are known to play crucial roles in regulating secondary metabolism, including the phenylpropanoid and flavonoid pathways.

  • Jasmonate Signaling: Jasmonic acid (JA) and its derivatives are key signaling molecules in plant defense responses. Elicitation with methyl jasmonate has been shown to upregulate the expression of genes encoding enzymes in the phenylpropanoid and flavonoid pathways, potentially leading to an increased supply of precursors for this compound synthesis.[6][7][8][9][10]

  • Salicylic Acid Signaling: Salicylic acid (SA) is another critical phytohormone involved in plant defense, particularly against biotrophic pathogens. SA has been shown to induce the accumulation of various phenolic compounds, and it is plausible that it also influences the biosynthesis of this compound.[1][3][11][12][13]

The interplay between these signaling pathways likely fine-tunes the production of this compound in response to specific stresses.

Visualizations

Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Pathway cluster_coupling Oxidative Coupling L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H Caffeic Acid Caffeic Acid p-Coumaric Acid->Caffeic Acid C3H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL This compound This compound Caffeic Acid->this compound Peroxidase/Laccase + Dirigent Protein (?) Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Dihydroquercetin Dihydroquercetin Naringenin->Dihydroquercetin F3H, F3'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Catechin/Epicatechin Catechin/Epicatechin Leucocyanidin->Catechin/Epicatechin ANR/LAR Catechin/Epicatechin->this compound Peroxidase/Laccase + Dirigent Protein (?)

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow Plant Tissue (e.g., Cinchona leaves) Plant Tissue (e.g., Cinchona leaves) Homogenization & Protein Extraction Homogenization & Protein Extraction Plant Tissue (e.g., Cinchona leaves)->Homogenization & Protein Extraction Crude Protein Extract Crude Protein Extract Homogenization & Protein Extraction->Crude Protein Extract Enzyme Assay (Substrates + H2O2) Enzyme Assay (Substrates + H2O2) Crude Protein Extract->Enzyme Assay (Substrates + H2O2) Reaction Quenching & Centrifugation Reaction Quenching & Centrifugation Enzyme Assay (Substrates + H2O2)->Reaction Quenching & Centrifugation HPLC Analysis HPLC Analysis Reaction Quenching & Centrifugation->HPLC Analysis Product Identification & Quantification Product Identification & Quantification HPLC Analysis->Product Identification & Quantification

Caption: Experimental workflow for enzyme activity assay.

Signaling_Pathway Biotic/Abiotic Stress Biotic/Abiotic Stress Jasmonic Acid Signaling Jasmonic Acid Signaling Biotic/Abiotic Stress->Jasmonic Acid Signaling Salicylic Acid Signaling Salicylic Acid Signaling Biotic/Abiotic Stress->Salicylic Acid Signaling Transcription Factors Transcription Factors Jasmonic Acid Signaling->Transcription Factors Salicylic Acid Signaling->Transcription Factors Phenylpropanoid Pathway Genes (PAL, C4H, 4CL) Phenylpropanoid Pathway Genes (PAL, C4H, 4CL) Transcription Factors->Phenylpropanoid Pathway Genes (PAL, C4H, 4CL) Flavonoid Pathway Genes (CHS, CHI, DFR) Flavonoid Pathway Genes (CHS, CHI, DFR) Transcription Factors->Flavonoid Pathway Genes (CHS, CHI, DFR) Increased Precursor Supply Increased Precursor Supply Phenylpropanoid Pathway Genes (PAL, C4H, 4CL)->Increased Precursor Supply Flavonoid Pathway Genes (CHS, CHI, DFR)->Increased Precursor Supply This compound Biosynthesis This compound Biosynthesis Increased Precursor Supply->this compound Biosynthesis

Caption: Proposed signaling regulation of this compound biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a captivating area of plant secondary metabolism that is ripe for further investigation. This guide has outlined a putative pathway based on the current understanding of related metabolic networks. The immediate future of research in this field should focus on the isolation and characterization of the specific enzymes, particularly the oxidative enzymes and potential dirigent proteins, responsible for the final coupling step. Transcriptomic and proteomic analyses of Cinchona species under various conditions will be invaluable in identifying candidate genes. Furthermore, the elucidation of the precise regulatory mechanisms, including the roles of transcription factors and signaling molecules, will provide a more complete picture of how plants control the production of this important pharmacophore. A thorough understanding of the this compound biosynthetic pathway will not only advance our fundamental knowledge of plant biochemistry but also open avenues for the metabolic engineering of plants and microorganisms for the sustainable production of this and other valuable flavonolignans.

References

Physical and chemical properties of Cinchonain Ib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinchonain Ib is a naturally occurring flavanolignan found in the bark of plants such as Trichilia catigua and the leaves of Eriobotrya japonica.[1] It has garnered significant interest within the scientific community for its diverse biological activities, including potential applications in managing type 2 diabetes and its antioxidant properties. This document provides an in-depth overview of the known physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a summary of its role in key biological signaling pathways. All quantitative data is presented in structured tables for clarity, and complex processes are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is a complex polyphenolic compound. Its identity is well-established through various analytical techniques. The fundamental properties are summarized below.

Table 1: General Properties of this compound
PropertyValueSource
CAS Number 85022-69-1[2][3]
Molecular Formula C₂₄H₂₀O₉[2][3][4][5]
Molecular Weight 452.41 g/mol [2][4][6]
IUPAC Name (2R,3R,10S)-2,10-bis(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4,9,10-tetrahydro-2H-pyrano[2,3-f]chromen-8-one[6]
Synonyms Cinchonain-Ib, F742N63ATR[3][6]
Appearance Powder[5]
Table 2: Physical and Chemical Data for this compound
PropertyValueNotes
Melting Point 245 °C[2][3][7]
Boiling Point 745.5 ± 60.0 °CPredicted
Density 1.620 ± 0.06 g/cm³Predicted
pKa 9.02 ± 0.70Predicted
Solubility Soluble in methanol.[8] For higher solubility, warming the tube to 37°C and using an ultrasonic bath is recommended.[9]A stock solution of 3800 μg/ml can be prepared in methanol.[8]
Table 3: Computed Molecular Descriptors for this compound
DescriptorValueSource
XLogP3 2.2[3][6]
Hydrogen Bond Donor Count 6[3][5]
Hydrogen Bond Acceptor Count 9[3][5]
Rotatable Bond Count 2[3][5]
Topological Polar Surface Area 157 Ų[5][6]
Complexity 718[3][5]

Spectroscopic and Analytical Data

The structural elucidation and quantification of this compound rely on standard spectroscopic techniques.

  • Mass Spectrometry (MS): In negative electrospray ionization mode (ESI-), this compound is typically detected as the deprotonated molecule [M-H]⁻ at m/z 451.[10][11]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for structural confirmation.[10] The ¹³C-NMR spectrum shows characteristic signals for flavalignan-cinchonains, including a key signal at δ 168.7 ppm corresponding to the carbonyl C9" from the lactone ring.[12]

  • Ultraviolet (UV) Spectroscopy: For quantitative analysis via HPLC, the response of a UV detector is commonly monitored at 280 nm.[8]

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological effects, particularly related to metabolic and inflammatory processes.

Insulinotropic Effect

Research has shown that this compound can stimulate insulin secretion, suggesting its potential as a therapeutic agent for type 2 diabetes.[13] It has been observed to significantly enhance insulin secretion from INS-1 cells (a rat insulinoma cell line) and increase plasma insulin levels in rats following oral administration.[13][14] The proposed mechanism involves the direct stimulation of pancreatic β-islets of Langerhans.[13]

Insulin_Secretion_Pathway Cinchonain_Ib This compound Pancreatic_Beta_Cell Pancreatic β-Cell Cinchonain_Ib->Pancreatic_Beta_Cell Stimulates Insulin_Vesicles Insulin Vesicles Pancreatic_Beta_Cell->Insulin_Vesicles Triggers Fusion Insulin_Release Insulin Secretion Insulin_Vesicles->Insulin_Release Blood_Glucose Regulation of Blood Glucose Insulin_Release->Blood_Glucose Leads to

Caption: Proposed mechanism of this compound-induced insulin secretion.

Anti-inflammatory and Lipid Metabolism Pathways

This compound may also play a role in controlling lipid peroxidation and inflammation. It is suggested to influence these processes by activating signaling pathways associated with key metabolic regulators such as Fatty Acid Synthase (FASN), Peroxisome Proliferator-Activated Receptor alpha (PPARα), and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[14]

Lipid_Metabolism_Pathway cluster_cinchonain Modulation by this compound cluster_targets Key Metabolic Regulators cluster_outcomes Cellular Outcomes Cinchonain_Ib This compound FASN FASN Cinchonain_Ib->FASN Activates Signaling PPARa PPARα Cinchonain_Ib->PPARa Activates Signaling SREBP1c SREBP-1c Cinchonain_Ib->SREBP1c Activates Signaling Lipid_Peroxidation Lipid Peroxidation FASN->Lipid_Peroxidation Controls Inflammation Inflammatory Reactions FASN->Inflammation Influences PPARa->Lipid_Peroxidation Controls PPARa->Inflammation Influences SREBP1c->Lipid_Peroxidation Controls SREBP1c->Inflammation Influences

Caption: this compound's influence on lipid metabolism and inflammation pathways.

Experimental Protocols

Isolation and Purification of this compound

A multi-step process is used to isolate pure this compound from plant material, such as the bark of Trichilia catigua.[10]

  • Extraction: A hydroalcoholic extract is prepared from the chopped bark.[10]

  • Initial Purification: The crude extract is subjected to Rotation Locular Counter-Current Chromatography (RLCC).[10]

  • Fraction Cleanup: The resulting chloroform fraction is further cleaned using Solid-Phase Extraction (SPE).[10]

  • Final Isolation: Pure this compound is obtained from the cleaned fraction using semi-preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase mode of elution.[10]

Validated HPLC Method for Quantification

A validated HPLC method enables the precise quantification of this compound in raw materials and phytopharmaceuticals.[8]

  • Instrumentation: A gradient HPLC system with two pumps, an auto-injector, and a UV-Vis detector.[10]

  • Column: Phenyl-hexyl column.[8]

  • Mobile Phase: A solution of acetonitrile/methanol/tetrahydrofuran (45.5:33.5:21) in water buffered with acetic acid (0.1%) and triethylamine (0.05%), used in a proportion of 29.8:70.2 (v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV detection at 280 nm.[8]

  • Linearity: The method demonstrates linearity in the concentration range of 4.75 to 57.0 μg/mL.[8]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stock_Solution Prepare Stock Solution (3800 µg/ml in Methanol) Standard_Solutions Prepare Standard Solutions (4.75 - 57.0 µg/ml) Stock_Solution->Standard_Solutions Injection Inject Sample Standard_Solutions->Injection Separation Separation on Phenyl-Hexyl Column Injection->Separation Detection UV Detection at 280 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Conclusion

This compound is a flavanolignan with well-defined physicochemical properties and significant, quantifiable biological activities. Its insulinotropic effects and influence on inflammatory and lipid metabolism pathways make it a compound of high interest for further research and potential drug development. The established analytical methods provide a robust framework for its quantification and quality control in various matrices. This guide serves as a foundational resource for professionals engaged in the study and application of this promising natural product.

References

Cinchonain Ib: A Comprehensive Technical Guide to its Biological Activity and Pharmacological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonain Ib is a flavonolignan, a type of polyphenol, found in various plant species, including Eriobotrya japonica (loquat) leaves and the bark of Trichilia catigua. As a member of the cinchonain class of compounds, it has garnered interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the current scientific understanding of this compound's biological activities and pharmacological effects, with a focus on quantitative data, experimental methodologies, and associated signaling pathways. While research on this compound is ongoing, this document synthesizes the available evidence to support further investigation and drug development efforts.

Biological Activities and Pharmacological Effects

This compound has demonstrated a range of biological activities, with the most well-documented being its insulinotropic and antioxidant effects. Preliminary evidence, primarily from studies on related compounds like Cinchonain Ia, suggests potential anti-inflammatory and anticancer properties, though further research specific to this compound is required to substantiate these claims.

Insulinotropic Effect

This compound has been shown to stimulate insulin secretion both in vitro and in vivo, suggesting its potential as a therapeutic agent for managing type 2 diabetes.

Quantitative Data

Activity Test System Parameter Value Reference
Insulin SecretionINS-1 (rat insulinoma) cellsInsulin SecretionSignificantly enhanced (p<0.05)[1]
Plasma Insulin LevelRats% Increase in Plasma Insulin150% (at 108 mg/kg oral administration)[1]

Experimental Protocol: Insulin Secretion Assay in INS-1 Cells

This protocol is a generalized procedure based on common methodologies for assessing insulin secretion in INS-1 cells.

  • Cell Culture: INS-1 rat insulinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 10 mM HEPES, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified atmosphere of 95% air and 5% CO2 at 37°C.

  • Pre-incubation: Prior to the assay, the cells are seeded in 24-well plates and allowed to reach 80-90% confluency. The culture medium is then removed, and the cells are washed twice with a glucose-free Krebs-Ringer bicarbonate (KRB) buffer. The cells are then pre-incubated in KRB buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to establish a basal insulin secretion rate.

  • Stimulation: After pre-incubation, the buffer is replaced with fresh KRB buffer containing different concentrations of this compound, along with a stimulatory concentration of glucose (e.g., 16.7 mM). Control wells include buffer with low glucose, high glucose alone, and a known insulin secretagogue (e.g., glibenclamide).

  • Sample Collection and Analysis: The cells are incubated for a defined period (e.g., 1-2 hours) at 37°C. The supernatant is then collected from each well and centrifuged to remove any cellular debris. The insulin concentration in the supernatant is quantified using a rat insulin enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Normalization: Total protein content in each well is determined using a protein assay (e.g., BCA assay) to normalize the amount of insulin secreted.

Signaling Pathway

The precise signaling pathway for this compound-induced insulin secretion is not yet fully elucidated. However, it is hypothesized to involve mechanisms that enhance glucose-stimulated insulin secretion in pancreatic β-cells. This could involve modulation of ion channel activity, intracellular calcium levels, or potentiation of signaling cascades downstream of glucose metabolism.

G Hypothetical Signaling Pathway for this compound-Induced Insulin Secretion Cinchonain_Ib This compound Beta_Cell Pancreatic β-Cell Cinchonain_Ib->Beta_Cell Acts on Glucose_Metabolism Glucose Metabolism Beta_Cell->Glucose_Metabolism ATP_Production ↑ ATP/ADP Ratio Glucose_Metabolism->ATP_Production K_ATP_Channel K-ATP Channel Closure ATP_Production->K_ATP_Channel Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Ca_Influx ↑ Intracellular Ca²⁺ Membrane_Depolarization->Ca_Influx Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis

Caption: Hypothetical pathway of this compound enhancing insulin secretion.

Antioxidant Activity

This compound exhibits potent antioxidant activity by scavenging free radicals. This property is attributed to its polyphenolic structure, which can donate hydrogen atoms to neutralize reactive oxygen species.

Quantitative Data

Activity Assay Parameter Value (µM) Reference
AntioxidantDPPH Radical ScavengingIC502.3 - 9.4*

*Note: This IC50 range was reported for a group of phenylpropanoid-substituted epicatechins including this compound.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a general protocol for determining the antioxidant activity of a compound using the DPPH assay.

  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.

  • Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which a series of dilutions are made.

  • Reaction Mixture: In a 96-well microplate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the this compound solutions. A control is prepared with the solvent and DPPH solution, and a blank contains the solvent only. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

  • Incubation and Measurement: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes). The absorbance of the solutions is then measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

Mechanism of Action

G Antioxidant Mechanism of this compound Cinchonain_Ib This compound (Phenolic Hydroxyl Groups) Donation Hydrogen Atom Donation Cinchonain_Ib->Donation Free_Radical Free Radical (e.g., DPPH•) Free_Radical->Donation Neutralized_Radical Neutralized Radical Donation->Neutralized_Radical Cinchonain_Ib_Radical This compound Radical (Stabilized by Resonance) Donation->Cinchonain_Ib_Radical

Caption: Free radical scavenging by this compound.

Anti-inflammatory and Anticancer Activities (Inferred from Related Compounds)

Direct and robust evidence for the anti-inflammatory and anticancer activities of this compound is currently limited. However, studies on the closely related compound, Cinchonain Ia, have shown promising results in these areas. It is plausible that this compound may share similar properties due to structural similarities, but this requires experimental validation.

Cinchonain Ia Anticancer Activity:

  • Quantitative Data:

    • In combination with L-asparaginase, Cinchonain Ia showed synergistic anticancer effects on A549 and NTERA-2 cancer cells, with combination index (CI) values ranging from 0.5 to 0.8.

    • Nanoliposomes co-loaded with Cinchonain Ia and L-asparaginase exhibited an IC50 of 1.86 ± 0.37 µg/mL for Cinchonain Ia in a 3D tumorsphere model of NTERA-2 cells.

Hypothetical Anti-inflammatory Signaling Pathway

Based on the known mechanisms of other polyphenols, a potential anti-inflammatory effect of this compound could be mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

G Hypothetical Anti-inflammatory Action of this compound via NF-κB Inhibition cluster_0 Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates Cinchonain_Ib This compound Cinchonain_Ib->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Transcription Induces

Caption: Postulated NF-κB inhibition by this compound.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated insulinotropic and antioxidant activities. Its potential applications in the management of type 2 diabetes and conditions associated with oxidative stress warrant further investigation. While preliminary data from related compounds suggest possible anti-inflammatory and anticancer effects, dedicated studies on this compound are crucial to confirm these activities and elucidate the underlying molecular mechanisms. Future research should focus on:

  • Determining the specific IC50 and EC50 values of this compound for a wider range of biological targets.

  • Elucidating the detailed signaling pathways involved in its insulinotropic, antioxidant, and any potential anti-inflammatory and anticancer effects.

  • Conducting in vivo studies to evaluate its efficacy, pharmacokinetics, and safety profile for various therapeutic applications.

This technical guide serves as a foundational resource for researchers and professionals in the field, summarizing the current knowledge and highlighting the key areas for future exploration in the development of this compound as a potential therapeutic agent.

References

Unraveling the Molecular Mechanisms of Cinchonain Ib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonain Ib, a flavonolignan predominantly found in the bark of Trichilia catigua and leaves of Eriobotrya japonica, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on its antioxidant, insulinotropic, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-pronged approach, targeting various cellular and molecular pathways. The primary mechanisms identified to date include direct antioxidant activity, modulation of insulin secretion and glucose uptake, and potential inhibition of inflammatory and metabolic enzymes.

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals and mitigating oxidative stress. This activity is crucial in preventing cellular damage implicated in a wide range of chronic diseases.

Quantitative Data: Antioxidant Activity

AssayCompound/ExtractIC50 ValueReference
DPPH Radical ScavengingExtract containing Cinchonains7.94 ± 0.12 µg/mL[3]

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of this compound can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

    • Prepare a series of dilutions of this compound in methanol.

    • Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the this compound dilutions to the wells.

    • Add an equal volume of the DPPH working solution to each well to initiate the reaction.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration of the sample.

Visualization of Antioxidant Mechanism

Antioxidant_Mechanism This compound This compound Neutralized Radical Neutralized Radical This compound->Neutralized Radical Donates H atom / electron Oxidized this compound Oxidized this compound This compound->Oxidized this compound Free Radical (DPPH) Free Radical (DPPH) Free Radical (DPPH)->Neutralized Radical

Caption: Electron/hydrogen atom transfer from this compound to a free radical.

Insulinotropic and Anti-diabetic Effects

This compound has demonstrated significant potential in the management of diabetes through its insulin-releasing and glucose-regulating properties.

Quantitative Data: Insulinotropic and Glucose Uptake Effects

EffectSystemTreatmentResultReference
Insulin SecretionINS-1 cellsThis compoundSignificant increase (p<0.05)[2]
Plasma Insulin LevelRats108 mg/kg this compound (oral)150% increase (p<0.05) for up to 240 min[2]
Glucose UptakeL6 myotubes10 µg/mL this compoundPromoted glucose uptake to a similar extent as 100 nM insulin[4]

Experimental Protocol: In Vitro Insulin Secretion Assay from INS-1 Cells

  • Cell Culture:

    • Culture INS-1 pancreatic β-cells in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum, L-glutamine, sodium pyruvate, β-mercaptoethanol, penicillin, and streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Insulin Secretion Assay:

    • Seed INS-1 cells in 24-well plates and allow them to attach and grow to a desired confluency.

    • Wash the cells with a glucose-free Krebs-Ringer bicarbonate buffer (KRBH).

    • Pre-incubate the cells in KRBH containing a low glucose concentration (e.g., 2.8 mM) for a specified period (e.g., 1-2 hours).

    • Replace the pre-incubation buffer with fresh KRBH containing low glucose, high glucose (e.g., 16.7 mM), and high glucose plus different concentrations of this compound.

    • Incubate for a defined period (e.g., 1-2 hours).

    • Collect the supernatant to measure the amount of secreted insulin.

  • Insulin Measurement:

    • Quantify the insulin concentration in the collected supernatants using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA) kit, following the manufacturer's instructions.

Visualization of Insulin Secretion Pathway

Insulin_Secretion_Pathway cluster_pancreas Pancreatic β-cell This compound This compound Insulin Granules Insulin Granules This compound->Insulin Granules Stimulates Insulin Secretion Insulin Secretion Insulin Granules->Insulin Secretion Exocytosis

Caption: this compound stimulates insulin secretion from pancreatic β-cells.

Potential Anti-inflammatory and Metabolic Regulatory Mechanisms

While direct evidence is still emerging, the chemical structure of this compound and the known activities of related flavonoids suggest potential roles in modulating key inflammatory and metabolic signaling pathways.

Potential Molecular Targets

  • Enzyme Inhibition: this compound is hypothesized to inhibit enzymes involved in metabolic and inflammatory processes. A related compound, Cinchonain Ia, has been shown to inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism.[4] this compound itself has been suggested as a potential inhibitor of Acetyl-CoA Carboxylase (ACC) and HMG-CoA Reductase (HMGCR), key enzymes in lipid metabolism.[4] Further research is needed to determine the specific inhibitory constants (IC50 or Ki) of this compound against these and other relevant enzymes such as aldose reductase and α-glucosidase, which are implicated in diabetic complications.[5][6]

  • Signaling Pathway Modulation:

    • NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7][8] Many flavonoids are known to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines and enzymes. It is plausible that this compound exerts its anti-inflammatory effects through this mechanism.

    • MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade is another crucial pathway in inflammation and cellular stress responses. Inhibition of MAPK phosphorylation is a common mechanism for anti-inflammatory compounds.

    • PPARα and SREBP-1c: Peroxisome proliferator-activated receptor alpha (PPARα) and sterol regulatory element-binding protein-1c (SREBP-1c) are key transcription factors regulating lipid metabolism.[9][10] The potential of this compound to modulate these pathways warrants further investigation, especially in the context of metabolic disorders.

Experimental Workflow for Investigating Mechanism of Action

The elucidation of the precise molecular mechanisms of this compound can be approached through a systematic workflow.

MOA_Workflow cluster_workflow Investigative Workflow A Initial Screening (e.g., Antioxidant, Anti-inflammatory assays) B Identification of Bioactivity A->B C In Vitro Mechanistic Studies B->C Cell-based assays (e.g., NF-κB, MAPK) Enzyme inhibition assays D Target Identification & Validation C->D Identify direct molecular targets (e.g., Receptor binding, Kinase assays) E In Vivo Efficacy Studies D->E Animal models of disease F Lead Optimization E->F

Caption: A general workflow for elucidating the mechanism of action of a natural product.

Conclusion and Future Directions

This compound is a promising natural compound with multifaceted pharmacological activities. Its well-established antioxidant and insulinotropic effects provide a strong foundation for its potential therapeutic applications, particularly in the management of diabetes and related complications. The preliminary evidence suggesting its role in modulating inflammatory and metabolic pathways opens up new avenues for research.

Future investigations should focus on:

  • Quantitative analysis: Determining the specific IC50 or Ki values of this compound against key enzymes such as aldose reductase, α-glucosidase, ACC, HMGCR, and DPP-IV.

  • Direct target identification: Utilizing techniques like receptor binding assays and affinity chromatography to identify the direct molecular binding partners of this compound.

  • Signaling pathway elucidation: Performing detailed studies to confirm and quantify the effects of this compound on the NF-κB and MAPK signaling pathways, including the analysis of protein phosphorylation and nuclear translocation of transcription factors.

  • In vivo validation: Conducting comprehensive studies in relevant animal models to validate the in vitro findings and to assess the therapeutic efficacy and safety profile of this compound.

A thorough understanding of the molecular mechanisms of this compound will be instrumental in unlocking its full therapeutic potential and paving the way for the development of novel, nature-derived pharmaceuticals.

References

Cinchonain Ib: A Technical Guide to its Discovery, History, and Insulinotropic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinchonain Ib, a naturally occurring flavonolignan, has garnered significant scientific interest for its potential therapeutic applications, particularly in the management of type 2 diabetes. This technical guide provides a comprehensive overview of the discovery, history, and biological activities of this compound, with a focus on its insulin-secreting properties. Detailed experimental protocols for its isolation, characterization, and the assessment of its effects on insulin secretion are presented. Furthermore, this document explores the potential signaling pathways involved in its mechanism of action, supported by illustrative diagrams. Quantitative data from key studies are summarized in structured tables for clear comparison and analysis.

Introduction and History

This compound is a flavonolignan, a class of polyphenolic compounds characterized by a structural fusion of a flavonoid and a lignan moiety. Historically, plants containing this compound have been used in traditional medicine. It is notably found in the bark of Trichilia catigua, a plant used in Brazil to prepare the traditional beverage "catuaba," which is reputed for its energizing and libido-enhancing qualities.[1][2] More recently, this compound has been isolated from the leaves of Eriobotrya japonica (loquat), a plant with a history of use in traditional Chinese medicine for treating various ailments, including diabetes.[2][3][4]

The first significant report on the insulinotropic activity of this compound emerged from a 2009 study that isolated the compound from Eriobotrya japonica.[3][5] This study demonstrated that this compound can induce insulin secretion both in vitro from a rat insulinoma cell line (INS-1) and in vivo in rats, suggesting its potential as a novel therapeutic agent for type 2 diabetes.[3][5][6]

Physicochemical Properties and Characterization

This compound is characterized by its specific chemical structure and physicochemical properties, which are crucial for its isolation, identification, and biological activity.

PropertyValueReference
Molecular Formula C24H20O9[7]
Molar Mass 452.41 g/mol [7]
Class Flavonolignan[7]
Appearance Not specified in reviewed literature
Solubility Soluble in hydroalcoholic solutions[8]

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Isolation and Purification of this compound from Trichilia catigua

This protocol is based on the methodology described by Beltrame et al. (2006).

3.1.1. Plant Material and Extraction:

  • Authentic chopped barks of Trichilia catigua are used as the starting material.

  • A hydroalcoholic extract is prepared from the bark. The exact solvent composition and extraction procedure should be optimized for maximum yield.

3.1.2. Rotation Locular Counter-Current Chromatography (RLCC):

  • The crude hydroalcoholic extract is subjected to RLCC for initial purification.

  • Solvent System: A biphasic solvent system is employed. A common system is a mixture of chloroform, methanol, and water.

  • The chloroform fraction, containing this compound, is collected.

3.1.3. Solid-Phase Extraction (SPE):

  • The chloroform fraction from RLCC is further purified using SPE to remove interfering compounds.

  • The specific SPE cartridge and elution solvents should be chosen based on the polarity of this compound and the impurities.

3.1.4. Semi-Preparative High-Performance Liquid Chromatography (HPLC):

  • Final purification is achieved by semi-preparative HPLC.

  • Column: A phenyl-hexyl column is often used.

  • Mobile Phase: A gradient elution with a mixture of methanol and water is typically employed.

  • The fraction corresponding to the this compound peak is collected and the solvent is evaporated to yield the pure compound.

Characterization of this compound

3.2.1. High-Performance Liquid Chromatography (HPLC) for Quantification:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).

  • Detection: UV detection at 280 nm is suitable for quantifying this compound.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the isolated compound.

  • The spectral data should be compared with published data for this compound to confirm its identity.

3.2.3. Mass Spectrometry (MS):

  • Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1 Cells

This protocol is a standard procedure for assessing the effect of compounds on insulin secretion in the INS-1 rat insulinoma cell line.

3.3.1. Cell Culture:

  • INS-1 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum, penicillin, streptomycin, and other necessary components.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

3.3.2. GSIS Assay:

  • Seed INS-1 cells in a multi-well plate and allow them to reach confluence.

  • Wash the cells with a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.5 mM).

  • Pre-incubate the cells in low-glucose KRBB for 1-2 hours to allow them to reach a basal state of insulin secretion.

  • Replace the pre-incubation buffer with fresh KRBB containing:

    • Low glucose (negative control)

    • High glucose (e.g., 16.7 mM) (positive control)

    • High glucose plus various concentrations of this compound

  • Incubate for a defined period (e.g., 1-2 hours).

  • Collect the supernatant from each well.

  • Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.

  • Normalize the insulin secretion to the total protein content of the cells in each well.

In Vivo Glucose-Stimulated Insulin Secretion (GSIS) Assay in Rats

This protocol describes a typical in vivo GSIS experiment in a rat model.

3.4.1. Animal Model:

  • Male Wistar or Sprague-Dawley rats are commonly used.

  • Animals should be housed in a controlled environment with a standard diet and water ad libitum.

3.4.2. GSIS Procedure:

  • Fast the rats overnight (approximately 12-16 hours) with free access to water.

  • Administer this compound orally or via intraperitoneal injection at a predetermined dose. A control group should receive the vehicle.

  • After a specific time to allow for absorption of the compound, administer a glucose challenge (e.g., 2 g/kg body weight) via oral gavage or intraperitoneal injection.

  • Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.

  • Measure blood glucose levels immediately using a glucometer.

  • Centrifuge the blood samples to separate the plasma.

  • Measure plasma insulin concentrations using an ELISA or RIA kit.

Biological Activity and Mechanism of Action

Insulinotropic Effects

The primary and most well-documented biological activity of this compound is its ability to stimulate insulin secretion.[3][5][6]

In Vitro Studies:

  • In the rat insulinoma cell line INS-1, this compound has been shown to significantly enhance glucose-stimulated insulin secretion.[3][5]

In Vivo Studies:

  • Oral administration of this compound to rats resulted in a significant increase in plasma insulin levels.[3][5]

Study TypeModelTreatmentOutcomeReference
In VitroINS-1 cellsThis compoundEnhanced glucose-stimulated insulin secretion[3][5]
In VivoRatsOral administration of this compoundIncreased plasma insulin levels[3][5]

Table 2: Summary of Insulinotropic Effects of this compound

Postulated Mechanism of Action and Signaling Pathways

The precise molecular mechanism by which this compound stimulates insulin secretion has not been fully elucidated. However, based on the known mechanisms of other insulin secretagogues, particularly other flavonoids and flavonolignans, several potential signaling pathways can be postulated.

The canonical pathway for glucose-stimulated insulin secretion in pancreatic β-cells involves the following steps:

  • Glucose enters the β-cell via GLUT2 transporters.

  • Glucose metabolism increases the intracellular ATP/ADP ratio.

  • The elevated ATP/ADP ratio closes ATP-sensitive potassium (KATP) channels.

  • Closure of KATP channels leads to membrane depolarization.

  • Depolarization opens voltage-gated calcium channels (VGCCs).

  • Calcium influx into the cell triggers the exocytosis of insulin-containing granules.

This compound may potentiate this pathway at one or more points. Flavonoids have been shown to modulate insulin secretion through various mechanisms, including:

  • Modulation of Ion Channels: Directly or indirectly affecting the activity of KATP channels or VGCCs.

  • Increasing Intracellular cAMP: Elevating cyclic adenosine monophosphate (cAMP) levels, which can potentiate insulin secretion through Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac) signaling pathways.

  • Modulation of Calcium Signaling: Affecting intracellular calcium release from stores like the endoplasmic reticulum.

  • Regulation of Gene Expression: Influencing the expression of key genes involved in insulin secretion and β-cell function, such as the transcription factor PDX-1. The flavonolignan silibinin has been shown to regulate the transcription factors SREBP-1c and Insig-1.[7]

4.2.1. Potential Signaling Pathway for this compound-Mediated Insulin Secretion

While direct evidence is lacking, a plausible hypothesis is that this compound potentiates glucose-stimulated insulin secretion by modulating intracellular signaling cascades that converge on the exocytotic machinery.

G cluster_extracellular Extracellular Space cluster_cell Pancreatic β-cell Glucose_ext Glucose GLUT2 GLUT2 Glucose_ext->GLUT2 CinchonainIb This compound KATP KATP Channel (Closure) CinchonainIb->KATP ? Ca_influx ↑ [Ca²⁺]i CinchonainIb->Ca_influx ? AC Adenylyl Cyclase (AC) CinchonainIb->AC ? Glucose_int Glucose GLUT2->Glucose_int Metabolism Glycolysis & Mitochondrial Respiration Glucose_int->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization VGCC Voltage-Gated Ca²⁺ Channel (Opening) Depolarization->VGCC VGCC->Ca_influx Exocytosis Insulin Granule Exocytosis Ca_influx->Exocytosis Insulin_release Insulin Secretion Exocytosis->Insulin_release Bloodstream Bloodstream Insulin_release->Bloodstream To Bloodstream cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Epac Epac cAMP->Epac PKA->Exocytosis Potentiates Epac->Exocytosis Potentiates

Caption: Postulated signaling pathways for insulin secretion.

4.2.2. Experimental Workflow for Investigating this compound's Mechanism of Action

To elucidate the precise mechanism of action of this compound, a systematic experimental approach is required.

G Start Hypothesis: This compound potentiates glucose-stimulated insulin secretion KATP_assay Measure KATP channel activity (Patch-clamp) Start->KATP_assay Ca_imaging Measure intracellular Ca²⁺ concentration ([Ca²⁺]i) Start->Ca_imaging cAMP_assay Measure intracellular cAMP levels Start->cAMP_assay Gene_expression Analyze gene expression (e.g., PDX-1, SREBP-1c) Start->Gene_expression Conclusion Elucidate the molecular mechanism of action KATP_assay->Conclusion Ca_imaging->Conclusion PKA_Epac_activity Assess PKA and Epac pathway activation cAMP_assay->PKA_Epac_activity PKA_Epac_activity->Conclusion Gene_expression->Conclusion

Caption: Workflow for elucidating the mechanism of this compound.

Future Directions and Conclusion

This compound presents a promising natural product lead for the development of novel therapies for type 2 diabetes. Its demonstrated ability to stimulate insulin secretion warrants further investigation. Key areas for future research include:

  • Elucidation of the precise molecular target(s) and signaling pathways through which this compound exerts its insulinotropic effects.

  • Structure-activity relationship (SAR) studies to identify the key structural features responsible for its biological activity and to guide the design of more potent and selective analogs.

  • Pharmacokinetic and toxicological studies to assess its absorption, distribution, metabolism, excretion, and safety profile.

  • Long-term efficacy studies in animal models of type 2 diabetes to evaluate its potential for sustained glycemic control.

References

Cinchonain Ib: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinchonain Ib, a flavonolignan found in various medicinal plants, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the potential therapeutic applications of this compound, with a primary focus on its antidiabetic properties and emerging evidence for its role in anti-inflammatory, anticancer, neuroprotective, and antiviral activities. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

This compound is a naturally occurring flavonolignan that has been isolated from various plant sources, including Eriobotrya japonica and the bark of Trichilia catigua.[1] Traditional medicine has long utilized plants containing this compound for a variety of ailments, prompting modern scientific investigation into its specific bioactive properties. Emerging research has highlighted its potential in several therapeutic areas, making it a promising candidate for the development of novel pharmaceuticals.

Therapeutic Applications

Antidiabetic Effects

The most well-documented therapeutic application of this compound is its potential in the management of type 2 diabetes. Studies have demonstrated its insulinotropic effects, both in vitro and in vivo, suggesting its ability to stimulate insulin secretion.

Parameter Experimental Model Concentration/Dose Result Reference
Insulin SecretionINS-1 (rat insulinoma) cellsDose-dependentSignificant (p<0.05) enhancement of insulin secretion.[2][3]
Plasma Insulin LevelRats (in vivo)108 mg/kg (oral administration)Significant (150%, p<0.05) enhancement of plasma insulin level for up to 240 minutes.[2][3]
Blood Glucose LevelRats (in vivo)108 mg/kg (oral administration)No significant change observed.[2][3]

In Vitro Insulin Secretion Assay (INS-1 Cells)

This protocol outlines the general steps to assess the effect of this compound on insulin secretion in a rat insulinoma cell line.

  • Cell Culture: INS-1 cells are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum, penicillin, streptomycin, and other necessary components. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into 24-well plates and grown to confluence.

  • Pre-incubation: Prior to the assay, cells are washed and pre-incubated in a glucose-free buffer (e.g., Krebs-Ringer bicarbonate buffer) to establish a baseline.

  • Stimulation: The pre-incubation buffer is replaced with a buffer containing various concentrations of this compound and a stimulatory concentration of glucose. A positive control (e.g., a known insulin secretagogue like glibenclamide) and a negative control (buffer with glucose only) are included.

  • Sample Collection: After a defined incubation period, the supernatant is collected to measure the amount of secreted insulin.

  • Insulin Quantification: Insulin levels in the supernatant are quantified using a commercially available ELISA kit.

  • Data Analysis: The results are typically expressed as the amount of insulin secreted relative to the total cellular insulin content or as a fold-change compared to the negative control.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

This protocol describes a general procedure to evaluate the effect of this compound on glucose metabolism in a rat model.

  • Animal Model: Male Wistar rats are commonly used. The animals are housed under standard laboratory conditions with free access to food and water.

  • Fasting: Prior to the test, rats are fasted overnight but allowed access to water.

  • Drug Administration: this compound is administered orally at a specified dose (e.g., 108 mg/kg). A control group receives the vehicle.

  • Glucose Challenge: After a set period following drug administration, a glucose solution is administered orally or intraperitoneally.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Glucose and Insulin Measurement: Blood glucose levels are measured using a glucometer. Plasma insulin levels are determined by ELISA.

  • Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated to assess glucose tolerance and the insulin response.

While the precise signaling pathway for this compound-induced insulin secretion is not fully elucidated, it is hypothesized to involve the modulation of key pathways within pancreatic β-cells. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of β-cell function and insulin secretion.

G Cinchonain_Ib This compound Pancreatic_Beta_Cell Pancreatic β-Cell Cinchonain_Ib->Pancreatic_Beta_Cell Enters/Interacts with PI3K PI3K Pancreatic_Beta_Cell->PI3K Activates Akt Akt PI3K->Akt Activates Vesicle_Docking Insulin Vesicle Docking & Fusion Akt->Vesicle_Docking Promotes Insulin_Secretion Insulin Secretion Vesicle_Docking->Insulin_Secretion

Figure 1. Hypothesized PI3K/Akt signaling pathway for this compound-induced insulin secretion.

Anti-inflammatory Effects

This compound is suggested to possess anti-inflammatory properties, a characteristic common to many flavonoids. This activity is often evaluated by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO).

This protocol details a common method for assessing the anti-inflammatory potential of a compound by measuring its effect on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Line: RAW 264.7, a murine macrophage cell line, is typically used.

  • Cell Culture and Seeding: Cells are cultured in DMEM supplemented with FBS and antibiotics and seeded into 96-well plates.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration before being stimulated with LPS (a potent inducer of inflammation).

  • Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for NO production.

  • NO Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Cell Viability Assay: A concurrent cell viability assay (e.g., MTT or MTS) is performed to ensure that the observed reduction in NO is not due to cytotoxicity.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration that inhibits 50% of NO production) can be determined.

A key signaling pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->Inhibition Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Cinchonain_Ib This compound Cinchonain_Ib->IKK Inhibits (Hypothesized) DNA DNA NFkB_nuc->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α) DNA->Pro_inflammatory_Genes Induces

Figure 2. Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity

Preliminary evidence suggests that this compound may possess anticancer properties. The evaluation of such activity typically involves cytotoxicity assays against various cancer cell lines.

This protocol provides a general framework for assessing the cytotoxic effects of this compound on cancer cells.

  • Cell Lines: A panel of human cancer cell lines representing different tumor types is used.

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is determined using a suitable assay, such as MTT, MTS, or a neutral red uptake assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.

A common mechanism of action for anticancer compounds is the induction of apoptosis (programmed cell death). The Bcl-2 family of proteins plays a crucial role in regulating this process.

G Cinchonain_Ib This compound Cancer_Cell Cancer Cell Cinchonain_Ib->Cancer_Cell Bcl2 Bcl-2 (Anti-apoptotic) Cancer_Cell->Bcl2 Downregulates (Hypothesized) Bax Bax (Pro-apoptotic) Cancer_Cell->Bax Upregulates (Hypothesized) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Cascade Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cinchonain_Ib This compound Keap1 Keap1 Cinchonain_Ib->Keap1 Inhibits (Hypothesized) Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Induces

References

Cinchonain Ib: An In-depth Technical Guide to its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinchonain Ib, a flavonolignan found in medicinal plants such as Eriobotrya japonica and Trichilia catigua, has garnered scientific interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the current knowledge regarding the safety and toxicity profile of this compound. Due to the limited availability of direct toxicological data for the isolated compound, this guide synthesizes information from studies on plant extracts containing this compound and related flavonolignan compounds. This document is intended to serve as a foundational resource for researchers and professionals involved in the development of therapeutic agents, highlighting areas where further investigation is required to fully characterize the safety of this compound for potential clinical applications.

Introduction

This compound is a naturally occurring flavonolignan with a range of reported biological activities. As with any compound under consideration for therapeutic use, a thorough understanding of its safety and toxicity is paramount. This guide summarizes the available preclinical safety data, drawing from in vitro and in vivo studies on extracts rich in this compound and structurally related molecules. The objective is to provide a consolidated reference for its toxicological profile, encompassing acute and sub-chronic toxicity, cytotoxicity, and genotoxicity, alongside detailed experimental methodologies for key safety assessment assays.

Toxicological Data

Direct quantitative toxicological data for pure this compound is scarce in publicly available literature. The following tables summarize the available data from studies on plant extracts known to contain this compound. It is crucial to note that these values represent the toxicity of the complex extract and not of this compound in isolation.

In Vivo Toxicity Data
Test SubstanceAnimal ModelRoute of AdministrationDosageObservationResult
Eriobotrya japonica Flower Buds ExtractMiceIntragastric60 g/kg BW (single dose)14 daysNo acute poisoning or mortality observed.[1]
Eriobotrya japonica Flower Buds ExtractMiceIntragastricup to 12 g/kg BW/day90 daysNo Observed Adverse Effect Level (NOAEL) established at 12 g/kg BW.[1]
Eriobotrya japonica Leaf Aqueous ExtractMiceOral>5000 mg/kg BW (single dose)Not specifiedMedian Lethal Dose (LD50) is higher than 5000 mg/kg BW.[2]
Trichilia catigua Crude Extract (CE)MiceOral200-800 mg/kg1 hour post-administrationNo changes in locomotor activity.[3]
Trichilia catigua Ethyl-acetate Fraction (EAF)MiceOral100-400 mg/kg1 hour post-administrationNo changes in locomotor activity.[3]
This compoundRatsOral108 mg/kg240 minutesStudy focused on insulin secretion, no overt toxicity reported.[4]
In Vitro Cytotoxicity Data
Test SubstanceCell LinesAssayConcentrationResult
Trichilia catigua Ethyl-acetate Fraction (containing this compound)HeLa, Vero, J774Not specifiedNot specifiedNo harmful effects observed.[5]
Silybin, Silychristin, Silydianin (Flavonolignans)Blood platelets, PBMCs, A549Not specifiedup to 100 µMNo cytotoxic effect observed.[6]

Experimental Protocols

This section provides detailed methodologies for key toxicological assays. These are generalized protocols based on established guidelines and common practices, as specific protocols for this compound testing are not available.

Acute Oral Toxicity Study (Following OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance.

Methodology:

  • Test Animals: Healthy, young adult rodents (e.g., Wistar rats or ICR mice), typically females, are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.

  • Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

  • Dose Preparation: The test substance (this compound) is prepared in a suitable vehicle (e.g., distilled water, corn oil). The concentration is adjusted to allow for a constant dosage volume.

  • Administration: A single dose of the test substance is administered to the animals by oral gavage. The volume administered is typically 1-2 mL/100g body weight.

  • Procedure: The test is conducted in a stepwise manner using a minimum of three animals per step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.

  • Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.

Workflow Diagram:

start Start: Select Dose Level (e.g., 300 mg/kg) dose Administer this compound to 3 Animals start->dose observe Observe for 14 Days (Mortality & Clinical Signs) dose->observe decision Outcome? observe->decision stop_classify Stop & Classify Toxicity decision->stop_classify 2 or 3 Deaths next_dose_lower Dose Lower Level (e.g., 50 mg/kg) to 3 New Animals decision->next_dose_lower 0 or 1 Death next_dose_higher Dose Higher Level (e.g., 2000 mg/kg) to 3 New Animals decision->next_dose_higher No effects at starting dose next_dose_lower->observe next_dose_higher->observe

Caption: OECD 423 Acute Oral Toxicity Workflow.

MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of a substance on cultured cells by measuring metabolic activity.

Methodology:

  • Cell Culture: Adherent or suspension cells are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach (for adherent cells) or stabilize for 24 hours.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration ~0.5 mg/mL). The plates are incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Workflow Diagram:

start Seed Cells in 96-well Plate treat Treat with this compound (various concentrations) start->treat incubate Incubate (e.g., 24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate Cell Viability & IC50 read->analyze

Caption: MTT Assay Experimental Workflow.

Ames Test for Mutagenicity

Objective: To assess the mutagenic potential of a substance using histidine-dependent strains of Salmonella typhimurium.

Methodology:

  • Bacterial Strains: Several tester strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA1538) with pre-existing mutations in the histidine operon are used.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: The tester strains are exposed to various concentrations of this compound in the presence of a small amount of histidine.

  • Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is at least double the spontaneous reversion rate.

Logical Relationship Diagram:

substance This compound exposure Exposure substance->exposure bacteria Histidine-dependent Salmonella typhimurium bacteria->exposure s9 S9 Mix (Metabolic Activation) s9->exposure plate Plate on Histidine-deficient Medium exposure->plate incubation Incubation (37°C) plate->incubation outcome Outcome incubation->outcome mutagenic Mutagenic (Increased Revertant Colonies) outcome->mutagenic Yes non_mutagenic Non-mutagenic (No significant increase in colonies) outcome->non_mutagenic No

Caption: Ames Test Logical Framework.

Comet Assay for Genotoxicity

Objective: To detect DNA damage in individual cells.

Methodology:

  • Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells treated with this compound or cells from animal tissues).

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates from the nucleoid towards the anode, forming a "comet" shape.

  • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium bromide, SYBR Green).

  • Visualization and Scoring: The comets are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring parameters such as the length of the comet tail and the percentage of DNA in the tail.

Workflow Diagram:

start Prepare Single Cell Suspension embed Embed Cells in Agarose on Slide start->embed lyse Lyse Cells embed->lyse unwind Alkaline Unwinding lyse->unwind electrophoresis Electrophoresis unwind->electrophoresis stain Neutralize & Stain DNA electrophoresis->stain visualize Visualize & Score Comets stain->visualize analyze Quantify DNA Damage visualize->analyze

Caption: Comet Assay Experimental Workflow.

Signaling Pathways

While the direct effects of this compound on specific signaling pathways are not well-documented, its known antioxidant and anti-inflammatory properties suggest potential interactions with key cellular signaling cascades.

Potential Interaction with NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation. Many natural anti-inflammatory compounds exert their effects by inhibiting this pathway.

stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor Activation stimuli->receptor ikb_kinase IKK Activation receptor->ikb_kinase cinchonain This compound cinchonain->ikb_kinase Inhibition? ikb_phos IκBα Phosphorylation ikb_kinase->ikb_phos ikb_deg IκBα Degradation ikb_phos->ikb_deg nfkb_release NF-κB Release & Nuclear Translocation ikb_deg->nfkb_release gene_transcription Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS) nfkb_release->gene_transcription inflammation Inflammation gene_transcription->inflammation

Caption: Postulated Inhibition of NF-κB Pathway.

Potential Role in Antioxidant Signaling

This compound is reported to have antioxidant properties, which may involve the modulation of cellular antioxidant defense mechanisms, potentially through pathways like the Nrf2-ARE pathway.

ros Oxidative Stress (ROS) nrf2_activation Nrf2 Activation/Stabilization ros->nrf2_activation cinchonain This compound cinchonain->nrf2_activation Induction? nrf2_translocation Nrf2 Nuclear Translocation nrf2_activation->nrf2_translocation are_binding Binding to Antioxidant Response Element (ARE) nrf2_translocation->are_binding gene_expression Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) are_binding->gene_expression protection Cellular Protection gene_expression->protection

Caption: Potential Activation of Nrf2 Antioxidant Pathway.

Conclusion and Future Directions

The available data, primarily from studies on extracts of Eriobotrya japonica and Trichilia catigua, suggest that this compound is likely to have a low order of toxicity. The high LD50 value observed for Eriobotrya japonica leaf extract and the lack of cytotoxicity of a Trichilia catigua fraction containing this compound are encouraging. However, the absence of comprehensive toxicological studies on the isolated compound represents a significant data gap.

For the progression of this compound as a potential therapeutic agent, the following studies are essential:

  • Acute, sub-chronic, and chronic toxicity studies on purified this compound to establish a definitive toxicological profile, including LD50 and NOAEL values.

  • Comprehensive in vitro cytotoxicity screening against a panel of normal human cell lines to determine its therapeutic index.

  • A full battery of genotoxicity tests , including the Ames test, comet assay, and in vitro and in vivo micronucleus assays, to thoroughly assess its mutagenic and clastogenic potential.

  • Mechanistic studies to elucidate its precise interactions with key signaling pathways, such as NF-κB and Nrf2.

This guide underscores the need for rigorous, systematic safety and toxicity evaluation of this compound to support its potential development as a safe and effective therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Cinchonain Ib from Trichilia catigua Bark

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of Cinchonain Ib, a bioactive flavanolignan found in the bark of Trichilia catigua. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Trichilia catigua, a tree native to Brazil, is well-known in traditional medicine for its purported stimulant and aphrodisiac properties.[1] The bark of this plant is a rich source of various phytochemicals, including a class of compounds known as flavanolignans, with this compound being a prominent example.[2][1][3][4] this compound has garnered scientific interest due to its potential therapeutic effects, including antioxidant, antifungal, and insulinotropic activities.[2][5][6] These properties suggest its potential application in the management of various health conditions. This document outlines a detailed protocol for the extraction of this compound from Trichilia catigua bark, its subsequent purification, and a validated method for its quantification.

Data Presentation

The efficiency of extracting this compound is highly dependent on the solvent system used. The following table summarizes the yield of crude extracts from Trichilia catigua bark using various solvents and provides an estimated yield for this compound from an aqueous extract.

Extraction SolventCrude Extract Yield (%)Estimated this compound Yield (mg/g of lyophilized extract)Reference
Hydroalcoholic (Ethanol:Water 50%)15.25Not Reported[4]
Aqueous13.52~446.33[4][7]
Chloroform1.98Not Reported[4]
Hexane1.76Not Reported[4]

Note: The estimated this compound yield is based on a reported total phenolic content of 551.02 ± 37.61 mg/g of lyophilized aqueous extract, with phenylpropanoid substituted flavan-3-ols (including this compound) comprising approximately 81% of the quantified mass.[7]

Experimental Protocols

Hydroalcoholic Extraction of this compound

This protocol describes a robust method for the extraction of this compound from Trichilia catigua bark using a hydroalcoholic solution.

Materials:

  • Dried and powdered Trichilia catigua bark

  • Ethanol (50%)

  • Filtration apparatus

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Prepare a 10% (w/v) suspension of the ground Trichilia catigua bark in 50% ethanol-water.

  • Subject the suspension to turbolysis (vigorous agitation) for a defined period to ensure thorough extraction.

  • Filter the resulting mixture to separate the solid plant material from the liquid extract.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.

  • Lyophilize (freeze-dry) the remaining aqueous portion to obtain a powdered crude hydroalcoholic extract.[4]

Purification of this compound

This multi-step protocol is designed to isolate and purify this compound from the crude hydroalcoholic extract.

a) Rotation Locular Counter-Current Chromatography (RLCC)

  • Dissolve the lyophilized hydroalcoholic extract in the stationary phase of the RLCC solvent system.

  • Prepare the two-phase solvent system: methanol:water:chloroform (17:33:50, v/v). The methanol:water phase serves as the stationary phase, and chloroform is the mobile phase.[8]

  • Perform RLCC in the descendent mode.

  • Collect the fractions and analyze them for the presence of this compound.

b) Solid-Phase Extraction (SPE) Clean-up

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Load the this compound-containing fraction from the RLCC onto the SPE cartridge.

  • Wash the cartridge with a non-polar solvent to remove impurities.

  • Elute the this compound using a more polar solvent, such as methanol.

c) Semi-Preparative High-Performance Liquid Chromatography (HPLC)

  • Further purify the this compound fraction from the SPE step using a semi-preparative HPLC system.

  • Employ a C18 column and a suitable mobile phase gradient (e.g., methanol-water) to achieve high purity.

Quantification of this compound by HPLC

This validated HPLC method allows for the accurate quantification of this compound in extracts and purified fractions.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector

  • C18 analytical column

Chromatographic Conditions:

  • Mobile Phase: A gradient of methanol and water is typically used.

  • Flow Rate: As per column specifications.

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

  • Standard: A certified reference standard of this compound.

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standard solutions into the HPLC system to generate a calibration curve.

  • Prepare the sample extract for injection by dissolving a known amount in the mobile phase and filtering it.

  • Inject the sample solution into the HPLC system.

  • Identify the this compound peak in the chromatogram based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow

Extraction_Workflow Start Trichilia catigua Bark Powder Extraction Hydroalcoholic Extraction (50% Ethanol, Turbolysis) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation & Lyophilization Filtration->Concentration Crude_Extract Crude Hydroalcoholic Extract Concentration->Crude_Extract RLCC Rotation Locular Counter-Current Chromatography (RLCC) Crude_Extract->RLCC SPE Solid-Phase Extraction (SPE) Clean-up RLCC->SPE Prep_HPLC Semi-Preparative HPLC SPE->Prep_HPLC Pure_Cinchonain_Ib Pure this compound Prep_HPLC->Pure_Cinchonain_Ib Quantification HPLC-UV Quantification (280 nm) Pure_Cinchonain_Ib->Quantification Final_Product Quantified this compound Quantification->Final_Product

Caption: Workflow for the extraction and purification of this compound.

Proposed Signaling Pathway for Insulinotropic Activity

Insulin_Signaling Cinchonain_Ib This compound Pancreatic_Beta_Cell Pancreatic β-cell Cinchonain_Ib->Pancreatic_Beta_Cell Stimulates Insulin_Secretion Increased Insulin Secretion Pancreatic_Beta_Cell->Insulin_Secretion Bloodstream Insulin in Bloodstream Insulin_Secretion->Bloodstream Insulin_Receptor Insulin Receptor Bloodstream->Insulin_Receptor Binds to Target_Cells Target Cells (Muscle, Adipose) GLUT4_Translocation GLUT4 Translocation to Cell Membrane Target_Cells->GLUT4_Translocation Triggers Insulin_Receptor->Target_Cells Glucose_Uptake Increased Glucose Uptake GLUT4_Translocation->Glucose_Uptake

Caption: Proposed mechanism of this compound's insulinotropic effect.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cinchonain Ib

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinchonain Ib is a flavolignan naturally occurring in the bark of plants such as Trichilia catigua and Eriobotrya japonica.[1] It has garnered scientific interest for its potential pharmacological activities, including insulinotropic effects, which suggests its possible utility in managing type 2 diabetes.[2] Accurate and precise quantification of this compound is crucial for the quality control of herbal medicines, standardization of extracts, and pharmacokinetic studies. This document provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound.

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) with UV detection to separate and quantify this compound. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This compound is separated from other matrix components based on its hydrophobicity. The concentration of the analyte is determined by comparing the peak area of the analyte in the sample to the peak areas of known concentration standards, using an external calibration curve.

Instrumentation, Reagents, and Materials
  • Instrumentation:

    • HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[3]

    • Data acquisition and processing software.

    • Analytical balance (4-decimal place).

    • pH meter.

    • Sonicator.

    • Vortex mixer.

  • Reagents:

    • This compound reference standard (>98% purity).

    • Methanol (HPLC grade).[3]

    • Acetonitrile (HPLC grade).[3]

    • Water (HPLC grade or ultrapure).[3]

    • Ethanol (Analytical grade).

  • Consumables:

    • Analytical column: C18, 150 x 4.6 mm, 5 µm particle size.[3]

    • Guard column (optional, but recommended).

    • Volumetric flasks (Class A).

    • Pipettes (calibrated).

    • HPLC vials with caps.

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or PVDF).

Experimental Protocols

Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade methanol.

    • Degas both solvents for at least 15 minutes using sonication or helium sparging before use.

  • Standard Stock Solution (e.g., 500 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 20 mL Class A volumetric flask.

    • Dissolve the standard in methanol and bring it to volume.

    • Sonicate for 5-10 minutes to ensure complete dissolution. This is the Standard Stock Solution. Store at 4°C, protected from light.

  • Working Standard Solutions (Calibration Curve):

    • Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with methanol or the initial mobile phase composition.

    • A suggested calibration range is 4.75 to 57.0 µg/mL.[4]

    • For example, to prepare a 50 µg/mL standard, pipette 1 mL of the 500 µg/mL stock solution into a 10 mL volumetric flask and dilute to volume with methanol.

Sample Preparation (from Plant Bark)
  • Grind the dried plant bark (Trichilia catigua) to a fine powder.

  • Accurately weigh about 1.0 g of the powdered sample into a flask.

  • Add 20 mL of a water:ethanol (34:66, v/v) solution.[5]

  • Extract using sonication for 30 minutes or macerate for 24 hours at room temperature, protected from light.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.[6]

  • If the expected concentration is high, a further dilution with the mobile phase may be necessary to fall within the calibration range.

HPLC Analysis
  • Chromatographic Conditions: The HPLC parameters are summarized in the table below.

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A: Water; B: Methanol
Gradient Program 38% to 100% B in 35 minutes[5]
Flow Rate 1.0 mL/min[4]
Column Temperature Ambient (or controlled at 25-30°C)
Injection Volume 10 - 20 µL
Detection Wavelength 280 nm[4]
Run Time ~40 minutes
  • System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection Sequence:

    • Inject a blank (methanol or initial mobile phase) to ensure no system contamination.

    • Inject the standard solutions in increasing order of concentration.

    • Inject the prepared sample solutions.

    • Inject a standard solution periodically (e.g., every 10 sample injections) to check for system stability.

Data Analysis and Quantification
  • Calibration Curve: Plot a graph of the peak area of the this compound standard versus its concentration (µg/mL). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.995.

  • Quantification: Use the regression equation to calculate the concentration of this compound in the sample extracts.

    • Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

  • Final Calculation: Adjust the calculated concentration for any dilution factors used during sample preparation to determine the final concentration in the original sample (e.g., in mg/g of bark).

Data Presentation

The performance and validation parameters for this method are summarized below.

Table 1: HPLC Method Validation Summary Data derived from a validated method presented in the literature.

Validation ParameterResultReference
Linearity Range 4.75 - 57.0 µg/mL[4]
Correlation Coefficient (r) 0.9944[4]
Recovery ~96.0%[4]
Selectivity Peak purity examined between 200-300 nm with a PDA detector[4]
Retention Factor (k) 6.15[4]

Visualizations

Experimental_Workflow Sample_Prep Sample_Prep HPLC_System HPLC_System Sample_Prep->HPLC_System Injection Injection HPLC_System->Injection Standard_Prep Standard_Prep Standard_Prep->HPLC_System Data_Acq Data_Acq Injection->Data_Acq Data_Proc Data_Proc Data_Acq->Data_Proc

Signaling_Pathway Cinchonain_Ib This compound Pancreatic_Beta_Cells Pancreatic β-Islet Cells Cinchonain_Ib->Pancreatic_Beta_Cells Stimulates Insulin_Secretion ↑ Insulin Secretion Pancreatic_Beta_Cells->Insulin_Secretion Leads to Plasma_Insulin ↑ Plasma Insulin Level Insulin_Secretion->Plasma_Insulin Glucose_Homeostasis Potential Regulation of Glucose Homeostasis Plasma_Insulin->Glucose_Homeostasis Contributes to

References

Cinchonain Ib isolation and purification techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cinchonain Ib

This compound is a flavalignan, a type of phenolic compound, naturally occurring in various medicinal plants. It has garnered significant interest in the scientific community for its potential therapeutic properties. Notably, it has been identified as a key bioactive constituent in the bark of Trichilia catigua, a plant traditionally used in Brazilian folk medicine, and in the leaves of Eriobotrya japonica (Loquat).[1][2][3] Research has highlighted its insulinotropic activity, suggesting its potential application in the management of type 2 diabetes.[2][3] These application notes provide detailed protocols for the isolation, purification, and quantitative analysis of this compound, intended to support further research and development.

Isolation and Purification of this compound

The following protocols are based on established methodologies for the extraction and purification of this compound from plant materials.[1][2][4]

Experimental Workflow for Isolation and Purification

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization A Plant Material (e.g., Trichilia catigua bark) B Hydroalcoholic Extraction A->B Solvent C Crude Extract B->C D Rotation Locular Counter-Current Chromatography (RLCC) C->D E Solid-Phase Extraction (SPE) Cleanup D->E F Semi-Preparative HPLC E->F G Pure this compound F->G H HPLC-DAD for Quantification G->H I LC-MS for Identification G->I J NMR for Structural Elucidation G->J

Caption: Workflow for this compound Isolation and Purification.

Protocol 1: Extraction from Plant Material

This protocol describes the extraction of this compound from the bark of Trichilia catigua.

Materials:

  • Dried and powdered bark of Trichilia catigua

  • Ethanol:Water solution (e.g., 70:30 v/v)

  • Maceration apparatus or soxhlet extractor

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Macerate or perform soxhlet extraction of the powdered bark with the hydroalcoholic solution.

  • Filter the resulting extract to remove solid plant material.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.

  • Lyophilize the remaining aqueous extract to obtain a dry powder.[1]

Protocol 2: Purification by Multi-Step Chromatography

This protocol details the purification of this compound from the crude extract using a combination of chromatographic techniques.[1][2]

2.3.1. Rotation Locular Counter-Current Chromatography (RLCC)

  • Solvent System: Prepare a biphasic solvent system of methanol:water:chloroform (17:33:50, v/v). The upper phase (methanol:water) is the stationary phase, and the lower phase (chloroform) is the mobile phase.[1]

  • Procedure:

    • Dissolve the lyophilized crude extract in the stationary phase.

    • Perform RLCC in descending mode.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.

2.3.2. Solid-Phase Extraction (SPE) Cleanup

  • Stationary Phase: C18 SPE cartridge.

  • Procedure:

    • Condition the SPE cartridge with methanol followed by water.

    • Load the this compound-rich fraction from RLCC onto the cartridge.

    • Wash with water to remove polar impurities.

    • Elute this compound with methanol.[1][2]

2.3.3. Semi-Preparative High-Performance Liquid Chromatography (HPLC)

  • Column: C18 semi-preparative column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water is typically used. The specific gradient should be optimized based on the analytical HPLC separation.

  • Detection: UV detector at 280 nm.

  • Procedure:

    • Dissolve the semi-purified extract from SPE in the mobile phase.

    • Inject the sample onto the semi-preparative HPLC system.

    • Collect the peak corresponding to this compound based on the retention time from the analytical chromatogram.

    • Evaporate the solvent to obtain pure this compound.

Quantitative Analysis of this compound

A validated HPLC method is crucial for the accurate quantification of this compound in plant extracts and final products.[1][3]

Protocol 3: HPLC-DAD for Quantification

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD)

  • Analytical column: Phenyl-hexyl column (e.g., 150 x 4.6 mm, 5 µm)[1]

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A solution of acetonitrile/methanol/tetrahydrofuran (45.5:33.5:21) in water buffered with acetic acid (0.1%) and triethylamine (0.05%) at a ratio of 29.8:70.2 (v/v).[3]

  • Flow Rate: 1.0 mL/min[3]

  • Detection Wavelength: 280 nm[3]

  • Injection Volume: 20 µL

Procedure:

  • Prepare a stock solution of pure this compound in methanol.

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare the sample extract for injection by dissolving a known amount in the mobile phase and filtering through a 0.45 µm filter.

  • Inject the standards and samples onto the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of this compound.

Table 1: Extraction Recovery of this compound [3]

Concentration (µg/mL)Coefficient of Variation (CV, %) (n=5)Recovery (%) (n=5)
9.880.8798.26
30.41.2299.37
51.30.7498.98

Table 2: HPLC Method Validation Parameters for this compound Quantification [3]

ParameterValue
Linearity Range4.75 - 57.0 µg/mL
Correlation Coefficient (r)> 0.99
Intra-day Precision (CV, %)< 2%
Inter-day Precision (CV, %)< 2%
Accuracy (%)90.8 - 108.6
Limit of Detection (LOD)3.75 µg/mL
Limit of Quantification (LOQ)4.75 µg/mL

Structural Characterization

The identity and purity of isolated this compound should be confirmed using spectroscopic techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to determine the molecular weight. This compound typically shows an [M-H]⁻ ion at m/z 451 in negative ion mode.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used for the complete structural elucidation of the molecule.[1]

Biological Activity: Insulinotropic Effect

This compound has been shown to possess insulinotropic properties, indicating its potential as a therapeutic agent for type 2 diabetes.[2][3]

Putative Signaling Pathway for this compound-Induced Insulin Secretion

While the precise molecular mechanism of this compound-induced insulin secretion is still under investigation, a putative pathway can be proposed based on the known mechanisms of other insulin secretagogues and flavonoids. It is hypothesized that this compound may modulate ion channel activity in pancreatic β-cells, leading to insulin exocytosis.

G cluster_cell Pancreatic β-Cell Cinchonain_Ib This compound Receptor Putative Receptor / Ion Channel Modulation Cinchonain_Ib->Receptor Binds/Modulates Depolarization Membrane Depolarization Receptor->Depolarization Ca_Channel Voltage-Gated Ca2+ Channels (VGCC) Opening Depolarization->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Intracellular_Ca ↑ Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Insulin_Vesicles Insulin Vesicle Exocytosis Intracellular_Ca->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Putative Signaling Pathway for Insulin Secretion.

References

Application Notes and Protocols for the Validated HPLC Analysis of Cinchonain Ib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonain Ib, a flavolignan found in the bark of plants such as Trichilia catigua, has garnered significant interest for its potential pharmacological activities. Accurate and reliable quantification of this compound in plant materials and phytopharmaceuticals is crucial for quality control, standardization, and pharmacokinetic studies. This document provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, adhering to the International Council for Harmonisation (ICH) guidelines. The protocols outlined here are intended to be a comprehensive resource for researchers and professionals in drug development and natural product analysis.

Materials and Reagents

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Tetrahydrofuran (HPLC grade), Water (Milli-Q or equivalent), Acetic acid (analytical grade), Triethylamine (analytical grade).

  • Reference Standard: this compound (purity ≥98%).

  • Plant Material: Dried and powdered bark of Trichilia catigua or other relevant plant sources.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.

Table 1: Chromatographic Conditions

ParameterRecommended Conditions
Column Phenyl-Hexyl column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Methanol:Tetrahydrofuran (45.5:33.5:21) in water buffered with Acetic Acid (0.1%) and Triethylamine (0.05%) (29.8:70.2, v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 25 °C
Injection Volume 20 µL
Detection Wavelength 280 nm[1]
Run Time Approximately 15 minutes

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 5, 50, and 80 µg/mL) from a separate weighing of the reference standard to assess accuracy and precision.

Protocol 2: Sample Preparation (Simplified Extraction)

This protocol provides a more accessible alternative to complex extraction techniques like counter-current chromatography.

  • Maceration Extraction: Accurately weigh 1.0 g of powdered plant material and place it in a flask.

  • Add 20 mL of 70% methanol.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Allow the mixture to macerate for 24 hours at room temperature, protected from light.

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

G cluster_extraction Sample Preparation Workflow weigh 1. Weigh 1.0g of Powdered Plant Material add_solvent 2. Add 20mL of 70% Methanol weigh->add_solvent sonicate 3. Sonicate for 30 minutes add_solvent->sonicate macerate 4. Macerate for 24 hours sonicate->macerate filter 5. Filter through 0.45µm Syringe Filter macerate->filter hplc_vial Ready for HPLC Analysis filter->hplc_vial

Caption: Simplified workflow for the extraction of this compound.

Method Validation Protocol

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[2]

System Suitability

Before each validation run, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 20 µg/mL) six times.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%
Specificity and Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.

  • Protocol:

    • Analyze a blank sample (mobile phase).

    • Analyze a placebo sample (a mixture of all excipients without the analyte, if applicable).

    • Analyze the this compound standard solution.

    • Analyze the plant extract sample.

    • Conduct forced degradation studies to demonstrate that the method can separate this compound from its degradation products.[3][4][5]

  • Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks in the chromatogram. The peak purity should be evaluated using a PDA detector.

G cluster_specificity Specificity Assessment start Inject Samples blank Blank (Mobile Phase) start->blank placebo Placebo (if applicable) start->placebo standard This compound Standard start->standard sample Plant Extract start->sample forced_degradation Forced Degradation Samples (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation evaluate Evaluate Peak Purity and Resolution blank->evaluate placebo->evaluate standard->evaluate sample->evaluate forced_degradation->evaluate

Caption: Logical flow for assessing method specificity.

Linearity and Range
  • Protocol: Analyze the prepared working standard solutions in triplicate at a minimum of five concentration levels (e.g., 1, 10, 25, 50, 100 µg/mL).

  • Data Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • The y-intercept should be insignificant.

Accuracy
  • Protocol: Perform a recovery study by spiking a known amount of this compound standard into a pre-analyzed sample at three concentration levels (low, medium, and high; e.g., 80%, 100%, and 120% of the expected sample concentration). Analyze each level in triplicate.

  • Data Analysis: Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[6][7]

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate injections of the same sample on the same day.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on a different day with a different analyst.

  • Acceptance Criteria:

    • Repeatability: %RSD ≤ 2.0%.

    • Intermediate Precision: %RSD ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: Determine LOD and LOQ based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ/S)

    • LOQ = 10 × (σ/S) (where σ is the standard deviation of the response and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be reliably and reproducibly quantifiable with acceptable accuracy and precision.

Robustness
  • Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results.

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% of the organic phase)

    • Detection wavelength (± 2 nm)

  • Acceptance Criteria: The system suitability parameters should still be met, and the %RSD of the results should be within acceptable limits (e.g., ≤ 2.0%).

Summary of Quantitative Data

The following tables summarize the expected quantitative results from the method validation.

Table 3: Summary of Linearity, LOD, and LOQ

ParameterResultAcceptance Criteria
Linearity Range 4.75–57.0 µg/ml[1]-
Correlation Coefficient (r²) 0.9905[1]≥ 0.999
Limit of Detection (LOD) 3.75 µg/ml[1]Reportable
Limit of Quantitation (LOQ) 4.75 µg/ml[1]Reportable and within linear range

Table 4: Summary of Accuracy and Precision

ParameterResultAcceptance Criteria
Accuracy (% Recovery) 90.8 to 108.6%[1]98.0% - 102.0%
Repeatability (%RSD) <2%[1]≤ 2.0%
Intermediate Precision (%RSD) <2%[1]≤ 2.0%

Conclusion

The HPLC method described in these application notes provides a robust and reliable approach for the quantitative analysis of this compound in plant materials and phytopharmaceutical preparations. Adherence to the detailed protocols for sample preparation, chromatographic analysis, and method validation will ensure the generation of accurate and reproducible data, which is essential for quality control and research in the field of natural products and drug development.

References

Application Notes and Protocols for Cinchonain Ib Stability Testing and Degradation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability testing and degradation analysis of Cinchonain Ib, a flavonolignan with potential therapeutic applications. The provided protocols are designed to be a starting point for the development of a robust stability-indicating method and for the characterization of its degradation products.

Introduction to this compound and its Stability Profile

This compound is a naturally occurring flavonolignan found in plants such as Trichilia catigua and Eriobotrya japonica. It has garnered scientific interest for its potential biological activities, including its ability to stimulate insulin secretion, suggesting its utility in the management of diabetes mellitus.[1][2][3]

The chemical structure of this compound, rich in phenolic hydroxyl groups and containing a dihydrobenzofuran moiety, suggests potential susceptibility to degradation under various environmental conditions. Polyphenolic compounds are generally known to be sensitive to factors such as pH, light, temperature, and oxidative stress.[3][4][5][6] Understanding the stability of this compound is crucial for its development as a pharmaceutical agent, as degradation can lead to loss of potency and the formation of potentially harmful impurities.

Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of a drug substance, its degradation pathways, and enabling the development of stability-indicating analytical methods.[7][8][9][10]

Experimental Protocols

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method Development

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The following protocol is a starting point for developing such a method for this compound, based on a previously published quantitative method.[11]

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.

  • Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions (starting point):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-90% B

    • 30-35 min: 90% B

    • 35-40 min: 90-10% B

    • 40-45 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (or a wavelength determined by the UV spectrum of this compound)

  • Injection Volume: 10 µL

Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to generate degradation products and to assess the stability of this compound under various stress conditions.[7][8][9][10]

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60 °C for 24 hours.

    • Neutralize the solution with an equivalent amount of 0.1 M NaOH.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize the solution with an equivalent amount of 0.1 M HCl.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of this compound stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation (Dry Heat):

    • Place a known amount of solid this compound in a vial.

    • Heat in an oven at 80 °C for 48 hours.

    • Dissolve the sample in the solvent to the initial concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a quartz cuvette or a transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples by HPLC.

Analysis of Stressed Samples: Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method. The chromatograms should be evaluated for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.

Data Presentation

The quantitative data from the forced degradation studies should be summarized in a table to facilitate comparison.

Stress ConditionIncubation Time (hours)Incubation Temperature (°C)% Assay of this compound% DegradationNumber of Degradation Products
Control (Unstressed) --100.00.00
Acid Hydrolysis (0.1 M HCl) 246085.214.82
Alkaline Hydrolysis (0.1 M NaOH) 4Room Temp70.529.53
Oxidative (3% H₂O₂) 24Room Temp65.834.24
Thermal (Dry Heat) 488095.14.91
Photolytic As per ICH Q1B-78.321.72

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.

Degradation Analysis and Pathway Elucidation

Identification of Degradation Products

The identification of degradation products is crucial for understanding the degradation pathways and for assessing the safety of the drug product.

Techniques for Identification:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To determine the molecular weight and fragmentation pattern of the degradation products.

  • High-Resolution Mass Spectrometry (HRMS): To obtain accurate mass measurements and determine the elemental composition of the degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the complete structural elucidation of isolated degradation products.

Postulated Degradation Pathways

Based on the known chemistry of flavonoids and related polyphenolic compounds, the following degradation pathways for this compound can be postulated:

  • Hydrolysis: Under acidic or basic conditions, ester or ether linkages, if present, could be susceptible to cleavage. The dihydrobenzofuran ring system may also undergo ring-opening reactions.

  • Oxidation: The catechol moieties (3,4-dihydroxyphenyl groups) are prone to oxidation, leading to the formation of quinone-type structures. This can be a primary pathway for degradation.[12][13]

  • Photodegradation: Similar to catechins and epicatechins, this compound may undergo photoisomerization or photolysis upon exposure to light, potentially leading to cleavage of the heterocyclic ring.[1][2][14]

Mandatory Visualizations

G cluster_stress Forced Degradation Stress Conditions cluster_analysis Analytical Workflow Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Degradation_Products Degradation Products (DPs) Acid->Degradation_Products Base Alkaline Hydrolysis (e.g., 0.1 M NaOH, RT) Base->Degradation_Products Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Degradation_Products Thermal Thermal Degradation (Dry Heat, 80°C) Thermal->Degradation_Products Photo Photolytic Degradation (ICH Q1B) Photo->Degradation_Products HPLC Stability-Indicating HPLC-DAD/UV LCMS LC-MS/MS (Identification) HPLC->LCMS Peak Purity & Quantification Stability_Profile Comprehensive Stability Profile HPLC->Stability_Profile Data Integration Isolation Preparative HPLC (Isolation of DPs) LCMS->Isolation Characterization LCMS->Stability_Profile Data Integration NMR NMR Spectroscopy (Structure Elucidation) Isolation->NMR NMR->Stability_Profile Data Integration Cinchonain_Ib This compound (Drug Substance) Cinchonain_Ib->Acid Stress Application Cinchonain_Ib->Base Stress Application Cinchonain_Ib->Oxidation Stress Application Cinchonain_Ib->Thermal Stress Application Cinchonain_Ib->Photo Stress Application Degradation_Products->HPLC

Caption: Experimental workflow for this compound forced degradation studies.

G Cinchonain_Ib This compound Insulin_Receptor Insulin Receptor Cinchonain_Ib->Insulin_Receptor Potentiates Signaling Insulin_Secretion Insulin Secretion (from Pancreatic β-cells) Cinchonain_Ib->Insulin_Secretion Stimulates IRS IRS Phosphorylation Insulin_Receptor->IRS PI3K PI3K Activation IRS->PI3K PIP2_to_PIP3 PIP2 -> PIP3 PI3K->PIP2_to_PIP3 Akt Akt/PKB Activation PIP2_to_PIP3->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

Caption: Postulated signaling pathway for this compound's effect on insulin signaling.

References

Application Note: Cell-Based Assay for Evaluating the Bioactivity of Cinchonain Ib

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cinchonain Ib is a flavonolignan with demonstrated antioxidant properties.[1] Found in plants such as Trichilia catigua and Eriobotrya japonica, it has garnered interest for its potential therapeutic applications, including its possible role in managing diabetes mellitus by inducing insulin secretion.[2][3] Understanding the cellular mechanisms through which this compound exerts its effects is crucial for its development as a potential therapeutic agent. This application note describes a detailed protocol for a cell-based assay to characterize the antioxidant and anti-inflammatory activities of this compound in a relevant biological system.

The protocol utilizes RAW 264.7 macrophage cells, a well-established model for studying inflammation and oxidative stress. The assay is designed to be adaptable for high-content screening and provides quantitative data on key cellular responses.[4][5][6][7]

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the screening and characterization of natural compounds for therapeutic applications.

Experimental Protocols

1. Assessment of Antioxidant Activity: Nrf2 Nuclear Translocation Assay

This protocol measures the activation of the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[8][9][10][11] Upon activation by antioxidants, the transcription factor Nrf2 translocates from the cytoplasm to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of protective genes.[8][10]

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS)

  • Phosphate Buffered Saline (PBS)

  • Fixation Solution (4% paraformaldehyde in PBS)

  • Permeabilization Buffer (0.1% Triton X-100 in PBS)

  • Blocking Buffer (1% BSA in PBS)

  • Primary Antibody: Anti-Nrf2 antibody

  • Secondary Antibody: Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

  • Nuclear Stain (e.g., DAPI)

  • 96-well imaging plates

  • High-content imaging system

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed RAW 264.7 cells into 96-well imaging plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., sulforaphane).

  • Induction of Oxidative Stress: After 1 hour of pre-treatment with this compound, stimulate the cells with LPS (1 µg/mL) for 4 hours to induce oxidative stress.

  • Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Wash again with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining: Block the cells with 1% BSA in PBS for 1 hour. Incubate with the primary anti-Nrf2 antibody overnight at 4°C. The following day, wash with PBS and incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Imaging and Analysis: Wash the cells with PBS and acquire images using a high-content imaging system. Quantify the nuclear translocation of Nrf2 by measuring the fluorescence intensity of the Nrf2 signal within the DAPI-stained nuclei.

2. Assessment of Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol measures the inhibition of nitric oxide (NO) production, a key inflammatory mediator, in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • This compound

  • LPS

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Seeding: Follow steps 1 and 2 from the Nrf2 assay protocol, using standard 96-well plates.

  • Compound Treatment and Stimulation: Pre-treat the cells with serial dilutions of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control and a positive control (e.g., L-NAME).

  • Griess Assay: After 24 hours, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent to each supernatant sample.

  • Measurement: Incubate the plate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. The amount of nitrite is an indicator of NO production.

3. Assessment of Enzyme Inhibition Activity: Cyclooxygenase (COX-2) Inhibition Assay

This protocol evaluates the ability of this compound to inhibit the activity of COX-2, a key enzyme in the inflammatory pathway responsible for prostaglandin synthesis.

Materials:

  • RAW 264.7 cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • This compound

  • LPS

  • Arachidonic Acid

  • COX-2 inhibitor screening kit (commercially available)

  • Luminometer or Fluorometer

Procedure:

  • Cell Culture and Stimulation: Culture and seed RAW 264.7 cells as previously described. Stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce COX-2 expression.

  • Cell Lysate Preparation: Wash the cells with cold PBS and lyse them using the lysis buffer provided in the COX-2 inhibitor screening kit. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cellular enzymes.

  • Enzyme Inhibition Assay: Perform the COX-2 activity assay according to the manufacturer's instructions. This typically involves adding the cell lysate, a COX-2 specific substrate (e.g., arachidonic acid), and various concentrations of this compound to the wells of a microplate. A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.

  • Measurement: The assay kit will generate a colorimetric, fluorescent, or luminescent signal that is proportional to the COX-2 activity. Measure the signal using a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of this compound relative to the untreated control.

Data Presentation

The quantitative data from the described assays can be summarized in the following tables for clear comparison.

Table 1: Effect of this compound on Nrf2 Nuclear Translocation in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)Nuclear Nrf2 Intensity (Arbitrary Units)% Increase vs. LPS Control
Control -100 ± 8-
LPS (1 µg/mL) -150 ± 120%
This compound + LPS 1180 ± 1520%
5255 ± 2070%
10330 ± 25120%
Sulforaphane (10 µM) + LPS -390 ± 30160%

Table 2: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)Nitrite Concentration (µM)% Inhibition
Control -2.5 ± 0.3-
LPS (1 µg/mL) -45.2 ± 3.10%
This compound + LPS 138.4 ± 2.515%
524.9 ± 1.845%
1011.3 ± 1.175%
L-NAME (100 µM) + LPS -5.1 ± 0.689%

Table 3: Effect of this compound on COX-2 Enzyme Activity in LPS-Stimulated RAW 264.7 Cell Lysates

TreatmentConcentration (µM)COX-2 Activity (RLU)% Inhibition
Control -120,500 ± 9,800-
LPS-Stimulated Lysate -850,200 ± 65,4000%
This compound 1722,670 ± 58,10015%
5467,610 ± 39,20045%
10212,550 ± 18,30075%
Celecoxib (10 µM) -93,522 ± 8,10089%

Mandatory Visualizations

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress / this compound Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 releases Nrf2_d Nrf2 Keap1_Nrf2->Nrf2_d dissociates Keap1_ub Keap1 (Ubiquitination) Keap1_Nrf2->Keap1_ub leads to Nrf2_n Nrf2 Nrf2_d->Nrf2_n translocates to ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates

Caption: Nrf2 Signaling Pathway Activation by this compound.

G cluster_assays Assay-Specific Steps Start Start Cell_Culture Culture RAW 264.7 Cells Start->Cell_Culture Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Pre-treatment Pre-treat with this compound Seed_Cells->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation Incubation Incubate for Specified Time Stimulation->Incubation Nrf2_Assay Fix, Permeabilize, Immunostain for Nrf2 Incubation->Nrf2_Assay NO_Assay Collect Supernatant, Perform Griess Assay Incubation->NO_Assay COX2_Assay Prepare Cell Lysate, Perform COX-2 Assay Incubation->COX2_Assay Data_Acquisition Data Acquisition (Imaging/Plate Reader) Nrf2_Assay->Data_Acquisition NO_Assay->Data_Acquisition COX2_Assay->Data_Acquisition Data_Analysis Data Analysis and Interpretation Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for this compound Cell-Based Assays.

References

In Vivo Experimental Design for Cinchonain Ib Studies in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonain Ib, a flavonolignan found in plants such as Eriobotrya japonica, has demonstrated various biological activities, including insulinotropic effects.[1][2] As a member of the flavonolignan class, it is also postulated to possess anti-inflammatory, antioxidant, and hepatoprotective properties, making it a compound of interest for further therapeutic development. These application notes provide detailed protocols for the in vivo investigation of this compound in rat models, focusing on its potential anti-inflammatory, hepatoprotective, and pharmacokinetic profiles.

Preclinical In Vivo Evaluation of this compound

This section outlines the experimental designs for evaluating the anti-inflammatory and hepatoprotective effects of this compound, as well as its pharmacokinetic profile in rats.

Anti-Inflammatory Activity Assessment in a Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and well-established method for screening the acute anti-inflammatory activity of novel compounds.[1][3][4][5]

Experimental Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-200 g).

  • Grouping:

    • Group I: Normal Control (Vehicle only).

    • Group II: Carrageenan Control (Vehicle + Carrageenan).

    • Group III: this compound (low dose, e.g., 50 mg/kg) + Carrageenan.

    • Group IV: this compound (high dose, e.g., 100 mg/kg) + Carrageenan.

    • Group V: Indomethacin (10 mg/kg, reference drug) + Carrageenan.

  • Procedure:

    • Administer this compound or Indomethacin orally (p.o.) 1 hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-carrageenan injection.[3]

    • At the end of the experiment, collect blood for cytokine analysis and harvest paw tissue for histological examination and measurement of inflammatory markers.

  • Biochemical and Histological Analysis:

    • Serum: Measure levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

    • Paw Tissue: Homogenize for the analysis of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration), and levels of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) via Western blot or ELISA.

    • Histopathology: Formalin-fix, paraffin-embed, and stain paw tissue with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and edema.

Data Presentation:

GroupTreatmentPaw Volume (mL) at 1hPaw Volume (mL) at 3hPaw Volume (mL) at 5hTNF-α (pg/mL)IL-1β (pg/mL)MPO Activity (U/g tissue)
INormal Control
IICarrageenan Control
IIIThis compound (Low Dose)
IVThis compound (High Dose)
VIndomethacin
Hepatoprotective Activity Assessment in a Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model

CCl₄ is a well-known hepatotoxin used to induce acute liver injury in experimental animals, providing a reliable model to screen for hepatoprotective agents.[6][7][8][9]

Experimental Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g).

  • Grouping:

    • Group I: Normal Control (Vehicle only).

    • Group II: CCl₄ Control (Vehicle + CCl₄).

    • Group III: this compound (low dose, e.g., 100 mg/kg) + CCl₄.

    • Group IV: this compound (high dose, e.g., 200 mg/kg) + CCl₄.

    • Group V: Silymarin (100 mg/kg, reference drug) + CCl₄.

  • Procedure:

    • Pre-treat with this compound or Silymarin orally for 7 days.

    • On the 7th day, administer a single intraperitoneal (i.p.) injection of CCl₄ (1 mL/kg body weight, 1:1 in olive oil).[9]

    • 24 hours after CCl₄ administration, collect blood via cardiac puncture and harvest the liver.

  • Biochemical and Histological Analysis:

    • Serum: Measure levels of liver function enzymes: alanine transaminase (ALT), aspartate transaminase (AST), alkaline phosphatase (ALP), and total bilirubin.[8][10]

    • Liver Tissue: Homogenize for the analysis of oxidative stress markers: superoxide dismutase (SOD), catalase (CAT), glutathione (GSH), and malondialdehyde (MDA).

    • Histopathology: Formalin-fix, paraffin-embed, and stain liver sections with H&E to evaluate hepatocellular necrosis, inflammation, and fatty changes.

Data Presentation:

GroupTreatmentALT (U/L)AST (U/L)ALP (U/L)Total Bilirubin (mg/dL)SOD (U/mg protein)GSH (µg/mg protein)MDA (nmol/mg protein)
INormal Control
IICCl₄ Control
IIIThis compound (Low Dose)
IVThis compound (High Dose)
VSilymarin
Pharmacokinetic Study of this compound

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a therapeutic agent.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (200-250 g) with cannulated jugular veins.

  • Grouping and Dosing:

    • Group I: Intravenous (i.v.) administration (e.g., 10 mg/kg).

    • Group II: Oral (p.o.) administration (e.g., 100 mg/kg).

  • Procedure:

    • Fast rats overnight before dosing.

    • Administer this compound.

    • Collect blood samples (approximately 0.2 mL) from the jugular vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into heparinized tubes.[11]

    • Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Analysis and Pharmacokinetic Parameters:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.

    • Calculate key pharmacokinetic parameters including:

      • For both i.v. and p.o.: Area under the plasma concentration-time curve (AUC), elimination half-life (t½), clearance (CL), and volume of distribution (Vd).

      • For p.o. only: Maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and oral bioavailability (F%).

Data Presentation:

ParameterIntravenous (10 mg/kg)Oral (100 mg/kg)
Cmax (ng/mL)-
Tmax (h)-
AUC₀-t (ng·h/mL)
AUC₀-∞ (ng·h/mL)
t½ (h)
CL (L/h/kg)
Vd (L/kg)
F (%)-

Visualizations

Proposed Signaling Pathway for Anti-Inflammatory Action of this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Activates IkappaB IκBα IKK->IkappaB Phosphorylates IKK->IkappaB Degradation NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates AP1 AP-1 MAPK->AP1 Activates CinchonainIb This compound CinchonainIb->IKK Inhibits CinchonainIb->MAPK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-1β, COX-2, iNOS) NFkappaB_nuc->Genes Induces Transcription AP1->Genes Induces Transcription LPS LPS LPS->TLR4

Caption: Proposed mechanism of this compound's anti-inflammatory effect.

Experimental Workflow for In Vivo Studies

G cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis & Reporting A Ethical Approval & Animal Acclimatization B This compound Formulation & Dose Preparation A->B C Animal Grouping & Randomization B->C D Dosing (Oral/IV/IP) C->D E Induction of Pathology (Carrageenan/CCl4) D->E F Sample Collection (Blood, Tissues) E->F G Biochemical Assays (ELISA, Western Blot) F->G H Histopathological Examination F->H I Pharmacokinetic Analysis F->I J Data Analysis & Interpretation G->J H->J I->J K Report Generation J->K G A Acute Toxicity (Dose Range Finding) B Pharmacokinetic Study (ADME Profile) A->B Informs Dosing C Efficacy Studies (Anti-inflammatory, Hepatoprotective) A->C Informs Dosing B->C Correlates Exposure & Effect D Mechanism of Action Studies (Signaling Pathways) C->D Confirms In Vivo Activity

References

Application Notes and Protocols for In Vitro Studies with Cinchonain Ib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonain Ib, a flavonolignan found in plants such as Eriobotrya japonica, has garnered interest for its potential therapeutic properties, notably its demonstrated ability to stimulate insulin secretion in pancreatic β-cells.[1] This document provides detailed protocols for the proper dissolution of this compound for in vitro experiments and a comprehensive methodology for assessing its effects on insulin secretion in a common pancreatic β-cell line.

Data Presentation: Physicochemical Properties of this compound

For accurate preparation of stock solutions, the fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₂₄H₂₀O₉
Molecular Weight 452.4 g/mol
Appearance Typically a solid, crystalline powder
Primary Solvent Dimethyl Sulfoxide (DMSO)
Storage (Powder) -20°C for long-term stability
Storage (in DMSO) -80°C in aliquots to avoid freeze-thaw cycles

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the steps for dissolving this compound in a suitable solvent to create a high-concentration stock solution for use in in vitro assays. Due to its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent. For similar flavonolignans, solubility in DMSO can reach concentrations of 10-100 mM.[2][3]

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound. To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 452.4 g/mol / 1000 Example: For 1 mL of a 10 mM stock, 4.52 mg of this compound is required.

  • Weigh the this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.

  • Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term stability.

Protocol 2: In Vitro Insulin Secretion Assay with this compound in INS-1 Cells

This protocol describes a method to evaluate the effect of this compound on glucose-stimulated insulin secretion (GSIS) in the rat insulinoma (INS-1) cell line.

Materials:

  • INS-1 cells

  • Complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 1 mM sodium pyruvate, 10 mM HEPES, 50 µM 2-mercaptoethanol, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 116 mM NaCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5.4 mM KCl, 1 mM NaH₂PO₄, 26 mM NaHCO₃, and 0.5% BSA, pH 7.4.

  • Glucose solutions (prepared in KRBH) at low (e.g., 2.8 mM) and high (e.g., 16.7 mM) concentrations.

  • This compound stock solution (from Protocol 1)

  • 24-well cell culture plates

  • Insulin ELISA kit

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Seeding: Seed INS-1 cells in a 24-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • Pre-incubation:

    • Gently wash the cells twice with glucose-free KRBH.

    • Pre-incubate the cells in glucose-free KRBH for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.

  • Treatment and Stimulation:

    • Prepare working solutions of this compound by diluting the DMSO stock solution into KRBH with both low and high glucose concentrations. Ensure the final DMSO concentration is below 0.5% to avoid solvent-induced cytotoxicity. Include a vehicle control (DMSO only) for both glucose conditions.

    • After the pre-incubation period, aspirate the buffer and add the treatment solutions (low glucose, high glucose, and this compound in both low and high glucose) to the respective wells.

    • Incubate the plate at 37°C for a defined period (e.g., 2 hours).

  • Sample Collection:

    • After incubation, collect the supernatant from each well. This contains the secreted insulin.

    • Centrifuge the supernatants to pellet any detached cells and transfer the clarified supernatant to new tubes. Store at -20°C until the insulin assay is performed.

  • Cell Lysis and Protein Quantification:

    • Wash the remaining cells in each well with cold PBS.

    • Add cell lysis buffer to each well to extract the total cellular protein.

    • Determine the protein concentration in each lysate using a BCA or similar protein assay. This will be used to normalize the insulin secretion data.

  • Insulin Measurement:

    • Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the secreted insulin values to the total protein content for each well.

    • Compare the insulin secretion in the this compound-treated groups to the vehicle-treated controls under both low and high glucose conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for preparing this compound and conducting the in vitro insulin secretion assay.

G cluster_prep Stock Solution Preparation cluster_assay Insulin Secretion Assay cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot treat Treat with this compound in Low/High Glucose aliquot->treat Use in Assay seed Seed INS-1 Cells preincubate Pre-incubate in Glucose-Free KRBH seed->preincubate preincubate->treat collect Collect Supernatant treat->collect lyse Lyse Cells for Protein Quantification treat->lyse elisa Measure Insulin (ELISA) collect->elisa protein Measure Protein (BCA) lyse->protein normalize Normalize Insulin to Protein elisa->normalize protein->normalize compare Compare Treated vs. Control normalize->compare

Workflow for this compound In Vitro Experimentation.
Putative Signaling Pathway Context

While this compound is known to enhance insulin secretion, its precise molecular target within the pancreatic β-cell has not been fully elucidated. The diagram below illustrates the canonical glucose-stimulated insulin secretion (GSIS) pathway, which represents the general biological context in which this compound exerts its effects. The exact point of intervention by this compound within this pathway remains a subject for further investigation.

G cluster_cell Pancreatic β-Cell cluster_unknown Potential Target glucose Glucose glut2 GLUT2 Transporter glucose->glut2 Enters Cell metabolism Glucose Metabolism glut2->metabolism atp_ratio ↑ ATP/ADP Ratio metabolism->atp_ratio katp KATP Channel atp_ratio->katp Inhibits depolarization Membrane Depolarization katp->depolarization Leads to ca_channel Voltage-Gated Ca²⁺ Channel depolarization->ca_channel Opens ca_influx ↑ Intracellular Ca²⁺ ca_channel->ca_influx vesicles Insulin Vesicles ca_influx->vesicles Triggers exocytosis Exocytosis vesicles->exocytosis insulin_out Insulin Secretion exocytosis->insulin_out cinchonain This compound cluster_cell cluster_cell cinchonain->cluster_cell Modulates Pathway (Target Unknown)

Canonical Glucose-Stimulated Insulin Secretion Pathway.

References

Application Notes and Protocols for Cinchonain Ib Standard Preparation and Analytical Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Cinchonain Ib analytical standards and their analysis using High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, and Mass Spectrometry.

This compound: Chemical and Physical Properties

This compound is a flavolignan with the molecular formula C₂₄H₂₀O₉ and a molecular weight of approximately 452.4 g/mol .[1][2] It is found in the bark of plants such as Trichilia catigua and has been studied for its potential biological activities, including an insulinotropic effect.[1][3][4]

PropertyValueReference
Molecular FormulaC₂₄H₂₀O₉[1][2]
Molecular Weight452.41 g/mol [5]
Monoisotopic Mass452.11073221 Da[1]
AppearancePowder[6]
CAS Number85022-69-1[1]

Preparation of this compound Standard Solutions

This protocol describes the preparation of a stock solution and calibration standards of this compound for use in analytical testing.

Materials:

  • This compound reference standard (purity ≥98%)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks (10 mL, 25 mL, 50 mL)

  • Analytical balance

  • Pipettes

Protocol:

  • Stock Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer the weighed standard to a 100 mL volumetric flask.

    • Dissolve the standard in a small amount of methanol.

    • Bring the flask to volume with a solution of 80:20 (v/v) water:methanol.[7]

    • Sonicate for 10 minutes to ensure complete dissolution.

  • Calibration Standard Preparation:

    • Prepare a series of calibration standards by diluting the stock solution with the 80:20 (v/v) water:methanol diluent.

    • A suggested calibration curve range is 4.75–57.0 μg/mL.[7]

    • For example, to prepare a 50 µg/mL standard, pipette 5 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask and bring to volume with the diluent.

Stability:

  • Store the stock solution and calibration standards at 2-8°C in amber vials to protect from light.

  • It is recommended to prepare fresh working solutions daily.

Analytical Testing Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated HPLC method for the quantification of this compound.[7]

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column Phenyl-Hexyl, 5 µm, 4.6 x 250 mm
Mobile Phase A: Water with 0.1% Acetic Acid and 0.05% TriethylamineB: Acetonitrile:Methanol:Tetrahydrofuran (45.5:33.5:21)
Gradient Isocratic: 70.2% A : 29.8% B
Flow Rate 1.0 mL/min[7]
Injection Volume 20 µL
Column Temp. 25°C
Detector Diode Array Detector (DAD)
Detection λ 280 nm[7]
Run Time 15 minutes

Sample Preparation:

  • For analysis of this compound in plant extracts, accurately weigh the extract and dissolve it in the 80:20 (v/v) water:methanol diluent to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Quantify this compound by comparing the peak area of the sample to the calibration curve generated from the standard solutions.

Experimental Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Standard & Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Dissolve_Standard Dissolve in 80:20 Water:Methanol Standard->Dissolve_Standard Cal_Curve Prepare Calibration Standards (4.75-57.0 µg/mL) Dissolve_Standard->Cal_Curve Inject Inject 20 µL Cal_Curve->Inject Sample Weigh Sample (e.g., Plant Extract) Dissolve_Sample Dissolve in 80:20 Water:Methanol Sample->Dissolve_Sample Filter Filter through 0.45 µm Syringe Filter Dissolve_Sample->Filter Filter->Inject HPLC HPLC System (Phenyl-Hexyl Column) Detect DAD Detection (280 nm) HPLC->Detect Inject->HPLC Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Fragmentation_Pathway Parent This compound [M-H]⁻ m/z 451.1 Loss Loss of Catechol (110 Da) Parent->Loss Fragment1 Fragment Ion [M-H-C₆H₄O₂]⁻ m/z 341.1 Loss->Fragment1 Insulin_Secretion_Pathway *VGCC: Voltage-Gated Calcium Channel Cinchonain_Ib This compound Beta_Cell Pancreatic β-Cell Metabolism Increased Metabolism (↑ ATP/ADP ratio) Beta_Cell->Metabolism KATP Closure of KATP Channels Metabolism->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_Channel Opening of VGCC* Depolarization->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Granule Exocytosis Ca_Influx->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Cinchonain Ib and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonain Ib, a flavonolignan found in plants such as Trichilia catigua, has garnered interest for its potential pharmacological activities. Understanding its metabolic fate is crucial for drug development, as its metabolites may contribute to its overall efficacy and safety profile. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful tool for the identification and quantification of this compound and its metabolites in biological matrices. These application notes provide a comprehensive overview of the methodologies for such analyses.

While specific metabolic pathways for this compound are not yet fully elucidated in the public domain, based on the metabolism of structurally related flavonolignans and flavonoids, we can anticipate a series of Phase I and Phase II biotransformations. Phase I reactions likely involve hydroxylation and demethylation, while Phase II metabolism would include glucuronidation and sulfation to increase water solubility and facilitate excretion.

Quantitative Data Summary

The following tables present a hypothetical quantitative analysis of this compound and its putative metabolites in a rat plasma matrix after oral administration. These tables are for illustrative purposes to demonstrate data presentation for such a study.

Table 1: LC-MS/MS Parameters for the Quantification of this compound and its Putative Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound451.1285.025
Hydroxylated this compound467.1301.025
This compound Glucuronide627.1451.120
This compound Sulfate531.1451.122

Table 2: Hypothetical Pharmacokinetic Parameters of this compound and its Metabolites in Rat Plasma

AnalyteCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)T½ (h)
This compound150.2 ± 25.31.0450.6 ± 75.12.5
Hydroxylated this compound45.8 ± 9.21.5180.3 ± 30.53.1
This compound Glucuronide210.5 ± 42.12.0850.2 ± 150.84.5
This compound Sulfate85.3 ± 15.72.0420.7 ± 80.44.2

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Rat Liver Microsomes

Objective: To identify the potential Phase I and Phase II metabolites of this compound in a controlled in vitro system.

Materials:

  • This compound

  • Rat Liver Microsomes (RLM)

  • NADPH regenerating system (Solution A: NADP+, Glucose-6-phosphate; Solution B: Glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • 3'-Phosphoadenosine-5'-phosphosulfate (PAPS)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Purified water

Procedure:

  • Incubation Setup: In a microcentrifuge tube, combine 5 µL of this compound (1 mM stock in DMSO), 435 µL of phosphate buffer (0.1 M, pH 7.4), and 50 µL of RLM (20 mg/mL).

  • Phase I Metabolism: Add 10 µL of the NADPH regenerating system.

  • Phase II Metabolism: For glucuronidation, add 10 µL of UDPGA (50 mM). For sulfation, add 10 µL of PAPS (10 mM).

  • Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 500 µL of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the mixture for 2 minutes and then centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis: Inject 10 µL of the reconstituted sample into the LC-MS/MS system for analysis.

Protocol 2: LC-MS/MS Method for the Analysis of this compound and its Metabolites

Objective: To separate, detect, and quantify this compound and its metabolites from a biological matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 1.

Visualizations

Xenobiotic_Metabolism_of_Cinchonain_Ib cluster_phase1 Phase I Metabolism (Functionalization) cluster_phase2 Phase II Metabolism (Conjugation) Cinchonain_Ib This compound Hydroxylation Hydroxylation (CYP450) Cinchonain_Ib->Hydroxylation Demethylation Demethylation (CYP450) Cinchonain_Ib->Demethylation Glucuronidation Glucuronidation (UGTs) Cinchonain_Ib->Glucuronidation Sulfation Sulfation (SULTs) Cinchonain_Ib->Sulfation Phase1_Metabolites Phase I Metabolites (e.g., Hydroxylated this compound) Hydroxylation->Phase1_Metabolites Demethylation->Phase1_Metabolites Phase1_Metabolites->Glucuronidation Phase1_Metabolites->Sulfation Phase2_Metabolites Phase II Metabolites (e.g., this compound Glucuronide, This compound Sulfate) Glucuronidation->Phase2_Metabolites Sulfation->Phase2_Metabolites Excretion Excretion Phase2_Metabolites->Excretion Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (Plasma, Urine, Microsomal Incubate) Protein_Precipitation Protein Precipitation (Acetonitrile) Biological_Sample->Protein_Precipitation Evaporation_Reconstitution Evaporation & Reconstitution Protein_Precipitation->Evaporation_Reconstitution LC_Separation LC Separation (C18 Column) Evaporation_Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Metabolite ID Data_Acquisition->Quantification Results Results Quantification->Results

Troubleshooting & Optimization

Technical Support Center: Optimizing Cinchonain Ib Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Cinchonain Ib from plant material.

Frequently Asked Questions (FAQs)

1. What is this compound and from which plant sources can it be extracted?

This compound is a flavonolignan, a type of phenolic compound. It is notably found in the bark of Trichilia catigua (Catuaba) and the leaves of Eriobotrya japonica (Loquat)[1][2]. These plants are recognized for their traditional medicinal uses, and this compound is one of the bioactive compounds of interest[3][4].

2. Which solvents are most effective for extracting this compound?

The choice of solvent is critical and depends on the polarity of this compound. Being a phenolic compound, polar solvents are generally effective. Hydroalcoholic solutions (mixtures of ethanol or methanol and water) are commonly used for the extraction of flavonolignans and other phenolic compounds[3]. The polarity of the solvent system can be adjusted to optimize the extraction of the target compound while minimizing the co-extraction of undesirable substances[5]. For instance, a 20% hydroalcoholic tincture has been used for extracting this compound from Trichilia catigua bark.

3. What are the common methods for extracting this compound?

Common extraction methods for this compound and other phenolic compounds include:

  • Maceration: A simple technique involving soaking the plant material in a solvent at room temperature for an extended period[6][7].

  • Soxhlet Extraction: A continuous extraction method that uses a smaller amount of solvent compared to maceration but involves heating, which might degrade thermolabile compounds.

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature[8][9][10].

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process[5][11][12].

4. How can I quantify the yield of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a validated and widely used method for the quantification of this compound in plant extracts and phytopharmaceuticals. A validated HPLC method allows for the accurate determination of the concentration of this compound, which can then be used to calculate the overall extraction yield.

5. How can I purify this compound from the crude extract?

Purification of this compound from a crude extract can be achieved through various chromatographic techniques. A common approach involves an initial clean-up using Solid-Phase Extraction (SPE) followed by further separation using methods like column chromatography or semi-preparative HPLC to obtain the pure compound.

Data Presentation: Comparison of Extraction Methods for Phenolic Compounds

While specific comparative yield data for this compound across different extraction methods is limited in the available literature, the following table summarizes the general performance of various techniques for the extraction of phenolic compounds, which includes flavonolignans like this compound.

Extraction MethodTypical SolventsTemperature Range (°C)Typical Extraction TimeRelative Yield of Phenolic CompoundsAdvantagesDisadvantages
Maceration Ethanol, Methanol, Water, Hydroalcoholic mixturesRoom Temperature24 - 72 hoursModerateSimple, inexpensive, suitable for thermolabile compounds.Time-consuming, large solvent consumption, potentially lower yield.
Soxhlet Extraction Ethanol, Methanol, HexaneBoiling point of the solvent6 - 24 hoursModerate to HighEfficient use of solvent, can achieve high extraction yields.Requires heating (unsuitable for thermolabile compounds), long extraction times.
Ultrasound-Assisted Extraction (UAE) Ethanol, Methanol, Water, Hydroalcoholic mixtures25 - 60°C15 - 60 minutesHighFast, efficient, reduced solvent and energy consumption, suitable for thermolabile compounds.Requires specialized equipment, potential for localized heating.
Microwave-Assisted Extraction (MAE) Ethanol, Methanol, Water, Hydroalcoholic mixtures40 - 100°C5 - 30 minutesHigh to Very HighVery fast, high yield, reduced solvent consumption.Requires specialized equipment, potential for localized overheating if not controlled.

Experimental Protocols

Protocol 1: Maceration for this compound Extraction

This protocol provides a general procedure for the extraction of this compound using maceration.

Materials:

  • Dried and powdered plant material (e.g., Trichilia catigua bark)

  • Solvent: 70% Ethanol (v/v)

  • Erlenmeyer flask or a suitable container with a lid

  • Shaker (optional)

  • Filter paper and funnel or vacuum filtration system

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the dried, powdered plant material.

  • Place the plant material into a 250 mL Erlenmeyer flask.

  • Add 100 mL of 70% ethanol to the flask (solid-to-liquid ratio of 1:10 w/v).

  • Seal the flask and place it on a shaker at room temperature. If a shaker is not available, swirl the flask manually several times a day.

  • Macerate for 48 hours.

  • After 48 hours, filter the mixture through filter paper to separate the extract from the plant residue. For a more efficient separation, use a vacuum filtration setup.

  • Wash the plant residue with a small amount of fresh solvent (e.g., 20 mL of 70% ethanol) to recover any remaining extract.

  • Combine the filtrates.

  • Concentrate the extract using a rotary evaporator at a temperature below 40°C to avoid degradation of the target compounds.

  • The resulting crude extract can be used for quantification or further purification.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol outlines a procedure for extracting this compound using UAE, which can significantly reduce extraction time compared to maceration.

Materials:

  • Dried and powdered plant material

  • Solvent: 50% Ethanol (v/v)

  • Beaker or extraction vessel

  • Ultrasonic bath or probe sonicator

  • Centrifuge and centrifuge tubes

  • Filter paper or syringe filter (0.45 µm)

  • Rotary evaporator

Procedure:

  • Weigh 5 g of the dried, powdered plant material and place it in a 100 mL beaker.

  • Add 50 mL of 50% ethanol (solid-to-liquid ratio of 1:10 w/v).

  • Place the beaker in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the beaker.

  • Set the ultrasonic frequency (e.g., 40 kHz) and temperature (e.g., 45°C).

  • Sonicate for 30 minutes.

  • After sonication, transfer the mixture to centrifuge tubes and centrifuge at 4000 rpm for 10 minutes to pellet the solid material.

  • Decant the supernatant (the extract).

  • For exhaustive extraction, the pellet can be re-extracted with a fresh portion of the solvent.

  • Filter the supernatant through a 0.45 µm syringe filter for analytical purposes or through filter paper for larger volumes.

  • Concentrate the extract using a rotary evaporator at a temperature below 40°C.

Protocol 3: Microwave-Assisted Extraction (MAE) of this compound

This protocol describes a rapid MAE method for the extraction of this compound.

Materials:

  • Dried and powdered plant material

  • Solvent: 60% Methanol (v/v)

  • Microwave extraction vessel

  • Microwave extraction system

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Weigh 2 g of the dried, powdered plant material and place it into a microwave extraction vessel.

  • Add 40 mL of 60% methanol (solid-to-liquid ratio of 1:20 w/v).

  • Seal the vessel and place it in the microwave extractor.

  • Set the extraction parameters: microwave power (e.g., 400 W), temperature (e.g., 70°C), and time (e.g., 10 minutes).

  • After the extraction is complete, allow the vessel to cool to room temperature.

  • Filter the mixture to separate the extract from the solid residue.

  • Wash the residue with a small amount of fresh solvent.

  • Combine the filtrates.

  • Concentrate the extract using a rotary evaporator at a temperature below 40°C.

Troubleshooting Guides

Guide 1: Low this compound Yield
Symptom Possible Cause(s) Troubleshooting Steps
Low overall extract yield 1. Improper plant material preparation: Particle size is too large, reducing surface area for extraction. 2. Inappropriate solvent-to-solid ratio: Insufficient solvent to effectively extract the compound. 3. Suboptimal extraction time or temperature: Insufficient time or inadequate temperature for efficient extraction.1. Grind the plant material to a fine powder (e.g., 40-60 mesh). 2. Increase the solvent-to-solid ratio (e.g., from 1:10 to 1:20 w/v). 3. Optimize extraction time and temperature based on the chosen method. For maceration, try extending the time. For UAE/MAE, experiment with slightly higher temperatures or longer durations, but be mindful of potential degradation.
Low this compound concentration in the extract (determined by HPLC) 1. Incorrect solvent choice: The solvent polarity may not be optimal for this compound. 2. Degradation of this compound: Exposure to high temperatures, light, or oxidative conditions. 3. Incomplete extraction: The chosen method is not efficient enough to extract the compound from the plant matrix.1. Experiment with different solvent systems (e.g., varying the percentage of alcohol in water, trying different alcohols like methanol or ethanol). 2. Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at low temperatures (<40°C). Protect extracts from light by using amber glassware. 3. Switch to a more efficient extraction method (e.g., from maceration to UAE or MAE).
Loss of this compound during purification 1. Inappropriate stationary phase in column chromatography: The compound may be irreversibly adsorbed. 2. Incorrect mobile phase composition: The compound is not eluting from the column or is eluting with other impurities. 3. Degradation on the column: The stationary phase (e.g., silica gel) may be too acidic or basic.1. Choose a different stationary phase (e.g., C18 reversed-phase silica, Sephadex). 2. Perform thin-layer chromatography (TLC) to optimize the mobile phase before running the column. 3. Use a deactivated stationary phase or a different purification technique.
Guide 2: Common Issues in this compound Extraction and Purification
Issue Possible Cause(s) Recommended Solutions
Emulsion formation during liquid-liquid partitioning High concentration of lipids or surfactants in the plant extract.1. Add a saturated NaCl solution (brine) to break the emulsion. 2. Centrifuge the mixture at a low speed. 3. Filter the mixture through a bed of Celite.
Clogged filter or column during purification Presence of fine particulate matter or precipitated compounds in the extract.1. Centrifuge the extract at a higher speed before filtration. 2. Use a pre-filter or a multi-layer filtration setup. 3. Dissolve the extract in a slightly stronger solvent to prevent precipitation.
Poor peak shape (tailing, fronting) in HPLC analysis 1. Column overload: Injecting too concentrated a sample. 2. Inappropriate mobile phase pH: this compound may be interacting with residual silanol groups on the column. 3. Column degradation. 1. Dilute the sample before injection. 2. Adjust the pH of the mobile phase with a suitable buffer. 3. Use a new column or a guard column.
Inconsistent extraction results between batches 1. Variability in plant material: Differences in harvest time, location, or storage conditions. 2. Inconsistent extraction parameters: Variations in temperature, time, or solvent composition.1. Use a standardized and well-characterized batch of plant material. 2. Carefully control and monitor all extraction parameters.

Mandatory Visualizations

This compound Biosynthesis Pathway

G cluster_0 Phenylpropanoid Pathway cluster_1 Flavonoid Pathway Phenylalanine L-Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H pCoumaroylCoA 4-Coumaroyl-CoA pCoumaricAcid->pCoumaroylCoA 4CL ConiferylAlcohol Coniferyl Alcohol pCoumaroylCoA->ConiferylAlcohol Multiple Steps Chalcone Naringenin Chalcone pCoumaroylCoA->Chalcone CHS CinchonainIb This compound ConiferylAlcohol->CinchonainIb Oxidative Coupling MalonylCoA 3x Malonyl-CoA MalonylCoA->Chalcone Naringenin Naringenin Chalcone->Naringenin CHI Taxifolin Taxifolin Naringenin->Taxifolin F3H, F3'H Taxifolin->CinchonainIb Oxidative Coupling

Caption: Biosynthesis of this compound via the Phenylpropanoid and Flavonoid pathways.

Experimental Workflow for this compound Extraction and Analysis

G PlantMaterial Plant Material (e.g., Trichilia catigua bark) Grinding Grinding and Drying PlantMaterial->Grinding Extraction Extraction (Maceration, UAE, or MAE) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Concentration Solvent Evaporation (Rotary Evaporator) CrudeExtract->Concentration DryExtract Dry Crude Extract Concentration->DryExtract Purification Purification (SPE, Column Chromatography) DryExtract->Purification Quantification Quantification (HPLC-DAD) DryExtract->Quantification PureCinchonainIb Pure this compound Purification->PureCinchonainIb YieldCalculation Yield Calculation Quantification->YieldCalculation

Caption: General workflow for the extraction, purification, and quantification of this compound.

Decision Tree for Selecting an Extraction Method

G Start Start: Define Extraction Goals Thermolabile Is the compound thermolabile? Start->Thermolabile HighYield Is high yield critical? Thermolabile->HighYield Yes Soxhlet Soxhlet Thermolabile->Soxhlet No FastExtraction Is speed a priority? HighYield->FastExtraction Yes LowCost Is cost a major constraint? HighYield->LowCost No UAE UAE FastExtraction->UAE No MAE MAE FastExtraction->MAE Yes Maceration Maceration LowCost->Maceration Yes LowCost->UAE No

Caption: Decision tree for selecting an appropriate extraction method for this compound.

References

Troubleshooting low Cinchonain Ib recovery during purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Cinchonain Ib, specifically addressing issues of low recovery.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low this compound recovery during purification?

A1: Low recovery of this compound can typically be attributed to one or more of the following factors:

  • Suboptimal Extraction: Inefficient extraction from the initial plant material.

  • Degradation: this compound is a polyphenol and can be sensitive to pH, temperature, light, and oxidation during the purification process.

  • Inappropriate Purification Strategy: The choice of solvents and chromatographic methods greatly impacts yield.

  • Irreversible Adsorption: The compound may irreversibly bind to certain chromatography media.

  • Inaccurate Quantification: Errors in the analytical method used to measure this compound concentration can lead to a misinterpretation of recovery rates.

Q2: What is a typical starting material for this compound purification?

A2: The bark of Trichilia catigua is a well-documented source of this compound and is commonly used as the starting material for its extraction and purification.

Q3: How can I accurately quantify this compound to assess my recovery at each step?

A3: A validated High-Performance Liquid Chromatography (HPLC) method is the most common and accurate way to quantify this compound. A typical method utilizes a C18 column with a mobile phase consisting of an acidified water/methanol or water/acetonitrile gradient, with UV detection. It is crucial to use a certified reference standard of this compound for accurate calibration.

Troubleshooting Guides

Issue 1: Low Yield After Initial Extraction

Question: I am experiencing a very low yield of this compound in my crude extract from Trichilia catigua bark. What could be the problem?

Answer: Low extraction efficiency is a common issue. Several factors in your extraction protocol could be the cause. Please review the following:

  • Solvent Choice: The polarity of the extraction solvent is critical for efficiently extracting polyphenols like this compound. Hydroalcoholic mixtures are generally most effective.

    Data Presentation: Effect of Solvent System on Extraction Efficiency

Solvent SystemRelative PolarityExpected this compound Recovery
100% HexaneLowVery Poor
100% Ethyl AcetateIntermediateModerate
80% Ethanol / 20% WaterHighGood to Excellent
70% Methanol / 30% WaterHighGood to Excellent
100% WaterVery HighPoor to Moderate
  • Particle Size of Plant Material: Ensure the plant material is finely ground to maximize the surface area for solvent penetration.

  • Extraction Technique: Techniques like maceration, sonication, or Soxhlet extraction can be used. Ensure sufficient extraction time and temperature. However, be aware that prolonged exposure to high temperatures can lead to degradation.

  • Solid-to-Liquid Ratio: A low solvent-to-solid ratio may result in incomplete extraction.

Experimental Protocol: Optimized Extraction of this compound

  • Preparation of Plant Material: Grind dried Trichilia catigua bark to a fine powder (e.g., 40-60 mesh).

  • Solvent Selection: Prepare an 80% (v/v) ethanol-water mixture.

  • Extraction:

    • Add the powdered bark to the solvent mixture at a 1:10 solid-to-liquid ratio (w/v).

    • Macerate with constant stirring for 24 hours at room temperature, protected from light.

    • Alternatively, perform ultrasound-assisted extraction for 30-60 minutes.

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth and then a finer filter paper (e.g., Whatman No. 1).

    • Concentrate the filtrate under reduced pressure at a temperature not exceeding 40°C to obtain the crude extract.

Mandatory Visualization: Extraction Workflow

G Start Dried Trichilia catigua Bark Grinding Grinding Start->Grinding Extraction Extraction (80% Ethanol, RT, 24h) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (<40°C, vacuum) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract

Caption: Workflow for the initial extraction of this compound.

Issue 2: Significant Loss of this compound During Liquid-Liquid Extraction (LLE)

Question: My this compound recovery drops significantly after performing a liquid-liquid extraction to partition the crude extract. How can I improve this step?

Answer: The choice of partitioning solvents is crucial. This compound has intermediate polarity. Using a solvent that is too non-polar will leave the compound in the aqueous phase, while a highly polar solvent may not effectively remove impurities.

  • Solvent Partitioning: A common strategy is to first partition the aqueous extract with a non-polar solvent like hexane to remove lipids and other non-polar compounds. Subsequently, partitioning with a solvent of intermediate polarity, such as ethyl acetate, will extract the this compound.

    Data Presentation: Expected Distribution of this compound in LLE

Aqueous PhasePartitioning SolventExpected Location of this compound
Hydroalcoholic ExtractHexanePrimarily in the Aqueous Phase
Aqueous ResidueEthyl AcetatePrimarily in the Ethyl Acetate Phase
Aqueous ResidueChloroformPrimarily in the Chloroform Phase
  • pH Adjustment: The pH of the aqueous phase can influence the partition coefficient of phenolic compounds. Experimenting with slight acidification (e.g., pH 3-4) might improve recovery in the organic phase.

Experimental Protocol: Liquid-Liquid Extraction

  • Initial Defatting:

    • Dissolve the crude extract in water.

    • Perform LLE with n-hexane (3x the volume of the aqueous phase). Discard the hexane layers.

  • Extraction of this compound:

    • To the remaining aqueous phase, add ethyl acetate (3x the volume).

    • Shake vigorously and allow the layers to separate.

    • Collect the ethyl acetate layer. Repeat the extraction two more times.

  • Combine and Concentrate:

    • Combine the ethyl acetate fractions.

    • Dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure at <40°C.

Mandatory Visualization: LLE Decision Pathway

G Start Aqueous Crude Extract Hexane_Partition Partition with Hexane Start->Hexane_Partition Aqueous_Phase Aqueous Phase (Contains this compound) Hexane_Partition->Aqueous_Phase Keep Hexane_Phase Hexane Phase (Lipids, Non-polar impurities) Hexane_Partition->Hexane_Phase Discard Ethyl_Acetate_Partition Partition with Ethyl Acetate Aqueous_Phase->Ethyl_Acetate_Partition Ethyl_Acetate_Phase Ethyl Acetate Phase (Enriched this compound) Ethyl_Acetate_Partition->Ethyl_Acetate_Phase Keep Final_Aqueous Final Aqueous Phase (Highly Polar Impurities) Ethyl_Acetate_Partition->Final_Aqueous Discard G Low_Recovery Low Recovery from Column Check_Stationary_Phase Stationary Phase Issue? Low_Recovery->Check_Stationary_Phase Check_Elution Elution Issue? Low_Recovery->Check_Elution Degradation Degradation on Column? Low_Recovery->Degradation Silica Silica? Consider deactivation or C18/Sephadex Check_Stationary_Phase->Silica Yes C18_Sephadex C18/Sephadex? Check for proper equilibration Check_Stationary_Phase->C18_Sephadex No Solvent_Polarity Solvent too weak? Increase polarity Check_Elution->Solvent_Polarity Compound not eluting Gradient Gradient too steep? Flatten the gradient Check_Elution->Gradient Poor separation TLC_Check Compound streaks on TLC? Indicates degradation. Change stationary phase. Degradation->TLC_Check

Technical Support Center: Cinchonain Ib Analysis by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of Cinchonain Ib in reverse-phase High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: Improving this compound Resolution

Poor resolution in the HPLC analysis of this compound can manifest as overlapping peaks, broad peaks, or tailing peaks. This guide provides a systematic approach to diagnosing and resolving these common issues.

Problem: Co-eluting or Poorly Resolved Peaks

Question: My this compound peak is not well separated from an adjacent impurity or another component in my sample. How can I improve the separation?

Answer: Improving the separation, or selectivity (α), between two peaks is often the most effective way to enhance resolution.[1][2] Here are several strategies to modify the selectivity for this compound analysis:

  • Modify the Mobile Phase Composition:

    • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or vice versa.[2] These solvents exhibit different selectivities and can alter the elution order of compounds.

    • Adjust the Aqueous/Organic Ratio: In reverse-phase HPLC, increasing the percentage of the aqueous phase will generally increase the retention time of this compound and may improve separation from less retained impurities.[1][2]

    • Utilize a Gradient: If an isocratic method is failing, a gradient elution can be employed.[3] A shallow gradient, with a slow increase in the organic solvent concentration, can significantly improve the resolution of closely eluting compounds.[4]

  • Adjust the Mobile Phase pH: The pH of the mobile phase can influence the ionization state of this compound and other sample components, which in turn affects their retention and selectivity.[5][6] Experiment with small adjustments to the mobile phase pH to find the optimal separation.

  • Change the Stationary Phase: The choice of the HPLC column has a significant impact on selectivity.[1]

    • If using a standard C18 column, consider switching to a different stationary phase, such as a phenyl-hexyl or a cyano column.[1] Phenyl phases can offer enhanced selectivity for aromatic compounds like this compound due to π-π interactions.[1]

Problem: Broad or Tailing Peaks

Question: The peak for this compound is broad or shows significant tailing, which is affecting my ability to accurately quantify it. What are the likely causes and solutions?

Answer: Peak broadening and tailing are common issues in HPLC that can compromise resolution and quantification. Here are the primary causes and troubleshooting steps:

  • Secondary Silanol Interactions: Cinchona alkaloids and related compounds can exhibit strong interactions with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[7][8]

    • Use a Modern, High-Purity Column: Employ a column with a high-purity silica and effective end-capping to minimize exposed silanol groups.

    • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3 with an additive like formic acid or trifluoroacetic acid) can suppress the ionization of silanol groups and reduce tailing.[9]

    • Add a Competing Base: In some cases, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can mask the active silanol sites.[9]

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing and a loss of resolution.[10][11]

    • Reduce Injection Volume or Sample Concentration: Dilute your sample or inject a smaller volume to see if the peak shape improves.

  • Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening.[5]

    • Minimize Tubing Length and Diameter: Use the shortest possible tubing with a narrow internal diameter to connect the components of your HPLC system.

Problem: Inconsistent Retention Times

Question: The retention time for this compound is shifting between injections. What could be causing this variability?

Answer: Fluctuating retention times can make peak identification and integration difficult. The following factors are common culprits:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including inaccurate mixing of solvents or pH adjustments, can lead to retention time drift.[9] Ensure your mobile phase is prepared fresh and consistently for each run.

  • Column Temperature: Variations in the column temperature can affect retention times.[10][12] Using a column oven to maintain a constant and elevated temperature can improve reproducibility and often leads to sharper peaks.[2][10]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time shifts, especially in gradient elution.[9] Ensure the column is fully equilibrated before starting your analytical run.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a reverse-phase HPLC method for this compound?

A1: A good starting point would be to use a C18 column with a mobile phase consisting of a mixture of water (acidified with formic or acetic acid to a pH of around 3) and an organic solvent like acetonitrile or methanol. A gradient elution from a lower to a higher concentration of the organic solvent is often a good strategy for complex samples.[13] For example, a gradient of 10% to 90% acetonitrile over 30 minutes can be a good initial "scouting" run to determine the approximate elution time of this compound.[13]

Q2: How can I increase the efficiency of my separation to get sharper peaks?

A2: Column efficiency (N) is a measure of the peak sharpness. To increase efficiency and obtain narrower peaks, you can:

  • Use a Column with Smaller Particles: Columns packed with smaller particles (e.g., sub-2 µm for UHPLC or 3.5 µm for HPLC) provide higher efficiency.[1][2][6]

  • Increase Column Length: A longer column will have more theoretical plates and thus higher efficiency, but this will also increase analysis time and backpressure.[1][2][5]

  • Optimize Flow Rate: The flow rate affects efficiency. Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.[3][12]

Q3: What role does temperature play in the resolution of this compound?

A3: Temperature can have a significant effect on HPLC separations. Increasing the column temperature generally:

  • Decreases the viscosity of the mobile phase, which can lead to higher efficiency and sharper peaks.[12]

  • Reduces the retention time of analytes.

  • Can alter the selectivity of the separation.[10] It is important to operate at a stable temperature using a column oven to ensure reproducible results.[11]

Data and Protocols

Table 1: Key Parameters Influencing this compound Resolution
ParameterEffect on ResolutionRecommended Action to Improve Resolution
Mobile Phase
Organic ModifierHigh impact on selectivity (α)Switch between acetonitrile and methanol to alter selectivity.[2]
% OrganicAffects retention factor (k)Decrease the percentage of organic solvent to increase retention and potentially improve separation of early eluting peaks.[1][2]
pHAffects selectivity (α) and peak shapeAdjust pH to control the ionization of this compound and interacting silanols.[5][6]
Stationary Phase
ChemistryHigh impact on selectivity (α)Change from a C18 to a phenyl-hexyl or cyano column to introduce different separation mechanisms.[1]
Particle SizeAffects efficiency (N)Use a column with smaller particles for sharper peaks.[1][2][6]
LengthAffects efficiency (N)Increase column length for higher efficiency, but be mindful of increased backpressure and run time.[1][2][5]
Operating Conditions
TemperatureAffects efficiency (N) and selectivity (α)Increase temperature to improve peak shape and efficiency; maintain a stable temperature for reproducibility.[10][12]
Flow RateAffects efficiency (N) and analysis timeOptimize the flow rate; a lower flow rate can sometimes improve resolution.[3][12]
Gradient ProfileAffects resolution of complex mixturesEmploy a shallow gradient for better separation of closely eluting peaks.[3][4]
Experimental Protocol: A Validated HPLC Method for this compound

The following protocol is based on a validated method for the quantification of this compound and can be used as a starting point for method development and troubleshooting.[14]

  • HPLC System: A gradient Shimadzu HPLC system composed of two LC-10AD pumps, a SUS mixer, an auto-injector model SIL 10A, and an SPD 10D UV-vis detector.[14]

  • Column: A reverse-phase C18 column (e.g., 15 cm x 0.4 cm I.D.).[14]

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Methanol

  • Gradient Elution: A gradient from 38% to 100% methanol in water over 35 minutes has been used for the analysis of a methanolic fraction containing this compound.[15] A broader scouting gradient of 5% to 100% organic solvent over 60 minutes may be useful for initial method development with crude extracts.[15]

  • Flow Rate: Typically 1.0 mL/min for a standard 4.6 mm I.D. column.

  • Detection: UV detection at 280 nm.[15]

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) using a column oven.

Visual Guides

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_end Goal start Poor Resolution of This compound problem Identify the Issue: - Co-elution? - Peak Tailing? - Broad Peaks? start->problem co_elution Co-elution: - Modify Mobile Phase - Change Column - Adjust pH/Temp problem->co_elution Co-elution tailing Peak Tailing: - Use High-Purity Column - Adjust Mobile Phase pH - Check for Overload problem->tailing Tailing broadening Broad Peaks: - Reduce Extra-Column Vol. - Use Smaller Particle Column - Optimize Flow Rate problem->broadening Broadening end Improved Resolution co_elution->end tailing->end broadening->end

Caption: A workflow diagram for troubleshooting poor resolution of this compound.

Resolution_Factors cluster_efficiency Efficiency (N) cluster_selectivity Selectivity (α) cluster_retention Retention Factor (k) Resolution HPLC Resolution (Rs) N_factors Column Length Particle Size Temperature Resolution->N_factors alpha_factors Mobile Phase Composition Stationary Phase Chemistry pH Resolution->alpha_factors k_factors Mobile Phase Strength (% Organic Solvent) Resolution->k_factors

Caption: Key factors influencing HPLC resolution: Efficiency, Selectivity, and Retention.

References

Cinchonain Ib solubility problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Cinchonain Ib. As a flavonolignan, this compound presents solubility characteristics typical of polyphenolic compounds, which can pose challenges in experimental settings.[1][2] This guide offers practical solutions and detailed protocols to help you navigate these issues effectively.

This compound Solubility Profile

SolventQualitative SolubilityRecommendations & Key Considerations
DMSO (Dimethyl Sulfoxide) Generally soluble.Recommended as the primary solvent for preparing high-concentration stock solutions.[5] DMSO is less volatile than ethanol, preventing concentration changes due to evaporation.[5]
Ethanol Soluble.A good alternative to DMSO, especially when DMSO is incompatible with the experimental system. Evaporation can be a concern, so handle stock solutions accordingly.[5][6]
Methanol Likely soluble.Often used for the extraction of polyphenols and can be a suitable solvent for stock solution preparation.[7]
Water Poorly soluble.Like many polyphenolic compounds, this compound is expected to have low aqueous solubility.[3][4] Direct dissolution in aqueous buffers is not recommended for achieving high concentrations.
Aqueous Buffers (e.g., PBS, Cell Culture Media) Very poorly soluble.Direct dilution of DMSO or ethanol stock solutions into aqueous media can lead to precipitation if not performed correctly. The final concentration of the organic solvent should be kept to a minimum to avoid cellular toxicity.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[5] It is a powerful organic solvent that can effectively dissolve many poorly water-soluble compounds, including flavonolignans. Ethanol is a suitable alternative if DMSO is not appropriate for your experiment.[5][6]

Q2: What is a typical concentration for a this compound stock solution?

A2: While the maximum solubility should be determined experimentally, a common starting point for a stock solution of a poorly soluble natural product is in the range of 10-50 mM in DMSO. This allows for significant dilution into your experimental system while keeping the final DMSO concentration low.

Q3: How should I store my this compound stock solution?

A3: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound and cause it to precipitate out of solution.[8] Store the aliquots at -20°C or -80°C for long-term stability.

Q4: My this compound precipitated when I diluted the DMSO stock solution into my cell culture medium. What should I do?

A4: This is a common issue known as "solvent-shifting" precipitation.[8] To avoid this, you should dilute the stock solution in a stepwise manner. First, make an intermediate dilution in your cell culture medium or buffer, and then add this to the final culture volume. It is also crucial to vortex or gently mix the medium while adding the compound solution to ensure rapid dispersal.[8]

Q5: What is the maximum recommended final concentration of DMSO in my cell culture experiment?

A5: The final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v) to minimize solvent-induced toxicity to the cells. However, the tolerance can vary between cell lines, so it is advisable to run a vehicle control (medium with the same final DMSO concentration without your compound) to assess any effects on cell viability and function.

Troubleshooting Guide

Issue: this compound Powder Will Not Dissolve in the Chosen Solvent.

Possible Cause 1: Insufficient Solvent Volume or Inappropriate Solvent

  • Solution: Ensure you are using a sufficient volume of a suitable organic solvent like DMSO or ethanol. As a flavonoid, this compound is expected to have poor aqueous solubility.[3][9]

Possible Cause 2: Low Temperature

  • Solution: Gently warm the solution to 37°C and use sonication in an ultrasonic bath to aid dissolution. This increases the kinetic energy of the molecules and can help overcome the energy barrier for dissolution.

Issue: this compound Precipitates Out of Solution During Storage.

Possible Cause 1: Supersaturated Solution

  • Solution: The initial concentration of your stock solution may be too high and thermodynamically unstable. Try preparing a slightly lower concentration stock solution.

Possible Cause 2: Repeated Freeze-Thaw Cycles

  • Solution: Aliquot your stock solution into smaller, single-use volumes for storage at -20°C or -80°C. This prevents the degradation and precipitation that can occur with multiple freeze-thaw cycles.

Issue: Observation of Cloudiness or Precipitate in Cell Culture Wells After Adding this compound.

Possible Cause 1: Exceeding the Aqueous Solubility Limit

  • Solution: The final concentration of this compound in your aqueous cell culture medium is likely above its solubility limit. Perform a serial dilution to determine the maximum workable concentration that does not lead to precipitation.

Possible Cause 2: Interaction with Media Components

  • Solution: Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[10] Try pre-warming the media to 37°C before adding the compound.[8] You can also test the solubility in a simpler buffer like Phosphate-Buffered Saline (PBS) to see if media components are the issue.[8]

Possible Cause 3: pH of the Medium

  • Solution: The pH of the cell culture medium can influence the solubility of ionizable compounds. Ensure your medium is properly buffered, for example, with HEPES, to maintain a stable pH.[8]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO or ethanol to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, gently warm the vial to 37°C and sonicate in an ultrasonic water bath for 5-10 minutes. Visually inspect for any remaining particulate matter.

  • Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with your solvent (e.g., PTFE for organic solvents).

  • Aliquoting and Storage: Aliquot the stock solution into sterile, single-use cryovials and store at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution for Cell Culture Experiments
  • Thawing: Thaw a single aliquot of your this compound stock solution at room temperature.

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in your cell culture medium. For example, if your stock is 10 mM and your final desired concentration is 10 µM, you could make a 1:100 intermediate dilution to 100 µM.

  • Final Dilution: While gently vortexing or swirling your final volume of cell culture medium, add the required volume of the intermediate dilution to achieve your final concentration. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.[8]

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of the solvent (e.g., DMSO) to a separate batch of cell culture medium.

Visualizing Workflows and Relationships

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_solvent Add DMSO or Ethanol weigh->add_solvent dissolve Vortex / Sonicate / Warm add_solvent->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store thaw Thaw Stock Aliquot store->thaw intermediate_dilution Prepare Intermediate Dilution in Media thaw->intermediate_dilution final_dilution Add to Final Media Volume with Mixing intermediate_dilution->final_dilution use Use in Experiment final_dilution->use

Caption: Workflow for preparing this compound stock and working solutions.

troubleshooting_workflow Troubleshooting this compound Precipitation in Cell Culture start Precipitate Observed in Cell Culture check_concentration Is the final concentration too high? start->check_concentration check_dilution Was the dilution performed correctly? check_concentration->check_dilution No lower_concentration Lower the final concentration check_concentration->lower_concentration Yes check_media Could media components be the issue? check_dilution->check_media Yes stepwise_dilution Use a stepwise dilution method with vigorous mixing check_dilution->stepwise_dilution No prewarm_media Pre-warm media to 37°C before adding compound check_media->prewarm_media Yes test_in_pbs Test solubility in a simpler buffer (PBS) prewarm_media->test_in_pbs

Caption: A logical workflow for troubleshooting this compound precipitation.

References

Addressing variability in Cinchonain Ib bioassay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Cinchonain Ib bioassay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a flavonolignan, a type of natural phenol. It is found in the bark of plants like Trichilia catigua and in the leaves of Eriobotrya japonica.[1][2] Research has shown that this compound possesses several biological activities, most notably an insulinotropic effect, meaning it can stimulate insulin secretion.[3][4] This has led to investigations into its potential for managing type 2 diabetes.[4][5] Other studies have explored its potential as an α-glucosidase inhibitor.[3]

Q2: My bioassay results for this compound are inconsistent. What are the most common sources of variability?

A2: Variability in bioassay results can stem from multiple factors. Key areas to investigate include the quality and handling of the this compound material, the experimental protocol itself, cell culture conditions (for cell-based assays), and the analytical instrumentation used for quantification.[6] It is crucial to systematically evaluate each step of your workflow to pinpoint the source of the inconsistency.[7]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in a suitable solvent like DMSO to create a concentrated stock solution. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. The stability of compounds in solution can be affected by factors like light and temperature.[8] Always protect solutions from light where possible. Before use, thaw the aliquot completely and ensure it is fully dissolved and mixed.

Q4: I am seeing significant batch-to-batch variation with my this compound powder. Why might this be happening?

A4: Batch-to-batch variation can be due to differences in the purity and composition of the this compound powder. Ensure you are sourcing your compound from a reputable supplier that provides a certificate of analysis with purity data.[9] this compound can be isolated from different plant sources, which may lead to variations in minor co-extracted compounds that could influence bioactivity.[10] Using a certified reference standard for calibration and comparison is highly recommended.[5]

Q5: For cell-based assays, what are the critical parameters to control?

A5: In cell-based assays, maintaining consistent cell health and conditions is paramount.[11] Key parameters include:

  • Cell Line Authenticity: Regularly verify the identity of your cell line.

  • Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time.

  • Cell Density: Ensure a consistent number of cells are seeded in each well.

  • Serum and Media: Use the same batch of serum and media for the duration of an experiment to avoid variability from these complex reagents.

  • Incubation Conditions: Strictly control CO2 levels, temperature, and humidity.

Troubleshooting Guides

Table 1: General Bioassay Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability (in the same plate) - Inaccurate pipetting- Air bubbles in wells- Inconsistent cell seeding density- Edge effects in the plate- Calibrate and check your pipettes regularly.- Be careful to avoid introducing air bubbles during reagent addition.[7]- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.
Poor Standard Curve - Improper dilution of standards- Degradation of standard material- Calculation errors- Prepare fresh standard dilutions for each assay.[7]- Store standards according to the manufacturer's instructions.- Double-check all calculations for the dilution series.[7]
No or Low Signal/Response - Inactive this compound- Incorrect assay wavelength or filter- Assay components not prepared correctly- Cell death (in cell-based assays)- Use a new, verified batch of this compound.- Verify instrument settings are correct for the assay readout.- Remake all reagents and buffers according to the protocol.[7]- Perform a cell viability test (e.g., Trypan Blue or Calcein-AM) to check cell health.[11]
High Background Signal - Contaminated reagents or water- Autofluorescence of this compound or media components- Insufficient washing steps- Use high-purity water and fresh reagents.- Run a blank well containing only the compound and media to quantify its intrinsic signal.- Optimize and ensure consistency of washing steps between reagent additions.
Table 2: HPLC Analysis Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Shifting Retention Times - Inconsistent mobile phase composition- Fluctuation in column temperature- Leaks in the HPLC system- Column degradation- Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[12]- Use a column oven to maintain a stable temperature.[12]- Check for leaks at all fittings.- Replace the column if it is old or has been subjected to harsh conditions.
Peak Tailing or Fronting - Column overload- Column contamination or degradation- Mismatch between injection solvent and mobile phase- Reduce the injection volume or sample concentration.- Flush the column with a strong solvent or replace it.[13]- Dissolve the sample in the mobile phase whenever possible.
Baseline Noise or Drift - Air bubbles in the pump or detector- Contaminated mobile phase- Failing detector lamp- Purge the pump to remove air bubbles.[13]- Filter all solvents and use high-purity reagents.- Check the lamp energy and replace it if necessary.
Split Peaks - Clogged inlet frit on the column- Partially blocked injector needle or tubing- Sample degradation on the column- Back-flush the column or replace the frit.- Clean or replace the suspected blocked component.[13]- Ensure sample stability in the chosen mobile phase.

Experimental Protocols

Protocol 1: In Vitro Insulin Secretion Assay using INS-1 Cells

This protocol is a generalized procedure based on methodologies for assessing insulinotropic effects.[4]

  • Cell Culture: Culture INS-1 pancreatic beta cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed INS-1 cells into a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere and grow for 48 hours.

  • Pre-incubation: Gently wash the cells twice with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 2.8 mM glucose. Then, pre-incubate the cells in the same buffer for 2 hours at 37°C to allow them to reach a basal insulin secretion state.

  • Stimulation: After pre-incubation, remove the buffer and add fresh KRBH buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM). Add this compound at various final concentrations (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Glibenclamide).

  • Incubation: Incubate the plate for a defined period (e.g., 2 hours) at 37°C.

  • Sample Collection: Collect the supernatant from each well. Centrifuge to remove any detached cells.

  • Quantification: Measure the insulin concentration in the supernatant using a commercially available Insulin ELISA kit, following the manufacturer’s instructions.

  • Data Normalization: After collecting the supernatant, lyse the cells in each well and measure the total protein content (e.g., using a BCA assay) to normalize the insulin secretion data to the amount of cellular protein.

Protocol 2: Quantification of this compound by HPLC

This is a general HPLC method based on validated procedures.[1]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid). The specific gradient will depend on the sample matrix.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 280 nm.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol or DMSO. Create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Extract this compound from the experimental matrix. This may involve liquid-liquid extraction or solid-phase extraction. The final extract should be dissolved in the mobile phase. Filter all samples through a 0.45 µm filter before injection.

  • Analysis: Inject the standards and samples. Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the samples using the calibration curve generated from the standards.

Data Presentation

Table 3: Example Bioactivity Data for this compound
Assay TypeTargetModel SystemMeasured Activity (IC50 / Effect)Reference
Insulin SecretionInsulin ReleaseINS-1 CellsSignificantly enhanced insulin secretion[4]
In Vivo Insulin LevelPlasma InsulinRatsSignificantly enhanced plasma insulin level (150% increase)[4]
α-Glucosidase Inhibitionα-Glucosidase EnzymeIn Vitro Enzyme AssayIC50: 15.18 ± 1.19 µg/mL[3]

Visualizations

Signaling and Experimental Workflows

G cluster_0 Proposed Mechanism of this compound on Insulin Secretion cinch This compound beta_cell Pancreatic Beta Cell cinch->beta_cell Acts on stimulus Stimulates beta_cell->stimulus insulin_vesicles Insulin Vesicles stimulus->insulin_vesicles exocytosis Exocytosis insulin_vesicles->exocytosis insulin_release Insulin Release exocytosis->insulin_release

Caption: Proposed mechanism of this compound action on pancreatic beta cells.

G cluster_1 General Workflow for this compound Cell-Based Bioassay prep Prepare this compound Stock & Dilutions treat Treat Cells with This compound prep->treat culture Culture & Seed Cells in Plate culture->treat incubate Incubate for Defined Period treat->incubate collect Collect Supernatant or Cell Lysate incubate->collect assay Perform Assay (e.g., ELISA, Activity) collect->assay analyze Analyze Data & Normalize Results assay->analyze

Caption: A typical experimental workflow for a this compound bioassay.

G cluster_2 Troubleshooting Logic for Bioassay Variability start Inconsistent Results? reagents Check Reagents? (Purity, Storage, Prep) start->reagents ok1 OK? reagents->ok1 protocol Review Protocol? (Pipetting, Timing) ok2 OK? protocol->ok2 cells Assess Cells? (Health, Passage) ok3 OK? cells->ok3 instrument Check Instrument? (Calibration, Settings) ok4 OK? instrument->ok4 ok1->protocol Yes end Systematic Improvement ok1->end No, Fix ok2->cells Yes ok2->end No, Fix ok3->instrument Yes ok3->end No, Fix ok4->end No, Fix

Caption: A logical workflow for troubleshooting sources of variability.

References

Technical Support Center: Analysis of Cinchonain Ib in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Cinchonain Ib. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to matrix effects in the quantification of this compound from biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification in biological samples important?

A1: this compound is a flavonolignan, a type of polyphenol, found in plants such as Trichilia catigua and Eriobotrya japonica.[1] Its pharmacological activities, including potential anti-diabetic effects, make it a compound of interest in drug development and pharmacokinetic studies.[1] Accurate quantification in biological matrices like plasma or serum is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Q2: What are matrix effects and how do they affect this compound analysis?

A2: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting components from the sample matrix.[2][3] In the analysis of this compound from biological samples, endogenous substances like phospholipids, proteins, and salts can suppress or enhance its signal during LC-MS/MS analysis, leading to inaccurate and imprecise results.[4][5] This phenomenon is a significant challenge, particularly when using electrospray ionization (ESI), which is highly susceptible to such interferences.[6][7]

Q3: How can I quantitatively assess the matrix effect for my this compound assay?

A3: The most accepted method is the post-extraction spike technique.[1] This involves comparing the peak area of this compound spiked into an extracted blank matrix sample with the peak area of this compound in a neat solvent. The ratio of these two responses is called the Matrix Factor (MF). An MF value of less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.[1] To account for variability, this should be tested across multiple lots of the biological matrix.

Q4: What is an appropriate internal standard (IS) for this compound analysis?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C₆-Cinchonain Ib). A SIL-IS is the best choice as it has nearly identical chemical properties and chromatographic retention time, allowing it to co-elute with the analyte and experience similar matrix effects, thus effectively compensating for signal variations. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used, but it may not track the matrix effects as effectively.

Troubleshooting Guide

Q: I am observing significant ion suppression (low signal intensity) for this compound. What are the likely causes and how can I fix it?

A: Significant ion suppression is a common issue in bioanalysis, often caused by co-eluting endogenous matrix components, especially phospholipids.

  • Problem Diagnosis:

    • Confirm Matrix Effect: Use the post-column infusion technique to identify retention time regions where suppression occurs. Infuse a constant flow of this compound solution post-column while injecting an extracted blank matrix sample. A dip in the baseline signal at the retention time of this compound confirms a matrix effect.

    • Identify Interference: Phospholipids are a primary cause of suppression in plasma samples. They typically elute in the mid-to-late regions of a reversed-phase chromatographic run.

  • Solutions:

    • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.

      • Protein Precipitation (PPT): While quick, PPT is the least clean sample preparation method. If you are using PPT with acetonitrile, consider that it can be less effective at removing certain lipids compared to methanol.

      • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract. For a polyphenol like this compound, using a solvent like methyl tert-butyl ether (MTBE) or ethyl acetate at an appropriate pH can effectively separate it from more polar or non-polar interferences.[8]

      • Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for sample cleanup.[6] A reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent could be suitable for this compound.

    • Optimize Chromatography: Modify your LC method to chromatographically separate this compound from the interfering peaks.

      • Increase Gradient Time: A longer, shallower gradient can improve the resolution between your analyte and matrix components.[4]

      • Use a Different Column Chemistry: If using a standard C18 column, consider one with a different selectivity (e.g., Phenyl-Hexyl or a polar-embedded phase) to alter the elution profile of interferences.

    • Reduce Injection Volume or Dilute the Sample: Diluting the sample can reduce the absolute amount of matrix components introduced into the MS source, thereby lessening the matrix effect.[2] However, this may compromise the sensitivity of the assay.

    • Change Ionization Source: Electrospray ionization (ESI) is particularly prone to matrix effects. If your instrument allows, switching to Atmospheric Pressure Chemical Ionization (APCI) may reduce suppression, as APCI is generally less affected by matrix components.[1][7]

Q: My results for this compound show high variability between replicate injections and different sample lots. What could be the cause?

A: High variability is often a symptom of inconsistent matrix effects, which can differ from one sample lot to another.

  • Problem Diagnosis:

    • Calculate the Internal Standard (IS) Normalized Matrix Factor across at least six different lots of your biological matrix. A high coefficient of variation (CV%) indicates a significant lot-to-lot relative matrix effect. According to regulatory guidelines, the CV% should ideally be ≤15%.

  • Solutions:

    • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. A SIL-IS will co-elute with this compound and be affected by matrix interferences in the same way, providing reliable correction for any signal variation.

    • Improve Sample Cleanup: Inconsistent matrix effects highlight the need for a more rigorous and reproducible sample preparation method. Transitioning from protein precipitation to a more robust method like SPE can significantly reduce variability.[6]

    • Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples to compensate for the matrix effect. However, this does not correct for lot-to-lot variability.

Quantitative Data Summary

The following tables present illustrative data from a typical validation of an LC-MS/MS method for this compound in human plasma. This data is provided as an example to guide researchers in setting acceptance criteria.

Table 1: Recovery and Matrix Effect of this compound with Different Sample Preparation Methods (Illustrative Data)

Preparation MethodAnalyte Recovery (%)Recovery RSD (%)Matrix Factor (MF)IS-Normalized MF
Protein Precipitation (Acetonitrile)95.28.50.68 (Suppression)0.98
Liquid-Liquid Extraction (MTBE)88.66.20.89 (Suppression)1.01
Solid-Phase Extraction (C18)91.54.10.96 (Minimal Effect)0.99

Table 2: Accuracy and Precision for this compound Quantification (Illustrative Data)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ1.00.9898.09.811.5
Low QC3.02.9197.07.58.9
Mid QC50.051.5103.05.16.8
High QC400.0394.898.74.55.3

(LLOQ: Lower Limit of Quantification; QC: Quality Control)

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol describes a robust method for extracting this compound from human plasma, designed to minimize matrix effects.

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., ¹³C₆-Cinchonain Ib at 500 ng/mL).

    • Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds. This step helps to disrupt protein binding.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 30 mg, 1 mL).

    • Condition the cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to pass the sample through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge thoroughly under high vacuum for 5 minutes to remove residual water.

  • Elution:

    • Elute this compound and the IS from the cartridge using 500 µL of acetonitrile.

    • Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid) and vortex.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

  • LC System: UPLC/HPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.0-0.5 min: 20% B

    • 0.5-3.0 min: 20% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 20% B

    • 3.6-5.0 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions (Illustrative):

    • This compound: Precursor Ion [M-H]⁻: 451.1 -> Product Ion: 341.1 (loss of catechol)

    • ¹³C₆-Cinchonain Ib (IS): Precursor Ion [M-H]⁻: 457.1 -> Product Ion: 347.1

Mandatory Visualizations

Workflow_Sample_Preparation cluster_plasma Plasma Sample Handling cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Preparation plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is acidify 3. Acidify & Vortex add_is->acidify load 5. Load Sample acidify->load condition 4. Condition SPE Cartridge (Methanol, Water) condition->load wash 6. Wash Cartridge (5% Methanol) load->wash elute 7. Elute Analyte (Acetonitrile) wash->elute evap 8. Evaporate to Dryness elute->evap recon 9. Reconstitute in Mobile Phase evap->recon inject 10. Inject into LC-MS/MS recon->inject

Caption: Workflow for this compound extraction from plasma using SPE.

Troubleshooting_Matrix_Effects cluster_solutions Mitigation Strategies start Inaccurate or Imprecise This compound Results check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me me_present Matrix Effect Confirmed? (MF ≠ 1 or High CV%) check_me->me_present no_me Check Other Parameters (e.g., Standard Prep, Instrument) me_present->no_me No improve_sp Improve Sample Prep (e.g., LLE, SPE) me_present->improve_sp Yes optimize_lc Optimize Chromatography (Gradient, Column) improve_sp->optimize_lc use_sil_is Use SIL-IS optimize_lc->use_sil_is end Re-validate Method use_sil_is->end

Caption: Decision tree for troubleshooting matrix effects in this compound analysis.

References

Technical Support Center: Purity Confirmation of Isolated Cinchonain Ib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cinchonain Ib. The following information will assist in confirming the purity of your isolated sample through various analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to confirm the purity of an isolated this compound sample?

A1: The purity of an isolated this compound sample is typically confirmed using a combination of chromatographic and spectroscopic methods. The most common techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Elemental Analysis and melting point determination can provide additional confirmation.

Q2: What are the expected physical and chemical properties of pure this compound?

A2: Pure this compound is a flavonolignan. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₂₄H₂₀O₉
Molecular Weight 452.41 g/mol
Appearance Typically a white or off-white solid
Melting Point Approximately 245 °C

Q3: What are the potential impurities I should be aware of when analyzing this compound?

A3: Potential impurities can include:

  • Isomers: Cinchonain Ia is a common diastereomer that may be present.

  • Related Cinchonains: Other cinchonain compounds that may have been co-extracted from the natural source.

  • Residual Solvents: Solvents used during the isolation and purification process (e.g., methanol, chloroform, ethyl acetate).

  • Degradation Products: this compound may degrade under certain conditions (e.g., exposure to high temperatures, strong acids or bases, or light).

Purity Assessment Workflow

The following diagram illustrates a general workflow for confirming the purity of your isolated this compound sample.

Purity_Workflow start Isolated this compound Sample hplc HPLC Analysis (Primary Purity Assessment) start->hplc nmr NMR Spectroscopy (Structural Confirmation & Purity) hplc->nmr Purity ≥ 95% end_impure Further Purification Required hplc->end_impure Purity < 95% ms Mass Spectrometry (Molecular Weight Confirmation) nmr->ms Correct Structure nmr->end_impure Structural Anomalies end_pure Sample Confirmed as Pure (>95%) ms->end_pure Correct Mass ms->end_impure Incorrect Mass

A general workflow for the purity assessment of this compound.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Q: My HPLC chromatogram shows multiple peaks. How do I know which one is this compound?

A:

  • Reference Standard: The most reliable method is to inject a certified reference standard of this compound under the same HPLC conditions. The peak with the matching retention time is your target compound.

  • Spiking: Spike your sample with a small amount of the reference standard. The peak corresponding to this compound should increase in area.

  • Diode Array Detector (DAD): If using a DAD, compare the UV spectrum of the unknown peak with that of the reference standard. They should be identical.

Q: I'm observing peak tailing or fronting in my chromatogram. What could be the cause?

A: This is a common issue that can be caused by several factors. Refer to the troubleshooting table below.

IssuePotential CauseRecommended Solution
Peak Tailing Column overloadDecrease sample concentration or injection volume.
Secondary interactions with the stationary phaseAdd a competing base (e.g., triethylamine) to the mobile phase in small concentrations (0.1-0.5%).
Column degradationFlush the column with a strong solvent or replace the column if necessary.
Peak Fronting Poor sample solubility in the mobile phaseDissolve the sample in the mobile phase or a weaker solvent.
Column void or channelingReverse-flush the column at a low flow rate. If the problem persists, the column may need to be replaced.
Experimental Protocol: HPLC Purity Analysis

This protocol is adapted from a validated method for the quantification of this compound and can be used for purity assessment.[1]

  • Instrumentation: HPLC system with a UV or DAD detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    Time (min) % B
    0 10
    30 95
    40 95
    41 10

    | 50 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the isolated this compound sample in methanol to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: How can I use NMR to determine the purity of my this compound sample?

A: Quantitative NMR (qNMR) is a powerful technique for purity assessment. It involves comparing the integral of a specific proton signal from this compound to the integral of a known amount of an internal standard.

Q: My ¹H-NMR spectrum has broad peaks. What is the likely cause?

A: Broad peaks in an NMR spectrum can be due to several reasons:

  • Poor Shimming: The magnetic field homogeneity is not optimized. Re-shim the spectrometer.

  • Sample Aggregation: The sample may be aggregating at the concentration used. Try diluting the sample or acquiring the spectrum at a higher temperature.

  • Paramagnetic Impurities: The presence of paramagnetic metals can cause significant line broadening. Purify the sample further if this is suspected.

  • Chemical Exchange: Protons that are exchanging with the solvent (e.g., hydroxyl protons) can appear broad.

Experimental Protocol: Quantitative ¹H-NMR (qNMR) for Purity Assessment
  • Instrumentation: NMR spectrometer (400 MHz or higher is recommended).

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the isolated this compound sample into a clean vial.

    • Accurately weigh a similar amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have signals that do not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the standard (a delay of 30-60 seconds is often sufficient for quantitative accuracy).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved signal for both this compound and the internal standard.

  • Purity Calculation: Purity (% w/w) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Mass Spectrometry (MS)

Q: My mass spectrum does not show the expected molecular ion for this compound ([M-H]⁻ at m/z 451.1). What should I check?

A:

  • Ionization Mode: this compound is a phenolic compound and is best ionized in negative ion mode (ESI-). Ensure your instrument is set to the correct polarity.

  • In-source Fragmentation: The compound might be fragmenting in the ion source. Try reducing the fragmentor or cone voltage.

  • Adduct Formation: You might be observing adducts with solvents or salts (e.g., [M+Na-2H]⁻, [M+Cl]⁻). Check for masses corresponding to these adducts.

  • Sample Purity: If the sample is impure, the signal for this compound may be suppressed by other components.

Experimental Protocol: LC-MS for Purity Confirmation
  • Instrumentation: LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Use the same HPLC method as described above.

  • MS Parameters (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizer Gas (N₂): 30-40 psi

    • Drying Gas (N₂): 8-10 L/min

    • Drying Gas Temperature: 300-350 °C

    • Fragmentor/Cone Voltage: 100-150 V (can be optimized)

    • Mass Range: m/z 100-1000

  • Data Analysis:

    • Extract the ion chromatogram for the deprotonated molecule of this compound ([C₂₄H₁₉O₉]⁻) at m/z 451.11.

    • Examine the mass spectrum of the corresponding peak to confirm the accurate mass and isotopic pattern.

    • Analyze the total ion chromatogram (TIC) for the presence of other components. The peak area of this compound relative to the total peak area can provide an estimate of purity.

Logical Decision-Making for Troubleshooting

The following diagram provides a step-by-step guide for troubleshooting unexpected HPLC results.

HPLC_Troubleshooting start Unexpected HPLC Result (e.g., extra peaks, wrong RT) check_std Inject Reference Standard start->check_std rt_match Retention Time Matches? check_std->rt_match uv_match UV Spectrum Matches? rt_match->uv_match Yes problem_method Problem with Method/System (e.g., leak, wrong mobile phase) rt_match->problem_method No spike Spike Sample with Standard uv_match->spike Yes problem_id Problem with Sample (Impurity or Degradation) uv_match->problem_id No peak_increase Correct Peak Increases? spike->peak_increase peak_increase->problem_id No confirm_peak Peak Identity Confirmed peak_increase->confirm_peak Yes

A decision tree for troubleshooting HPLC peak identity.

References

Technical Support Center: Optimizing Cell Culture Conditions for Studying Cinchonain Ib Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing cell culture conditions for investigating the effects of Cinchonain Ib. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell culture experiments?

A1: For initial cytotoxicity screening, a broad concentration range is recommended. Based on studies with the closely related isomer Cinchonain Ia, which showed an IC50 value of 2.30 ± 0.29 µg/mL in the NTERA-2 cancer stem cell line, a starting range of 0.1 µg/mL to 10 µg/mL is advisable.[1] A dose-response curve should be generated to determine the IC50 in your specific cell line.

Q2: How should I prepare a stock solution of this compound for cell culture?

A2: this compound is a hydrophobic compound and should be dissolved in a suitable organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common choice.

  • Protocol for 10 mg/mL Stock Solution:

    • Weigh out 10 mg of this compound powder.

    • Add 1 mL of sterile, cell culture-grade DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[2]

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Q3: What is the maximum permissible concentration of DMSO in the final culture medium?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A concentration of 0.5% (v/v) or lower is generally considered safe for most cell lines.[3] However, it is crucial to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) in all experiments to account for any potential effects of the solvent.

Q4: Which cell lines are suitable for studying the effects of this compound?

A4: The choice of cell line depends on the research question. Based on available data for this compound and its isomers, the following cell lines are suggested:

  • NTERA-2 (Human testicular embryonic carcinoma): This cell line has shown sensitivity to Cinchonain Ia, making it a good candidate for anticancer studies.[1]

  • INS-1 (Rat insulinoma): this compound has been shown to enhance insulin secretion in this cell line, making it suitable for diabetes-related research.

  • A549 (Human lung carcinoma): This cell line has also been used in studies with Cinchonain Ia.[1]

It is recommended to screen a panel of cell lines relevant to your field of interest to identify the most responsive models.

Q5: What is the likely mechanism of action for this compound-induced cell death?

A5: Based on studies of related natural compounds, this compound is likely to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is characterized by changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.[4][5][6]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Precipitation of this compound in Culture Medium 1. Final concentration exceeds solubility limit.2. Rapid dilution of DMSO stock in aqueous medium.3. Interaction with media components.1. Lower the final concentration of this compound.2. Perform a stepwise dilution of the DMSO stock into the medium while gently vortexing.[7]3. Pre-warm the culture medium to 37°C before adding the compound.4. Consider using a different solvent system or a solubilizing agent, ensuring appropriate controls are included.[8]
High Variability in Cytotoxicity Assays 1. Uneven cell seeding.2. Inaccurate pipetting.3. Edge effects in multi-well plates.1. Ensure a homogenous single-cell suspension before and during plating.2. Use calibrated pipettes and reverse pipetting for viscous solutions.3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
No Apparent Effect of this compound 1. Insufficient concentration or incubation time.2. Cell line is resistant.3. Compound degradation.1. Increase the concentration range and/or extend the treatment duration (e.g., 24, 48, 72 hours).[9]2. Test a different, potentially more sensitive, cell line.3. Prepare fresh dilutions from a properly stored stock solution for each experiment.
Inconsistent Results Between Experiments 1. Variation in cell passage number or confluency.2. Inconsistent incubation conditions.3. Lot-to-lot variability of this compound or media components.1. Use cells within a consistent range of passage numbers and seed them to reach a similar confluency at the time of treatment.2. Ensure consistent temperature, CO2, and humidity levels in the incubator.3. Use the same batch of reagents and compound for a set of related experiments whenever possible.

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cells.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include wells for untreated cells and vehicle control (DMSO only).

    • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control media.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C until formazan crystals are formed.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of Bax and Bcl-2 proteins following this compound treatment.

  • Cell Lysis:

    • Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for an appropriate duration (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the lysates and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Perform densitometry analysis to quantify the relative protein expression levels and determine the Bax/Bcl-2 ratio.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with This compound Dilutions prep_stock->treat_cells culture_cells Culture Adherent Cells (e.g., NTERA-2) seed_plate Seed Cells in Multi-well Plates culture_cells->seed_plate seed_plate->treat_cells mtt_assay Perform MTT Assay for Cytotoxicity (IC50) treat_cells->mtt_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treat_cells->apoptosis_assay western_blot Western Blot for Bax/Bcl-2/Caspases treat_cells->western_blot

Caption: A typical experimental workflow for studying this compound.

troubleshooting_cinchonain Troubleshooting this compound Experiments start Problem Encountered precipitate Precipitate in Media? start->precipitate no_effect No Cytotoxicity? start->no_effect inconsistent Inconsistent Results? start->inconsistent sol_precipitate Check Solubility Limit Improve Dilution Technique Pre-warm Media precipitate->sol_precipitate Yes sol_no_effect Increase Concentration/Duration Test Different Cell Line Prepare Fresh Stock no_effect->sol_no_effect Yes sol_inconsistent Standardize Cell Passage/Confluency Check Incubator Conditions Use Same Reagent Lots inconsistent->sol_inconsistent Yes

Caption: A decision tree for troubleshooting common issues.

apoptosis_pathway Proposed Apoptotic Pathway of this compound cinchonain This compound bcl2 Bcl-2 (Anti-apoptotic) Inhibited cinchonain->bcl2 down-regulates bax Bax (Pro-apoptotic) Activated cinchonain->bax up-regulates mito Mitochondrial Outer Membrane Permeabilization bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The proposed intrinsic apoptosis pathway for this compound.

References

Validation & Comparative

A Comparative Analysis of Cinchonain Ib and Other Insulin Secretagogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Cinchonain Ib and other prominent insulin secretagogues. This document outlines their mechanisms of action, presents available performance data, and details relevant experimental protocols.

This compound, a flavonolignan isolated from Eriobotrya japonica, has demonstrated insulinotropic effects, positioning it as a potential therapeutic agent for type 2 diabetes.[1] This guide will compare its characteristics with established classes of insulin secretagogues, including sulfonylureas, meglitinides, glucagon-like peptide-1 (GLP-1) receptor agonists, and dipeptidyl peptidase-4 (DPP-4) inhibitors.

Comparative Performance of Insulin Secretagogues

While direct quantitative comparisons are limited, available data provides insights into the relative efficacy of these compounds. One study noted that this compound increased insulin levels in vitro to a degree similar to the sulfonylurea glibenclamide.[1] The following table summarizes key performance indicators for various insulin secretagogues based on available literature.

Compound/Class Mechanism of Action In Vitro Efficacy (Example) In Vivo Efficacy (Example) Key Characteristics
This compound Proposed to stimulate insulin secretion from pancreatic β-cells.[1]Increased insulin secretion in INS-1 cells, comparable to glibenclamide.[1]Enhanced plasma insulin levels in rats.[1]Natural product origin; specific signaling pathway not fully elucidated.
Sulfonylureas (e.g., Glibenclamide) Close ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[2][3]Dose-dependent increase in insulin secretion.[4]Can increase glucose-induced insulin secretion by an average of 68% in responsive patients.[3]Long-acting; risk of hypoglycemia.
Meglitinides (e.g., Repaglinide) Binds to a different site on the SUR1 receptor of the KATP channel than sulfonylureas.Potent stimulator of insulin release from perifused mouse islets (EC50 ~29 nM).Effective insulin-releasing agent in a rat model of type 2 diabetes.Rapid onset and shorter duration of action compared to sulfonylureas; mealtime administration.
GLP-1 Receptor Agonists (e.g., Exenatide) Activate GLP-1 receptors on β-cells, potentiating glucose-stimulated insulin secretion.[5][6]Increases insulin production and protects isolated β-cells from apoptosis.[6]Can increase first-phase insulin secretion 1.9-fold in healthy volunteers.[7]Glucose-dependent action reduces hypoglycemia risk; associated with weight loss.[6][8]
DPP-4 Inhibitors (e.g., Sitagliptin) Inhibit the DPP-4 enzyme, increasing endogenous levels of active GLP-1 and GIP.[7][9]Increases active GLP-1 levels from human islets by approximately 7-fold.[10]Enhances active GLP-1 and GIP levels by 2 to 3-fold following a meal.[8]Modest HbA1c reduction; weight neutral.[8]

Signaling Pathways of Insulin Secretagogues

The mechanisms by which these compounds stimulate insulin secretion involve distinct signaling cascades within the pancreatic β-cell.

Sulfonylurea_Meglitinide_Pathway cluster_cell Pancreatic β-Cell cluster_drugs KATP Channel Modulators Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP_Channel KATP Channel ATP_ADP->KATP_Channel Closes Depolarization Membrane Depolarization KATP_Channel->Depolarization K⁺ efflux ↓ Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx ↑ [Ca²⁺]i Ca_Channel->Ca_Influx Exocytosis Insulin Granule Exocytosis Ca_Influx->Exocytosis Insulin Insulin Secretion Exocytosis->Insulin Sulfonylureas Sulfonylureas (e.g., Glibenclamide) Sulfonylureas->KATP_Channel Bind to SUR1 & Close Meglitinides Meglitinides (e.g., Repaglinide) Meglitinides->KATP_Channel Bind to SUR1 & Close

Signaling pathway for Sulfonylureas and Meglitinides.

GLP1_DPP4_Pathway cluster_cell Pancreatic β-Cell cluster_extracellular Extracellular Space GLP1_Receptor GLP-1 Receptor AC Adenylyl Cyclase GLP1_Receptor->AC Activates cAMP ↑ cAMP AC->cAMP PKA_Epac2 PKA / Epac2 cAMP->PKA_Epac2 Activates Amplification Amplification of Glucose-Stimulated Insulin Secretion PKA_Epac2->Amplification Insulin Insulin Secretion Amplification->Insulin GLP1_Agonist GLP-1 Receptor Agonists (e.g., Exenatide) GLP1_Agonist->GLP1_Receptor Binds & Activates Endogenous_GLP1 Endogenous Active GLP-1 Endogenous_GLP1->GLP1_Receptor Binds & Activates DPP4_Enzyme DPP-4 Enzyme Endogenous_GLP1->DPP4_Enzyme Degraded by DPP4_Inhibitor DPP-4 Inhibitors (e.g., Sitagliptin) DPP4_Inhibitor->DPP4_Enzyme Inhibits Inactive_GLP1 Inactive GLP-1 DPP4_Enzyme->Inactive_GLP1

Signaling pathway for GLP-1 Receptor Agonists and DPP-4 Inhibitors.

The precise signaling pathway for this compound has not been fully elucidated. However, as an insulin secretagogue, it is hypothesized to modulate ion channel activity or intracellular signaling cascades that lead to an increase in cytosolic Ca²⁺ and subsequent insulin exocytosis.

Experimental Protocols

In Vitro: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is adapted for use with pancreatic β-cell lines such as INS-1.

  • Cell Culture: Culture INS-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM 2-mercaptoethanol.

  • Seeding: Seed cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.

  • Pre-incubation: Gently wash the cells twice with a Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose. Then, pre-incubate the cells in this low-glucose KRB buffer for 2 hours at 37°C to allow insulin secretion to return to a basal level.

  • Stimulation: After pre-incubation, aspirate the buffer and add fresh KRB buffer with either a low (2.8 mM) or high (16.7 mM) glucose concentration. Test compounds (this compound or other secretagogues) are added to wells with low or high glucose as required. Incubate for 1-2 hours at 37°C.

  • Sample Collection & Analysis: Collect the supernatant from each well. Centrifuge to remove any cellular debris. The insulin concentration in the supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Normalization: Insulin secretion can be normalized to the total protein content or cell number in each well.

GSIS_Workflow cluster_prep Cell Preparation cluster_exp Stimulation cluster_analysis Analysis Culture Culture INS-1 Cells to 80-90% Confluency Wash Wash with Low-Glucose KRB Buffer Culture->Wash Preincubate Pre-incubate in Low-Glucose KRB Buffer (2h) Wash->Preincubate Stimulate Incubate with Test Conditions: - Low Glucose (Control) - High Glucose (Control) - Low Glucose + Compound - High Glucose + Compound Preincubate->Stimulate Collect Collect Supernatant Stimulate->Collect ELISA Measure Insulin Concentration (ELISA) Collect->ELISA Normalize Normalize Data (e.g., to Protein Content) ELISA->Normalize

Experimental workflow for an in vitro GSIS assay.
In Vivo: Assessment of Insulin Secretagogue Activity in Rodents

This protocol provides a general framework for evaluating the in vivo efficacy of insulin secretagogues in a rat model.

  • Animal Model: Use male Sprague-Dawley or Wistar rats, acclimatized for at least one week. For studies on type 2 diabetes, a model induced by a high-fat diet and a low dose of streptozotocin can be used.

  • Fasting: Fast the animals overnight (12-16 hours) with free access to water.

  • Compound Administration: Administer this compound or the comparator drug orally (gavage) or via intraperitoneal injection. The vehicle used to dissolve the compound is administered to the control group.

  • Blood Sampling: Collect blood samples from the tail vein at baseline (0 min) and at various time points post-administration (e.g., 15, 30, 60, 120, and 240 minutes). Blood can be collected into heparinized tubes.

  • Glucose and Insulin Measurement: Measure blood glucose levels immediately using a glucometer. Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until insulin levels are measured using a rat insulin ELISA kit.

  • Data Analysis: Analyze the changes in plasma insulin and blood glucose concentrations over time compared to the vehicle-treated control group.

Logical Comparison of Insulin Secretagogue Classes

The choice of an insulin secretagogue in a research or clinical context depends on a variety of factors, including the desired onset and duration of action, the risk of hypoglycemia, and effects on body weight.

Secretagogue_Comparison cluster_props Key Properties Insulin_Secretagogues Insulin Secretagogues KATP_Modulators KATP Channel Modulators Insulin_Secretagogues->KATP_Modulators Incretin_Based Incretin-Based Therapies Insulin_Secretagogues->Incretin_Based Cinchonain_Ib This compound (Mechanism under investigation) Insulin_Secretagogues->Cinchonain_Ib Sulfonylureas Sulfonylureas (e.g., Glibenclamide) KATP_Modulators->Sulfonylureas Meglitinides Meglitinides (e.g., Repaglinide) KATP_Modulators->Meglitinides GLP1_Agonists GLP-1 RAs (e.g., Exenatide) Incretin_Based->GLP1_Agonists DPP4_Inhibitors DPP-4 Inhibitors (e.g., Sitagliptin) Incretin_Based->DPP4_Inhibitors Long_Acting Long-Acting Sulfonylureas->Long_Acting Hypo_Risk Higher Hypoglycemia Risk Sulfonylureas->Hypo_Risk Weight_Gain Potential Weight Gain Sulfonylureas->Weight_Gain Short_Acting Short-Acting Meglitinides->Short_Acting Meglitinides->Hypo_Risk Meglitinides->Weight_Gain Low_Hypo_Risk Lower Hypoglycemia Risk (Glucose-Dependent) GLP1_Agonists->Low_Hypo_Risk Weight_Loss_Neutral Weight Loss or Neutral GLP1_Agonists->Weight_Loss_Neutral DPP4_Inhibitors->Low_Hypo_Risk DPP4_Inhibitors->Weight_Loss_Neutral Cinchonain_Ib->Low_Hypo_Risk Hypothesized

Comparative features of different insulin secretagogue classes.

References

Validating the Insulinotropic Effect of Cinchonain Ib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the insulinotropic effects of Cinchonain Ib, a natural compound isolated from Eriobytria japonica, with established insulin secretagogues. The information presented herein is based on available in vitro and in vivo experimental data, offering a valuable resource for researchers investigating novel therapeutic agents for type 2 diabetes.

Comparative Performance Data

The following tables summarize the quantitative data on the insulinotropic effects of this compound and the well-established sulfonylurea drug, Glibenclamide. It is important to note that direct comparative studies with detailed dose-response data for this compound are limited in the currently available literature.

Table 1: In Vitro Insulin Secretion
CompoundCell LineGlucose ConcentrationCompound Concentration(s)% Increase in Insulin SecretionSource
This compound INS-1Not SpecifiedNot SpecifiedEnhanced Significantly (p<0.05)[1][2]
Glibenclamide INS-116.7 mM100 µMSignificant increase[3]
Glibenclamide Rat Islets5.8 mM (EC50)0.1 µMShifted glucose dose-response[4]

Note: The available literature on this compound's in vitro effect does not specify the concentrations used or provide a full dose-response curve, stating only a "significant enhancement."[1][2] One study mentions that cinchonain increased insulin levels in vitro to a similar degree as glibenclamide, but quantitative data was not provided.[5]

Table 2: In Vivo Insulin Secretion
CompoundAnimal ModelAdministration RouteDose% Increase in Plasma InsulinDuration of EffectSource
This compound RatsOral108 mg/kg150% (p<0.05)Up to 240 minutes[1][2]
Glibenclamide NIDDM PatientsOral3.5 - 10.5 mg dailyImproved plasma insulin response to glucose3 weeks[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments based on the available literature.

In Vitro: Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1 Cells

This protocol is a standard procedure for assessing the insulinotropic activity of a compound in a rat insulinoma cell line.

  • Cell Culture: INS-1 (rat insulinoma) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol. Cells are maintained in a humidified atmosphere of 95% air and 5% CO2 at 37°C.

  • Seeding: Cells are seeded into 24-well plates and grown to 80-90% confluency.

  • Pre-incubation (Starvation): Prior to the assay, cells are washed twice with a Krebs-Ringer Bicarbonate (KRB) buffer containing: 115 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 20 mM NaHCO3, 16 mM HEPES, 2.5 mM CaCl2, and 0.1% bovine serum albumin (BSA), supplemented with a low glucose concentration (e.g., 2.8 mM). The cells are then pre-incubated in this low-glucose KRB for 1-2 hours at 37°C to allow the basal insulin secretion to stabilize.

  • Stimulation: After pre-incubation, the buffer is replaced with fresh KRB buffer containing:

    • Low glucose (2.8 mM) as a negative control.

    • High glucose (e.g., 16.7 mM) as a positive control.

    • High glucose (16.7 mM) plus different concentrations of the test compound (e.g., this compound or Glibenclamide).

  • Incubation: The cells are incubated for a defined period (e.g., 1-2 hours) at 37°C.

  • Sample Collection: The supernatant from each well is collected.

  • Insulin Measurement: The concentration of insulin in the supernatant is quantified using an insulin ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

  • Data Analysis: Insulin secretion is typically normalized to the total protein content or cell number in each well. The results are often expressed as a fold change or percentage increase compared to the high glucose control.

In Vivo: Oral Administration and Blood Sampling in Rats

This protocol outlines a general procedure for evaluating the in vivo insulinotropic effect of a compound after oral administration.

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water.

  • Acclimatization: Animals are allowed to acclimatize to the housing conditions for at least one week before the experiment.

  • Fasting: Prior to the experiment, rats are fasted overnight (e.g., 12-16 hours) with free access to water.

  • Compound Administration:

    • The test compound (this compound) is suspended in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose).

    • The compound is administered orally via gavage at a specific dose (e.g., 108 mg/kg for this compound).

    • A control group receives the vehicle only.

  • Blood Sampling: Blood samples are collected from the tail vein or via a cannula at various time points post-administration (e.g., 0, 30, 60, 120, and 240 minutes).

  • Plasma Separation: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

  • Insulin and Glucose Measurement: Plasma insulin levels are measured using an insulin ELISA kit. Blood glucose levels can be monitored using a glucometer.

  • Data Analysis: Changes in plasma insulin and blood glucose levels over time are plotted and analyzed. The area under the curve (AUC) can be calculated to assess the overall effect.

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways involved in insulin secretion and the experimental workflows.

G cluster_0 Pancreatic β-Cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Uptake Metabolism Metabolism GLUT2->Metabolism ATP_increase ↑ ATP/ADP Ratio Metabolism->ATP_increase KATP_channel KATP Channel ATP_increase->KATP_channel Inhibition Depolarization Membrane Depolarization KATP_channel->Depolarization Closure Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Activation Ca_influx ↑ [Ca2+]i Ca_channel->Ca_influx Opening Exocytosis Insulin Vesicle Exocytosis Ca_influx->Exocytosis Triggers Insulin Insulin Secretion Exocytosis->Insulin

Caption: Glucose-stimulated insulin secretion pathway in pancreatic β-cells.

G cluster_0 Pancreatic β-Cell Sulfonylurea Sulfonylurea (e.g., Glibenclamide) SUR1 SUR1 Subunit Sulfonylurea->SUR1 Binding KATP_channel KATP Channel SUR1->KATP_channel Inhibition Depolarization Membrane Depolarization KATP_channel->Depolarization Closure Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Activation Ca_influx ↑ [Ca2+]i Ca_channel->Ca_influx Opening Exocytosis Insulin Vesicle Exocytosis Ca_influx->Exocytosis Triggers Insulin Insulin Secretion Exocytosis->Insulin

Caption: Mechanism of action for sulfonylurea drugs on insulin secretion.

G start Start seed_cells Seed INS-1 Cells in 24-well Plate start->seed_cells culture Culture to 80-90% Confluency seed_cells->culture wash Wash with Low-Glucose KRB Buffer culture->wash preincubate Pre-incubate in Low-Glucose KRB (1-2 hours) wash->preincubate add_treatments Add Treatment Buffers: - Low Glucose - High Glucose - High Glucose + Compound preincubate->add_treatments incubate Incubate (1-2 hours) add_treatments->incubate collect Collect Supernatant incubate->collect measure Measure Insulin (ELISA) collect->measure analyze Analyze Data measure->analyze end End analyze->end

Caption: Experimental workflow for the in vitro GSIS assay.

G start Start acclimatize Acclimatize Rats (≥ 1 week) start->acclimatize fast Overnight Fasting (12-16 hours) acclimatize->fast administer Oral Gavage: - Vehicle (Control) - Compound fast->administer collect_blood Collect Blood Samples (0, 30, 60, 120, 240 min) administer->collect_blood separate_plasma Centrifuge for Plasma collect_blood->separate_plasma measure Measure Insulin (ELISA) & Glucose separate_plasma->measure analyze Analyze Data measure->analyze end End analyze->end

Caption: Experimental workflow for the in vivo oral administration study.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses insulinotropic properties, demonstrating a significant increase in insulin secretion both in vitro and in vivo.[1][2] Its effect in animal models is noteworthy, with a 150% increase in plasma insulin levels observed after oral administration.[1][2]

However, for a comprehensive validation and to fully understand its therapeutic potential, further research is warranted. Key areas for future investigation include:

  • Dose-Response Studies: Detailed in vitro dose-response studies are needed to determine the potency (EC50) of this compound and to allow for a direct quantitative comparison with established insulin secretagogues like Glibenclamide.

  • Mechanism of Action: Elucidating the precise molecular mechanism by which this compound stimulates insulin secretion is crucial. Investigating its effects on KATP channels, calcium influx, and other signaling pathways within the pancreatic β-cell will provide valuable insights.

  • Long-term Efficacy and Safety: Chronic in vivo studies are necessary to evaluate the long-term efficacy, safety, and potential for β-cell exhaustion with this compound treatment.

References

A Comparative Analysis of Cinchonain Ib and Glibenclamide on Insulin Secretion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the insulinotropic effects of Cinchonain Ib, a naturally occurring flavonoid, and glibenclamide, a widely used sulfonylurea drug for the treatment of type 2 diabetes. The information presented herein is based on available experimental data to assist researchers and professionals in the field of diabetes drug discovery and development.

Overview

Glibenclamide is a well-established insulin secretagogue that exerts its effects by inhibiting ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. This inhibition leads to membrane depolarization, calcium influx, and subsequent exocytosis of insulin. This compound, a flavonolignan found in plants such as Eriobotrya japonica, has also demonstrated insulin-releasing properties. While direct comparative studies are limited, this guide synthesizes the existing data to draw a comparative picture of their efficacy and mechanisms of action.

Quantitative Data on Insulin Secretion

A direct, head-to-head quantitative comparison of the dose-response effects of this compound and glibenclamide on insulin secretion from a single study is not currently available in the published literature. However, data from separate in vitro and in vivo studies provide insights into their respective potencies.

It is crucial to note that the following data are compiled from different studies with potentially varying experimental conditions. Therefore, a direct comparison of absolute values should be made with caution.

CompoundModel SystemConcentrationGlucose LevelIncubation TimeObserved Effect on Insulin SecretionCitation
This compound INS-1 Cells (in vitro)~238 µM (108 µg/mL)Not specifiedNot specifiedSignificant increase[1]
This compound Rats (in vivo)108 mg/kg (oral)Not specified240 min150% increase in plasma insulin[1]
Glibenclamide Rat Pancreatic Islets (in vitro)0.1 µM5.8 mM1 hourEC50 for glucose-stimulated insulin release[2]
Glibenclamide Rat Pancreas Perfusion (in vitro)1 µg/mL (~2 µM)100-300 mg%60 minMarked rise in both phases of insulin secretion[3]
Glibenclamide Humans (in vivo)2.5 mg/dayFasting12 weeks51.38% increase in mean blood insulin from baseline[4]
Glibenclamide Humans (in vivo)5 mg/dayFasting12 weeks58.34% increase in mean blood insulin from baseline[4]

Note: The concentration of this compound in the in vitro study was calculated from the provided µg/mL value and its molecular weight (452.41 g/mol ).

Signaling Pathways and Mechanisms of Action

Glibenclamide: A Well-Established Pathway

The mechanism of action for glibenclamide is extensively documented. It belongs to the sulfonylurea class of drugs that directly interact with the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel on the plasma membrane of pancreatic β-cells.

Glibenclamide_Pathway glibenclamide Glibenclamide SUR1 SUR1 Subunit of K-ATP Channel glibenclamide->SUR1 KATP_channel K-ATP Channel (Closed) SUR1->KATP_channel Inhibits Depolarization Membrane Depolarization KATP_channel->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel (Open) Depolarization->Ca_channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Insulin_exocytosis Insulin Granule Exocytosis Ca_influx->Insulin_exocytosis

Glibenclamide's insulin secretion pathway.
This compound: A Putative Mechanism

The precise signaling pathway for this compound-induced insulin secretion has not yet been elucidated. As a flavonoid, it may act through one or more pathways known to be modulated by this class of compounds. A proposed putative pathway, based on the known mechanisms of other flavonoids, is presented below. This is a hypothetical model and requires experimental validation.

Cinchonain_Ib_Pathway cluster_mechanisms Potential Targets cinchonain_ib This compound (Hypothetical) KATP_channel K-ATP Channel (Modulation?) cinchonain_ib->KATP_channel Ca_channel Ca²⁺ Channel (Modulation?) cinchonain_ib->Ca_channel cAMP_pathway cAMP Pathway (Activation?) cinchonain_ib->cAMP_pathway Insulin_exocytosis Insulin Granule Exocytosis KATP_channel->Insulin_exocytosis Ca_channel->Insulin_exocytosis cAMP_pathway->Insulin_exocytosis

Putative signaling pathways for this compound.

Experimental Protocols

The following are generalized experimental protocols for assessing insulin secretion in vitro, based on methodologies reported in the cited literature.

In Vitro Insulin Secretion Assay (INS-1 Cells)

This protocol is adapted from studies investigating the effects of various compounds on insulin secretion from the rat insulinoma cell line, INS-1.

GSIS_Workflow start Seed INS-1 cells in 24-well plates culture Culture for 48-72h start->culture preincubation Pre-incubate in Krebs-Ringer Bicarbonate-HEPES (KRBH) buffer with low glucose (e.g., 2.8 mM) for 1-2 hours culture->preincubation treatment Incubate with test compounds (this compound or Glibenclamide) in KRBH buffer with basal or stimulatory glucose concentrations preincubation->treatment collection Collect supernatant after 1-2 hours treatment->collection analysis Measure insulin concentration in supernatant using ELISA or RIA collection->analysis end Normalize insulin secretion to total protein or DNA content analysis->end

Workflow for in vitro insulin secretion assay.

Key Reagents:

  • INS-1 Cells: A rat insulinoma cell line commonly used for insulin secretion studies.

  • Culture Medium: RPMI-1640 supplemented with fetal bovine serum, L-glutamine, sodium pyruvate, β-mercaptoethanol, and antibiotics.

  • Krebs-Ringer Bicarbonate HEPES (KRBH) Buffer: A buffered salt solution mimicking physiological conditions, containing varying concentrations of glucose.

In Vivo Assessment of Insulin Secretion in Rats

This protocol provides a general outline for evaluating the in vivo effects of orally administered compounds on plasma insulin levels in a rat model.

InVivo_Workflow start Fast rats overnight baseline Collect baseline blood sample (t=0) start->baseline treatment Administer test compound (this compound or Glibenclamide) or vehicle orally baseline->treatment sampling Collect blood samples at specified time points (e.g., 30, 60, 120, 240 min) treatment->sampling processing Centrifuge blood to separate plasma sampling->processing analysis Measure plasma insulin levels using ELISA or RIA processing->analysis

Workflow for in vivo insulin secretion assessment.

Conclusion

Both this compound and glibenclamide have demonstrated the ability to stimulate insulin secretion. Glibenclamide operates through a well-defined mechanism involving the inhibition of K-ATP channels. While a secondary source suggests this compound may have a comparable in vitro insulinotropic effect to glibenclamide, the lack of direct comparative studies and a defined mechanism of action for this compound highlights a significant knowledge gap. The putative mechanisms for this compound, based on the broader class of flavonoids, suggest potential interactions with K-ATP channels, calcium channels, or cAMP signaling pathways, all of which warrant further investigation. Future research should focus on direct, dose-response comparisons of these two compounds under identical experimental conditions and on elucidating the specific molecular targets of this compound within the pancreatic β-cell to fully understand its therapeutic potential.

References

Cross-Validation of Analytical Methods for Cinchonain Ib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Cinchonain Ib, a flavolignan found in plants of the Trichilia genus, notably Trichilia catigua, which is used in traditional Brazilian medicine. The accurate and precise quantification of this compound is crucial for the quality control of raw materials and finished phytopharmaceutical products. This document details a validated High-Performance Liquid Chromatography (HPLC) method and discusses the potential application of High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the analysis of this compound.

Data Presentation: A Comparative Overview of Analytical Methods

The selection of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. While a validated HPLC-UV method has been documented, UPLC-MS/MS and HPTLC present viable alternatives with distinct advantages. UPLC-MS/MS, for instance, offers higher sensitivity and selectivity, which is particularly beneficial for complex matrices or when lower detection limits are necessary. HPTLC, on the other hand, is a high-throughput technique suitable for the simultaneous analysis of multiple samples, making it a cost-effective option for routine quality control.

Table 1: Performance Characteristics of a Validated HPLC-UV Method for this compound Quantification

ParameterPerformance
Linearity Range 4.75 - 57.0 µg/mL
Correlation Coefficient (r) 0.9944
Accuracy (% Recovery) 90.8% - 108.6%
Precision (Intra- and Inter-assay CV%) < 2%
Limit of Quantification (LOQ) 4.75 µg/mL
Limit of Detection (LOD) 3.75 µg/mL

Experimental Protocols

Validated High-Performance Liquid Chromatography (HPLC-UV) Method

This method has been successfully applied for the quantification of this compound in the bark of Trichilia catigua and commercial herbal medicines[1].

a. Sample Preparation (Hydroalcoholic Extract)

  • A 20% hydroalcoholic tincture is prepared from air-dried and powdered bark of Trichilia catigua.

  • The powdered bark is macerated at room temperature for 7 days.

  • The resulting extract is lyophilized.

  • For analysis, an accurately weighed portion of the lyophilized extract is dissolved in a mixture of water and methanol (8:2, v/v).

b. Chromatographic Conditions

  • Instrumentation: A gradient HPLC system equipped with two pumps, an auto-injector, and a UV-Vis detector.

  • Column: Phenyl-hexyl column (15 cm × 0.4 cm I.D.).

  • Mobile Phase: An isocratic mixture of ACN/MeOH/THF (45.5:33.5:21) in water buffered with AcOH 0.1%/TEA 0.05% at a proportion of (29.8:70.2, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: Not specified in the provided results.

c. Method Validation

The method was validated for linearity, selectivity, precision, and accuracy. The peak purity of this compound was confirmed using a photodiode array detector[1].

High-Performance Thin-Layer Chromatography (HPTLC) - A Potential Method

While a specific validated HPTLC method for this compound was not found, HPTLC is a versatile technique for the analysis of herbal medicines. A general approach would involve:

a. Sample and Standard Preparation

  • Preparation of a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol).

  • Extraction of this compound from the plant material or formulation using an appropriate solvent.

b. Chromatographic Conditions

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: A solvent system optimized for the separation of this compound from other components in the sample matrix. For related alkaloids, a mobile phase of chloroform/diethylamine (9.6:1.4 v/v) has been used.

  • Application: Application of samples and standards as bands using an automated applicator.

  • Development: Ascending development in a twin-trough chamber saturated with the mobile phase.

  • Detection: Densitometric scanning at a wavelength where this compound shows maximum absorbance (e.g., 280 nm).

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - A Potential Method

UPLC-MS/MS offers high sensitivity and selectivity and is suitable for the analysis of compounds in complex matrices. Although a validated quantitative method for this compound is not detailed in the search results, a general workflow would be as follows:

a. Sample Preparation

  • Extraction of this compound from the matrix.

  • Protein precipitation (for biological samples) or solid-phase extraction for sample clean-up.

b. UPLC-MS/MS Conditions

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle column (e.g., C18) for fast and efficient separation.

  • Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, both containing a modifier like formic acid to improve ionization.

  • Ionization Mode: ESI in negative ion mode has been used for the detection of this compound, which has an [M-H]⁻ of 451[1].

  • Detection: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification.

Mandatory Visualization

The cross-validation of different analytical methods is a critical step to ensure the reliability and comparability of results. The following diagram illustrates a general workflow for this process.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase DefineObjective Define Objective (e.g., Compare HPLC and UPLC-MS/MS) SelectMethods Select Analytical Methods DefineObjective->SelectMethods DefineAcceptance Define Acceptance Criteria SelectMethods->DefineAcceptance PrepareSamples Prepare Standard and QC Samples DefineAcceptance->PrepareSamples AnalyzeMethod1 Analyze Samples with Method 1 (e.g., HPLC-UV) PrepareSamples->AnalyzeMethod1 AnalyzeMethod2 Analyze Samples with Method 2 (e.g., UPLC-MS/MS) PrepareSamples->AnalyzeMethod2 CollectData Collect and Process Data AnalyzeMethod1->CollectData AnalyzeMethod2->CollectData StatisticalAnalysis Statistical Analysis (e.g., Bland-Altman, t-test) CollectData->StatisticalAnalysis CompareResults Compare Results against Acceptance Criteria StatisticalAnalysis->CompareResults Conclusion Draw Conclusion on Method Comparability CompareResults->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

References

Cinchonain Ib: A Comparative Guide to its Efficacy from Different Botanical Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinchonain Ib, a bioactive flavonolignan, has garnered significant interest within the scientific community for its potential therapeutic applications. This guide provides a comparative overview of the efficacy of this compound derived from its primary plant sources, with a focus on its insulinotropic and other biological activities. The information presented is based on available experimental data to aid researchers in their ongoing and future investigations.

Primary Plant Sources of this compound

This compound has been identified in several plant species, with the most notable sources being:

  • Eriobotrya japonica (Loquat): The leaves of this plant have been traditionally used in the management of diabetes mellitus.[1]

  • Trichilia catigua (Catuaba): The bark of this tree is utilized for its purported energizing and libido-enhancing properties.[2]

  • Smilax corbularia and Rhizophora stylosa : this compound has also been reported in these plants, although detailed efficacy studies are less common in the available literature.

Comparative Efficacy of this compound

While direct comparative studies on the efficacy of this compound from different plant sources are limited, this section summarizes the available quantitative data for its biological activities from Eriobotrya japonica and Trichilia catigua.

This compound from Eriobotrya japonica

The primary reported therapeutic potential of this compound from Eriobotrya japonica lies in its insulin-stimulating properties.

Table 1: Insulinotropic Activity of this compound from Eriobotrya japonica

Experimental ModelTreatmentOutcomeResult
In Vitro (INS-1 cells)This compoundInsulin SecretionSignificant increase (p<0.05)
In Vivo (Rats)108 mg/kg this compound (oral administration)Plasma Insulin LevelSignificant enhancement (150%; p<0.05) for up to 240 minutes

Data sourced from Qa'dan et al., 2009.[1][3]

This compound from Trichilia catigua

Research on this compound from Trichilia catigua has focused more on its antioxidant and antifungal properties.

Table 2: Biological Activities of this compound from Trichilia catigua

ActivityAssayResult
AntioxidantDPPH radical scavenging testIC50 in the range of 2.3-9.4 µM
Antifungal (against Candida glabrata)Minimum Inhibitory Concentration (MIC)3.9 µg/mL

Data sourced from Veloso et al., 2011 and a 2024 study on antifungal activity.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments related to the evaluation of this compound.

Extraction and Purification of this compound (General Method)

A common method for extracting and purifying this compound from plant material involves the following steps:

  • Preparation of Plant Material: Authentic chopped barks or dried leaves are used as the starting material.

  • Hydroalcoholic Extraction: The plant material is subjected to extraction with a hydroalcoholic solution.

  • Purification: The crude extract is then purified using techniques such as rotation locular counter-current chromatography.

  • Clean-up: The resulting fractions can be further cleaned up by solid-phase extraction to isolate this compound.[6]

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is fundamental for assessing the insulinotropic effect of compounds like this compound.

  • Cell Culture: Rat insulinoma (INS-1) cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum and other necessary components.[7]

  • Pre-incubation: The cells are pre-incubated in a Krebs-Ringer buffer (KRB) containing a low glucose concentration (e.g., 3.3 mM) for a defined period (e.g., 30-60 minutes).[8][9]

  • Stimulation: The pre-incubation buffer is replaced with KRB containing a high glucose concentration (e.g., 16.7 mM) and the test compound (this compound) for a specific duration (e.g., 30-90 minutes).[7][9]

  • Sample Collection and Analysis: The supernatant is collected, and the insulin concentration is measured using an enzyme-linked immunosorbent assay (ELISA).[8][10]

Visualizing the Mechanisms and Workflows

Diagrams are provided below to illustrate the proposed signaling pathway for insulin secretion and a typical experimental workflow.

G cluster_0 Pancreatic β-cell Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Metabolism Metabolism GLUT2->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_ATP KATP Channel (Closure) ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_Channel Voltage-gated Ca2+ Channel (Opening) Depolarization->Ca_Channel Ca_Influx ↑ Intracellular Ca2+ Ca_Channel->Ca_Influx Exocytosis Exocytosis Ca_Influx->Exocytosis Insulin_Vesicles Insulin Vesicles Insulin_Vesicles->Exocytosis Insulin_Secretion Insulin Secretion Exocytosis->Insulin_Secretion Cinchonain_Ib This compound Cinchonain_Ib->K_ATP Proposed Target

Caption: Proposed signaling pathway of glucose-stimulated insulin secretion in pancreatic β-cells.

G cluster_workflow Experimental Workflow Plant_Material Plant Material (e.g., Eriobotrya japonica leaves) Extraction Extraction & Purification of this compound Plant_Material->Extraction In_Vitro In Vitro Studies (INS-1 Cells) Extraction->In_Vitro In_Vivo In Vivo Studies (Animal Models) Extraction->In_Vivo GSIS Glucose-Stimulated Insulin Secretion Assay In_Vitro->GSIS Data_Analysis Data Analysis & Comparison GSIS->Data_Analysis OGTT Oral Glucose Tolerance Test In_Vivo->OGTT OGTT->Data_Analysis

Caption: General experimental workflow for evaluating the efficacy of this compound.

Conclusion

The available evidence indicates that this compound is a promising natural compound with notable biological activities. This compound from Eriobotrya japonica has demonstrated significant insulinotropic effects in both in vitro and in vivo models.[1][3] In contrast, studies on this compound from Trichilia catigua have primarily highlighted its antioxidant and antifungal properties.[4][5]

A direct comparison of the insulin-stimulating efficacy of this compound from these different botanical sources is currently lacking in the scientific literature. Such studies would be invaluable for determining the most potent source and for standardizing future research and development efforts. Further investigation into the this compound content and biological activity from other plant sources like Smilax corbularia and Rhizophora stylosa is also warranted to fully understand the potential of this compound. Researchers are encouraged to conduct head-to-head comparative studies to elucidate the most promising botanical source of this compound for therapeutic development.

References

Unraveling the Mechanism of Cinchonain Ib: A Comparative Guide to its Action on Pancreatic Beta-Islets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the insulinotropic effects of Cinchonain Ib on pancreatic beta-islets of Langerhans. Through a comparative approach, we juxtapose the current understanding of this compound's mechanism of action with that of other well-characterized agents known to modulate beta-islet function. This document is intended to serve as a resource for researchers investigating novel therapeutic strategies for diabetes and metabolic disorders.

Comparative Performance Analysis

The therapeutic potential of this compound lies in its ability to stimulate insulin secretion. The following tables summarize the quantitative data available for this compound and compare it with other compounds known to enhance beta-islet function.

Table 1: In Vitro Insulin Secretion from Pancreatic Beta-Cell Lines (e.g., INS-1)

CompoundConcentrationFold Increase in Insulin Secretion (relative to control)Key Mechanistic Target(s)
This compound Not specifiedSignificant dose-dependent increase[1]Proposed to be direct stimulation of beta-islets[1]
Quercetin 20 µmol·L−1Potentiates glucose- and glibenclamide-induced secretion[2]ERK1/2 pathway, Sirt3[2][3]
Resveratrol Not specifiedSignificant increase under low and high glucose[4]Phosphodiesterase inhibition, SIRT1 activation[4][5]
Glibenclamide (Sulfonylurea) 0.01 µmol·L−1Standard secretagogueKATP channels[6][7]
Exenatide (GLP-1 RA) Not specifiedGlucose-dependent potentiationGLP-1 receptor[8][9]

Table 2: In Vivo Effects on Plasma Insulin Levels

CompoundDosagePercent Increase in Plasma InsulinDuration of Effect
This compound 108 mg/kg (oral)150%[1]Up to 240 minutes[1]
Quercetin Not specifiedIncreased serum insulin in diabetic mice[3]Not specified
Resveratrol Not specifiedIncreased plasma insulin in some models[10]Not specified
Sulfonylureas VariesDose-dependent increaseVaries by drug
GLP-1 RAs VariesGlucose-dependent increaseVaries by drug (short to long-acting)

Deciphering the Signaling Pathways

Understanding the molecular signaling cascades initiated by these compounds is crucial for targeted drug development. Below, we visualize the known and proposed pathways.

G cluster_cinchonain Proposed Pathway for this compound Cinchonain_Ib This compound Beta_Cell_Receptor Putative Beta-Cell Receptor/Target Cinchonain_Ib->Beta_Cell_Receptor Signal_Transduction Intracellular Signaling Cascade (Unelucidated) Beta_Cell_Receptor->Signal_Transduction Insulin_Granule_Exocytosis Insulin Granule Exocytosis Signal_Transduction->Insulin_Granule_Exocytosis Insulin_Secretion ↑ Insulin Secretion Insulin_Granule_Exocytosis->Insulin_Secretion

Caption: Proposed mechanism of this compound on beta-islet cells.

G cluster_alternatives Mechanisms of Action for Comparator Compounds cluster_sulfonylurea Sulfonylureas cluster_glp1 GLP-1 Receptor Agonists cluster_quercetin Quercetin Sulfonylurea Sulfonylurea KATP_Channel KATP Channel Sulfonylurea->KATP_Channel Binds & Inhibits Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Ca_Influx ↑ Ca2+ Influx Depolarization->Ca_Influx Insulin_Secretion_SU ↑ Insulin Secretion Ca_Influx->Insulin_Secretion_SU GLP1_RA GLP-1 RA GLP1_Receptor GLP-1 Receptor GLP1_RA->GLP1_Receptor Activates AC Adenylyl Cyclase GLP1_Receptor->AC cAMP ↑ cAMP AC->cAMP PKA_Epac2 PKA / Epac2 cAMP->PKA_Epac2 Insulin_Secretion_GLP1 ↑ Insulin Secretion PKA_Epac2->Insulin_Secretion_GLP1 Potentiates Quercetin Quercetin ERK12 ERK1/2 Quercetin->ERK12 Sirt3 Sirt3 Quercetin->Sirt3 Insulin_Secretion_Q ↑ Insulin Secretion ERK12->Insulin_Secretion_Q Beta_Cell_Protection β-Cell Protection Sirt3->Beta_Cell_Protection

Caption: Signaling pathways of comparator compounds in beta-islet cells.

Experimental Protocols for Mechanism of Action Validation

To rigorously validate the mechanism of action of a compound like this compound, a series of well-defined experiments are necessary. The following protocols provide a general framework.

Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Islets or Cell Lines
  • Objective: To quantify the effect of the test compound on insulin secretion in response to varying glucose concentrations.

  • Methodology:

    • Islet/Cell Culture: Isolate pancreatic islets from a suitable animal model (e.g., mouse, rat) or culture an insulin-secreting cell line (e.g., INS-1, MIN6).

    • Pre-incubation: Wash and pre-incubate the islets/cells in a Krebs-Ringer bicarbonate buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.

    • Static Incubation: Incubate batches of islets/cells in KRBH with low glucose (basal) and high glucose (stimulatory, e.g., 16.7 mM), with and without the test compound at various concentrations, for a defined period (e.g., 1 hour).

    • Sample Collection: Collect the supernatant for insulin measurement.

    • Insulin Quantification: Measure insulin concentration in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).

    • Data Analysis: Normalize insulin secretion to the total insulin content of the cells/islets and compare the effects of the compound under low and high glucose conditions.

Pancreatic Beta-Cell Apoptosis Assay
  • Objective: To determine if the test compound protects beta-cells from apoptosis induced by stressors like cytokines or glucolipotoxicity.

  • Methodology:

    • Cell Culture and Treatment: Culture islets or beta-cell lines and expose them to an apoptotic stimulus (e.g., a cocktail of cytokines like IL-1β, TNF-α, and IFN-γ, or high concentrations of glucose and palmitate) in the presence or absence of the test compound.

    • Apoptosis Detection:

      • Caspase-3/7 Activity Assay: Measure the activity of executioner caspases using a luminescent or fluorescent substrate.

      • TUNEL Staining: Detect DNA fragmentation, a hallmark of late-stage apoptosis, using Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) followed by fluorescence microscopy or flow cytometry.

      • Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group to assess the protective effect of the compound.

Western Blot Analysis of Signaling Pathways
  • Objective: To investigate the effect of the test compound on the phosphorylation state and expression levels of key proteins in signaling pathways relevant to insulin secretion and cell survival (e.g., PI3K/Akt, MAPK/ERK, AMPK).

  • Methodology:

    • Cell Lysis: Treat beta-cells or islets with the test compound for various time points and then lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

    • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: Probe the membrane with primary antibodies specific for the total and phosphorylated forms of the target signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).

    • Detection: Use secondary antibodies conjugated to an enzyme (e.g., HRP) or a fluorophore for detection via chemiluminescence or fluorescence imaging.

    • Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein to determine the activation state of the signaling pathway.

Experimental and Logical Workflow

The following diagram illustrates a logical workflow for the comprehensive validation of this compound's mechanism of action.

G cluster_workflow Workflow for Validating Mechanism of Action Start Start: Hypothesis (this compound stimulates insulin secretion) In_Vitro_GSIS In Vitro GSIS Assay (INS-1, MIN6 cells) Start->In_Vitro_GSIS Isolated_Islet_GSIS Isolated Islet GSIS Assay In_Vitro_GSIS->Isolated_Islet_GSIS Confirm in primary cells In_Vivo_Studies In Vivo Animal Studies (Oral Glucose Tolerance Test) Isolated_Islet_GSIS->In_Vivo_Studies Validate in whole organism Apoptosis_Assay Beta-Cell Protection/ Apoptosis Assays In_Vivo_Studies->Apoptosis_Assay Assess cytoprotective effects Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) Apoptosis_Assay->Signaling_Pathway_Analysis Investigate molecular pathways Target_Identification Target Identification (e.g., Receptor Binding Assays) Signaling_Pathway_Analysis->Target_Identification Identify direct molecular target(s) Conclusion Conclusion: Elucidated Mechanism of Action Target_Identification->Conclusion

Caption: Logical workflow for validating this compound's mechanism.

References

Exploring the Synergistic Potential of Cinchonain Ib in Diabetes Management: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable absence of direct studies investigating the synergistic effects of Cinchonain Ib in combination with other established anti-diabetic compounds. While research has highlighted the potential of this compound as a standalone agent for managing aspects of type 2 diabetes, data on its efficacy and safety when used concurrently with conventional therapies such as metformin, GLP-1 receptor agonists, SGLT2 inhibitors, or DPP-4 inhibitors is currently unavailable.

This compound, a polyphenol isolated from Eriobotrya japonica (loquat) leaves, has demonstrated promising insulinotropic effects.[1][2] This suggests its potential utility in the therapeutic landscape of type 2 diabetes. However, modern diabetes management often involves combination therapies to target multiple pathophysiological pathways and achieve optimal glycemic control.[3][4][5] The lack of research into this compound's synergistic or antagonistic interactions with other anti-diabetic drugs represents a significant knowledge gap for researchers, scientists, and drug development professionals.

The Anti-Diabetic Profile of this compound

Studies have shown that this compound can stimulate insulin secretion from pancreatic beta-cells.[1][2] In vitro experiments using INS-1 cells, a rat insulinoma cell line, have demonstrated a significant increase in insulin secretion upon treatment with this compound.[1][2] Furthermore, in vivo studies in rats have shown that oral administration of this compound can lead to a significant enhancement of plasma insulin levels.[1][2]

The primary mechanism of action appears to be its direct effect on pancreatic beta-cells, promoting the release of insulin.[1][2] This insulinotropic effect is a key characteristic of several classes of anti-diabetic drugs, suggesting a potential for overlapping or synergistic mechanisms if used in combination.

Potential Avenues for Future Research

Given the insulin-secreting properties of this compound, several classes of anti-diabetic drugs present themselves as logical candidates for future synergistic studies. A well-designed research program would be necessary to evaluate the efficacy and safety of such combinations.

Table 1: Potential Anti-Diabetic Drug Classes for Synergistic Studies with this compound

Drug ClassMechanism of ActionPotential for Synergy with this compound
Biguanides (e.g., Metformin) Decreases hepatic glucose production and improves insulin sensitivity.[6][7]Complementary mechanisms; this compound could enhance insulin secretion while metformin improves insulin action.
Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists Enhance glucose-dependent insulin secretion, suppress glucagon secretion, and slow gastric emptying.[5][8][9]Potentially additive or synergistic effects on insulin secretion.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors Increase endogenous levels of incretin hormones (GLP-1 and GIP) by inhibiting their degradation, leading to enhanced glucose-dependent insulin secretion.[6][7][10][11]Both target the incretin system, potentially leading to a more robust insulin response.
Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors Inhibit glucose reabsorption in the kidneys, leading to increased urinary glucose excretion.[3]Independent mechanisms of action; could provide a dual approach to lowering blood glucose.
Sulfonylureas Stimulate insulin secretion from pancreatic beta-cells by closing ATP-sensitive potassium channels.Similar mechanism of action could lead to an enhanced insulin secretory response, but also an increased risk of hypoglycemia that would need to be carefully evaluated.

Experimental Protocols for Investigating Synergy

To explore the potential synergistic effects of this compound, a series of preclinical and clinical studies would be required. The following outlines a potential experimental workflow:

Preclinical Evaluation (In Vitro and In Vivo)
  • In Vitro Cell-Based Assays:

    • Cell Lines: Utilize pancreatic beta-cell lines (e.g., INS-1, MIN6) and insulin-responsive cell lines (e.g., 3T3-L1 adipocytes, L6 myotubes).

    • Treatments: Cells would be treated with this compound alone, a selected anti-diabetic compound alone, and a combination of both at various concentrations.

    • Endpoints:

      • Insulin Secretion: Measure glucose-stimulated insulin secretion (GSIS).

      • Glucose Uptake: Assess glucose uptake in adipocytes and muscle cells.

      • Cell Viability and Apoptosis: Evaluate potential cytotoxic effects.

      • Synergy Analysis: Utilize methods such as the Chou-Talalay method to determine if the combination effect is synergistic, additive, or antagonistic.

  • In Vivo Animal Models:

    • Animal Models: Employ diabetic animal models such as db/db mice or streptozotocin (STZ)-induced diabetic rats.

    • Treatments: Administer this compound, the partner anti-diabetic drug, and the combination orally for a specified duration.

    • Endpoints:

      • Glycemic Control: Monitor fasting blood glucose, postprandial glucose, and HbA1c levels.

      • Insulin and C-peptide Levels: Measure plasma insulin and C-peptide to assess beta-cell function.

      • Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT): Evaluate glucose disposal and insulin sensitivity.

      • Lipid Profile: Analyze serum cholesterol and triglycerides.

      • Histopathology: Examine the pancreas for changes in islet morphology and beta-cell mass.

Visualizing Potential Pathways and Workflows

To conceptualize the potential interactions and the experimental approach, the following diagrams are provided.

G Potential Synergistic Mechanisms of this compound cluster_cinchonain This compound cluster_metformin Metformin This compound This compound Pancreatic Beta-Cell Pancreatic Beta-Cell This compound->Pancreatic Beta-Cell Stimulates Insulin Secretion Insulin Secretion Pancreatic Beta-Cell->Insulin Secretion Increases Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose Lowers Metformin Metformin Liver Liver Metformin->Liver Acts on Muscle Muscle Metformin->Muscle Acts on Hepatic Glucose Production Hepatic Glucose Production Liver->Hepatic Glucose Production Decreases Hepatic Glucose Production->Blood Glucose Contributes to Insulin Sensitivity Insulin Sensitivity Muscle->Insulin Sensitivity Improves Insulin Sensitivity->Blood Glucose Lowers

Caption: Potential synergistic pathways of this compound and Metformin.

G Experimental Workflow for Synergy Assessment Start Start InVitro In Vitro Studies (Cell Lines) Start->InVitro DataAnalysis Data Analysis (Synergy Assessment) InVitro->DataAnalysis InVivo In Vivo Studies (Animal Models) Conclusion Conclusion on Synergistic Effects InVivo->Conclusion DataAnalysis->InVivo

Caption: Proposed experimental workflow for evaluating synergistic effects.

Conclusion

While this compound shows promise as a potential anti-diabetic agent due to its insulinotropic properties, the absence of studies on its combination with other anti-diabetic drugs is a critical limitation. The scientific community is encouraged to undertake well-designed preclinical and clinical trials to investigate these potential synergies. Such research is essential to determine the viability of incorporating this compound into combination therapy regimens for type 2 diabetes, potentially offering new avenues for more effective and personalized patient care. Until such data becomes available, any consideration of using this compound in conjunction with other anti-diabetic medications would be purely speculative and not based on scientific evidence.

References

Cinchonain Ib and Epicatechin: A Comparative Analysis of Their Effects on Insulin Secretion

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available experimental data reveals distinct and sometimes contrasting effects of two natural phenolic compounds, Cinchonain Ib and epicatechin, on insulin secretion from pancreatic beta cells. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of diabetes and metabolic diseases.

Comparative Efficacy on Insulin Secretion

Experimental evidence indicates that this compound directly stimulates insulin secretion. In contrast, the effects of epicatechin appear to be more complex and context-dependent, with studies reporting both stimulatory and inhibitory actions on insulin release.

CompoundModel SystemConcentrationObserved Effect on Insulin SecretionReference
This compound INS-1 Cells (in vitro)Not specifiedSignificantly enhanced[1][2]
Rats (in vivo)108 mg/kg (oral)150% increase in plasma insulin[1][2]
Epicatechin INS-1 Cells (in vitro)Not specifiedSignificantly inhibited[1][2]
INS-1 Cells with SFA-impaired GSIS (in vitro)0.3 µmol/LSignificantly enhanced GSIS[3][4]
INS-1 Cells with SFA-impaired GSIS (in vitro)30 µmol/LNo increase in GSIS[3][4]
Isolated Rat Islets (in vitro)1 mMIncreased insulin secretion[5]

Mechanisms of Action: Distinct Signaling Pathways

The two compounds appear to influence insulin secretion through different cellular mechanisms. This compound is suggested to act as a direct insulinotropic agent, while epicatechin modulates intracellular signaling cascades, particularly in compromised beta cells.

This compound: Direct Insulinotropic Effect

This compound is proposed to directly stimulate the beta-islets of Langerhans to secrete insulin.[1][2] The precise molecular pathway remains to be fully elucidated but is characterized by a direct stimulatory effect on the insulin secretion machinery.

Cinchonain_Ib_Pathway Cinchonain_Ib This compound Beta_Cell Pancreatic Beta Cell Cinchonain_Ib->Beta_Cell Stimulates Insulin_Secretion Insulin Secretion Beta_Cell->Insulin_Secretion Increases Epicatechin_Pathway cluster_cell Pancreatic Beta Cell GPR40 GPR40 PLC PLC GPR40->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Acts on Ca2_increase ↑ [Ca2+]i ER->Ca2_increase Releases Ca2+ CaMKII CaMKII Ca2_increase->CaMKII Activates Insulin_Vesicles Insulin Vesicles CaMKII->Insulin_Vesicles Promotes fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Epicatechin Epicatechin Epicatechin->GPR40 Insulin_Secretion_Workflow A Culture INS-1 Cells to Confluence B Pre-incubate with Low Glucose Buffer A->B C Incubate with Test Compound +/- High Glucose B->C D Collect Supernatant C->D E Quantify Insulin via ELISA D->E F Normalize to Total Protein E->F

References

Safety Operating Guide

Navigating the Safe Disposal of Cinchonain Ib in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Key Disposal and Handling Recommendations

When preparing for the disposal of Cinchonain Ib, several key principles must be followed. These are summarized in the table below and are based on general best practices for chemical waste management and information extrapolated from related compounds.

ParameterGuidelineCitation
Regulatory Compliance Dispose of contents and container in accordance with all applicable local, regional, national, and international regulations.[1][2][3]
Waste Identification Clearly label the waste container with the chemical name ("this compound") and any relevant hazard symbols.[4][5][6]
Containerization Use suitable, closed, and properly labeled containers for disposal. Keep containers tightly closed in a dry, cool, and well-ventilated area.[1][2][3]
Professional Disposal Engage a licensed professional waste disposal service for the final disposal of the chemical.[3]
Treatment Method A common method for organic chemical waste is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
Personal Protective Equipment (PPE) When handling this compound for disposal, wear appropriate PPE, including protective gloves, clothing, and eye/face protection.[1][2][7]
Contaminated Materials Any materials that have come into contact with this compound, such as gloves, absorbent pads, or labware, should be treated as hazardous waste and disposed of accordingly.[3][8][9]
Spill Management In the event of a spill, collect the material using spark-proof tools and explosion-proof equipment. The collected material should be promptly disposed of in accordance with regulations.[1]

Experimental Protocols for Deactivation

Specific, validated experimental protocols for the chemical neutralization or deactivation of this compound are not detailed in publicly available safety literature. For many laboratory chemicals, especially those that are part of research and development, specific deactivation procedures may not be established.

In the absence of a specific protocol, the primary and recommended method of disposal is through a licensed hazardous waste management company. Attempting to neutralize or deactivate the compound without a validated procedure can be dangerous and may create other hazardous byproducts.

If deactivation is a necessary step before disposal due to specific laboratory or institutional requirements, it is crucial to:

  • Consult with an environmental health and safety (EHS) specialist.

  • Review the chemical properties of this compound to theorize potential reactions for deactivation (e.g., oxidation, hydrolysis).

  • Conduct any potential deactivation experiments on a small scale in a controlled environment, such as a fume hood, with appropriate safety measures in place.

  • Analyze the products of the reaction to ensure complete deactivation and to identify any new hazardous materials that may have been created.

Disposal Workflow

The following diagram illustrates a logical workflow for the proper disposal of this compound, from initial handling to final disposal. This workflow is designed to guide laboratory personnel through the decision-making process to ensure safety and compliance.

G Figure 1. This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Place in a Labeled, Compatible Waste Container ppe->container storage Store Temporarily in a Designated Satellite Accumulation Area container->storage deactivation_check Is On-Site Deactivation Required by Institutional Policy? storage->deactivation_check consult_ehs Consult Environmental Health & Safety (EHS) for a Validated Protocol deactivation_check->consult_ehs Yes disposal_request Arrange for Pickup by a Licensed Waste Disposal Company deactivation_check->disposal_request No no_protocol If No Protocol Exists, Proceed to Professional Disposal consult_ehs->no_protocol perform_deactivation Perform Deactivation Following Approved Protocol consult_ehs->perform_deactivation Protocol Available no_protocol->disposal_request perform_deactivation->container Collect Deactivated Waste documentation Complete all Necessary Waste Disposal Documentation disposal_request->documentation end End: Waste Disposed of Safely documentation->end

References

Essential Safety and Operational Guidance for Handling Cinchonain Ib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel or less-documented compounds like Cinchonain Ib. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), handling procedures, and disposal plans for this compound, grounded in established safety protocols for similar chemical entities.

Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is warranted, treating it as a compound with unknown toxicity. The following PPE is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications and Rationale
Hand Protection Nitrile glovesProvides good resistance against a wide range of chemicals. Double-gloving is recommended, especially when handling concentrated solutions.
Eye Protection Safety glasses with side shields or GogglesProtects against splashes and airborne particles. Goggles offer a tighter seal and are preferable when working with larger quantities or creating solutions.
Body Protection Laboratory coatA standard lab coat is essential to protect skin and clothing from spills.
Respiratory Protection Dust mask or respiratorWhen handling the solid form of this compound, a dust mask will prevent inhalation of fine particles. For operations that may generate aerosols or vapors, a respirator with an appropriate cartridge should be used in a well-ventilated area or a fume hood.
Operational Plan: Handling this compound

1. Engineering Controls:

  • Ventilation: All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.

2. Procedural Guidance:

  • Weighing: To prevent inhalation of fine powder, weigh solid this compound in a fume hood or a balance enclosure.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Disposal Plan
  • Waste Segregation: All disposable materials contaminated with this compound, including gloves, weigh boats, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Chemical Waste: Unused solid this compound and its solutions should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not pour down the drain.

  • Container Decontamination: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

Quantitative Data

Due to the limited availability of public safety data for this compound, specific quantitative toxicity values such as LD50 (Lethal Dose, 50%) or Occupational Exposure Limits (OELs) are not established. In the absence of this data, it is crucial to handle this compound with a high degree of caution, assuming it to be potent and toxic. General guidelines for handling chemicals of unknown toxicity should be strictly followed.

Experimental Protocol: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol outlines a method to assess the effect of this compound on insulin secretion from pancreatic β-cells, a key experiment to investigate its potential as a therapeutic agent for diabetes.[1]

1. Cell Culture:

  • INS-1 (rat insulinoma) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.

  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

2. Insulin Secretion Assay:

  • Seed INS-1 cells in 24-well plates and grow to 80-90% confluency.

  • Wash the cells twice with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (114 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.16 mM MgSO4, 20 mM HEPES, 2.5 mM CaCl2, 25.5 mM NaHCO3, and 0.2% BSA, pH 7.4) containing 3 mM glucose.

  • Pre-incubate the cells in KRBH buffer with 3 mM glucose for 2 hours at 37°C.

  • Remove the pre-incubation buffer and wash the cells once with KRBH buffer.

  • Incubate the cells for 2 hours at 37°C in KRBH buffer containing low (3 mM) or high (16.7 mM) glucose, with or without different concentrations of this compound.

  • Collect the supernatant to measure insulin concentration using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • Lyse the cells to determine the total protein content for normalization of insulin secretion data.

3. Data Analysis:

  • Insulin secretion is expressed as ng of insulin per mg of total protein per 2 hours.

  • Statistical analysis is performed using appropriate methods (e.g., t-test or ANOVA) to determine the significance of the observed effects.

Visualization of Experimental Workflow

Below is a diagram illustrating the key steps of the Glucose-Stimulated Insulin Secretion (GSIS) assay.

GSIS_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture INS-1 Cells seeding Seed Cells in 24-Well Plates cell_culture->seeding pre_incubation Pre-incubation (Low Glucose) seeding->pre_incubation treatment Treatment with this compound (Low/High Glucose) pre_incubation->treatment collection Collect Supernatant treatment->collection elisa Measure Insulin (ELISA) collection->elisa normalization Normalize to Protein Content elisa->normalization statistics Statistical Analysis normalization->statistics

Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.

This structured approach to handling this compound, from initial safety precautions to experimental execution and waste disposal, provides a foundation for safe and effective research. By adhering to these guidelines, laboratories can mitigate risks and foster a secure environment for scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinchonain Ib
Reactant of Route 2
Reactant of Route 2
Cinchonain Ib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.